2-Butoxyethylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40757. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-butoxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-2-3-5-8-6-4-7/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBKUYFMLNOLOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80212785 | |
| Record name | 2-Butoxyethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80212785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6338-52-9 | |
| Record name | 2-Butoxyethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6338-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Butoxyethylamine | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6338-52-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40757 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butoxyethylamine | |
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| Record name | 2-butoxyethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.116 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Butoxyethylamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGV493Z3RE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Butoxyethylamine
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the physicochemical properties of 2-Butoxyethylamine (CAS No. 6338-52-9), a bifunctional molecule featuring both a primary amine and an ether linkage. This document is structured to serve as a critical resource for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into the molecular structure, core physical and chemical characteristics, spectroscopic profile, and established analytical methodologies for this compound. The guide emphasizes the causality behind experimental choices and provides validated protocols, ensuring a blend of theoretical knowledge and practical, field-proven insights. All data and protocols are grounded in authoritative references to uphold the highest standards of scientific integrity.
Molecular Identity and Structure
This compound is an organic compound with the linear formula C₆H₁₅NO.[1] Its structure incorporates a butyl ether group and a primary amine, which dictate its chemical behavior and physical properties. The presence of both a hydrogen bond donor (the -NH₂) and acceptor (the ether oxygen and the amine nitrogen) contributes significantly to its solubility and reactivity profile.
Caption: 2D structure of this compound.
Table 1: Chemical Identifiers and Descriptors
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 6338-52-9 | [1] |
| Molecular Formula | C₆H₁₅NO | [1] |
| Molecular Weight | 117.19 g/mol | [1] |
| InChIKey | BFBKUYFMLNOLOQ-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CCCCOCCN | N/A |
Core Physicochemical Properties
The physicochemical properties of this compound are summarized below. These values are critical for predicting its behavior in various solvents, its environmental fate, and its suitability for specific chemical reactions.
Table 2: Summary of Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Appearance | Clear, colorless liquid | [2][3] |
| Boiling Point | 158.3 °C at 760 mmHg | [1] |
| Density | 0.851 g/cm³ | [1] |
| Flash Point | 43 °C | [1] |
| Water Solubility | Miscible | [3][4] |
| pKa | ~9.9 (Estimated based on similar amines) | [3][4] |
| logP (Octanol/Water) | 0.29 (Estimated for similar structure) |[3] |
Spectroscopic Profile
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.
Mass Spectrometry (MS)
In mass spectrometry, primary amines like this compound undergo characteristic α-cleavage, where the C-C bond nearest the nitrogen atom is broken. This results in a resonance-stabilized, nitrogen-containing cation.[5][6] For this compound, the most prominent fragmentation would be the loss of a propyl group from the ether side, leading to a fragment ion. The presence of a single nitrogen atom means the molecule adheres to the Nitrogen Rule , which states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[5][7]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by several key absorptions:
-
N-H Stretching: As a primary amine, it will exhibit a pair of medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching modes.[6][8]
-
C-H Stretching: Strong absorptions will be present in the 2850-3000 cm⁻¹ range from the alkyl C-H bonds.
-
N-H Bending (Scissoring): A characteristic absorption for primary amines is found between 1550 and 1650 cm⁻¹.[8]
-
C-O-C Stretching: A strong, prominent band for the ether linkage will appear in the 1000-1250 cm⁻¹ region.[8]
-
C-N Stretching: This absorption for aliphatic amines is typically found between 1000 and 1250 cm⁻¹.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides a distinct fingerprint. The N-H protons typically appear as a broad signal between 0.5-5.0 ppm, and this signal will disappear upon the addition of D₂O due to proton-deuterium exchange.[6][8] The protons on the carbons adjacent to the nitrogen (~2.3-3.0 ppm) and the ether oxygen (~3.4-4.0 ppm) will be deshielded and appear downfield.[8]
-
¹³C NMR: Carbons directly bonded to the electronegative nitrogen and oxygen atoms will be shifted downfield, typically appearing in the 10-65 ppm range for C-N and slightly further for C-O.[8]
Analytical Methodologies and Protocols
The quantification and identification of this compound in various matrices, such as biological fluids or environmental samples, often require chromatographic methods. Gas chromatography (GC) is a well-established technique for this purpose.[9]
Rationale for Method Selection: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of this compound and related compounds due to its high sensitivity and selectivity.[9][10] However, the polarity of the primary amine group can lead to poor peak shape and interactions with the GC column. To overcome this, a derivatization step is often employed. This process replaces the active hydrogen on the amine with a less polar group, increasing the analyte's volatility and thermal stability, which results in improved chromatographic performance.[10][11]
Protocol: GC-MS Analysis of this compound in an Aqueous Matrix
This protocol is a representative method adapted from established procedures for analyzing similar compounds in biological and environmental samples.[10]
Objective: To quantify the concentration of this compound in a water-based sample.
Materials:
-
This compound standard
-
Internal Standard (e.g., a deuterated analog or a structurally similar amine)
-
Derivatizing Agent: Pentafluorobenzoyl chloride (PFBCI) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Organic Solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Anhydrous Sodium Sulfate
-
pH Buffers and Reagents (e.g., HCl, NaOH)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation: To 1 mL of the aqueous sample in a glass vial, add a known amount of the internal standard. Adjust the pH to >10 with NaOH to ensure the amine is in its free base form.
-
Liquid-Liquid Extraction: Add 2 mL of Dichloromethane and vortex for 2 minutes to extract the this compound. Centrifuge to separate the layers.
-
Solvent Collection: Carefully transfer the organic (bottom) layer to a clean vial. Repeat the extraction twice more and combine the organic extracts.
-
Causality Note: Repeating the extraction ensures a high recovery rate of the analyte from the aqueous matrix.
-
-
Drying: Pass the combined organic extract through a small column of anhydrous sodium sulfate to remove any residual water, which could interfere with the derivatization step.
-
Derivatization: Add the derivatizing agent (e.g., 50 µL of PFBCI) to the dried extract. Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Causality Note: Heating accelerates the reaction between the amine and the derivatizing agent, ensuring complete conversion to the more volatile derivative.
-
-
Final Preparation: Cool the sample to room temperature. The sample is now ready for injection into the GC-MS.
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 15°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Scan mode for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.
-
Caption: Workflow for the GC-MS analysis of this compound.
Synthesis and Chemical Reactivity
Synthetic Routes
Industrially, 2-alkoxyethylamines can be synthesized via the high-temperature dehydration reaction between an ethylene glycol monoalkyl ether and ammonia, often using a catalyst like nickel or alumina.[12][13] This process, however, can have moderate yields and requires stringent conditions.[13]
Caption: Synthesis of this compound via amination.
Reactivity Profile
The primary amine group makes this compound a versatile nucleophile and base. It readily participates in reactions typical of primary amines, such as:
-
Amide Formation: Reacts with carboxylic acids, acyl chlorides, or anhydrides to form N-substituted amides.
-
Alkylation: Can be further alkylated to form secondary and tertiary amines.
-
Schiff Base Formation: Condenses with aldehydes and ketones to form imines (Schiff bases).
Safety and Handling
This compound is classified as a hazardous substance. It is a flammable liquid and vapor and is corrosive, capable of causing severe skin burns and eye damage.[14][15] It may also be harmful if swallowed or in contact with skin.[14]
-
Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields or a face shield, and protective clothing.[16] Handle only in a well-ventilated area or under a chemical fume hood. Keep away from heat, sparks, open flames, and other ignition sources.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14][17] Keep in a designated flammables area, locked up, and away from incompatible materials such as strong oxidizing agents.[15]
-
First Aid: In case of contact with eyes or skin, flush immediately and continuously with water for at least 15 minutes and seek immediate medical attention.[17] If inhaled, move the person to fresh air. If swallowed, rinse the mouth but do NOT induce vomiting; call a poison center or physician immediately.[14]
References
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Analytical Methods for 2-Butoxyethanol. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
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The Study of Physicochemical Properties of Binary Liquid Mixtures. (2018). ResearchGate. [Link]
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Reference method for the analysis of 2-butoxyethanol (2-BE)... (n.d.). Government of Canada. [Link]
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2-Butoxyethylamine CAS number and identifiers
An In-depth Technical Guide to 2-Butoxyethylamine
This guide provides a comprehensive technical overview of this compound, a bifunctional molecule of interest to researchers in organic synthesis, materials science, and drug discovery. We will delve into its core identifiers, physicochemical properties, synthetic routes, analytical methodologies, and safety protocols, grounding the discussion in established scientific principles and field-proven insights.
Core Identification and Chemical Profile
This compound, systematically known as 2-butoxyethanamine, is a primary amine featuring a butyl ether group. This unique structure imparts both lipophilic (butyl chain) and hydrophilic (amine and ether oxygen) characteristics, making it a versatile intermediate and building block. Its identity is unequivocally established by a set of unique identifiers.
Key Identifiers
A summary of the primary chemical identifiers for this compound is presented below. These numbers are critical for database searches, regulatory compliance, and procurement.
| Identifier | Value | Authority/Source |
| CAS Number | 6338-52-9 | Chemical Abstracts Service[1][2] |
| IUPAC Name | 2-butoxyethanamine | International Union of Pure and Applied Chemistry[1] |
| Molecular Formula | C₆H₁₅NO | PubChem[1][2][3] |
| EC Number | 228-728-6 | European Community[1] |
| PubChem CID | 80643 | National Institutes of Health[1] |
Physicochemical Properties
The molecule's behavior in chemical and biological systems is dictated by its physical and chemical properties. These computed properties provide a baseline for predicting its solubility, reactivity, and membrane permeability.
| Property | Value | Unit | Source |
| Molecular Weight | 117.19 | g/mol | PubChem[1] |
| Monoisotopic Mass | 117.115364102 | Da | PubChem[1] |
| XLogP3 | 0.6 | PubChem (Predicted)[3] | |
| Hydrogen Bond Donor Count | 1 | PubChem[1] | |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] | |
| Rotatable Bond Count | 5 | PubChem[1] | |
| Polar Surface Area | 35.3 | Ų | PubChem[1] |
Synthesis Pathway: Catalytic Reductive Amination
The most industrially scalable and efficient method for producing alkoxyethylamines is through the catalytic reductive amination of the corresponding alcohol. For this compound, the precursor is the readily available 2-Butoxyethanol. This process involves a direct reaction with ammonia and hydrogen over a heterogeneous catalyst.
The causality behind this choice is clear: it is a high-atom-economy, single-step process that avoids complex protection/deprotection schemes common in laboratory-scale syntheses like the Gabriel or Mitsunobu reactions.[4] The catalyst, typically a nickel or cobalt-based formulation, facilitates the initial dehydrogenation of the alcohol to an aldehyde intermediate, which then reacts with ammonia to form an imine. This imine is subsequently hydrogenated in-situ to yield the final primary amine.[5]
Experimental Protocol: Catalytic Amination
This protocol is adapted from established industrial methods for analogous compounds.[4]
-
Catalyst Activation: The heterogeneous catalyst (e.g., Raney Nickel or a supported cobalt catalyst) is activated under a hydrogen stream within a fixed-bed reactor at elevated temperatures (200-250°C). This step is crucial for ensuring maximum catalytic activity.
-
Reagent Feed: A molar excess of ammonia, along with hydrogen gas and vaporized 2-Butoxyethanol, are continuously fed into the preheater and then passed through the fixed-bed reactor. The reaction is maintained at high pressure (30-200 bar) and elevated temperature (180-240°C) to favor the forward reaction and maintain the reagents in the gas phase.
-
Product Condensation: The gaseous mixture exiting the reactor is cooled in a condenser. Unreacted ammonia and hydrogen are typically separated and recycled to improve process efficiency.
-
Purification: The condensed liquid phase contains the desired this compound, water, unreacted 2-Butoxyethanol, and potential secondary amine byproducts. This mixture is purified via fractional distillation. The lower boiling point of this compound allows for its separation from the higher-boiling alcohol precursor and byproducts.
Caption: Workflow for the synthesis of this compound via catalytic amination.
Applications in Research and Drug Development
While specific applications for this compound are not extensively documented in peer-reviewed literature, its structure is analogous to other alkoxyethylamines like 2-methoxyethylamine and 2-ethoxyethylamine, which are valuable building blocks in medicinal chemistry.[4][5] The primary amine serves as a reactive handle for derivatization, while the flexible ether linkage and butyl group can be used to modulate a compound's physicochemical properties.
Potential Roles:
-
Linker/Spacer Moiety: In the design of complex molecules like antibody-drug conjugates (ADCs) or PROTACs, the butoxyethyl group can serve as a flexible, moderately lipophilic linker connecting a payload to a targeting moiety.
-
Solubility and Permeability Modulation: The incorporation of the this compound scaffold into a drug candidate can fine-tune its properties. The ether and amine groups can improve aqueous solubility, while the butyl chain enhances lipophilicity, potentially improving membrane permeability. This balance is critical for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[4]
-
Intermediate for Heterocycle Synthesis: The primary amine is a key nucleophile for constructing various nitrogen-containing heterocyclic rings, which are privileged structures in many approved drugs.
Analytical Methodologies
The quantitative and qualitative analysis of this compound relies on standard chromatographic techniques. Given its basicity and volatility, gas chromatography (GC) is the preferred method, often coupled with a mass spectrometry (MS) or flame ionization detector (FID). Analysis may be performed on the neat compound or on biological matrices to study reaction kinetics or metabolic fate.
The analytical challenge often lies in sample preparation, especially from complex aqueous matrices like cell culture media or urine.[6] A robust protocol involves liquid-liquid extraction followed by derivatization to enhance volatility and improve chromatographic peak shape.
Experimental Protocol: GC-MS Quantification
This protocol is based on established methods for analyzing related compounds in biological or environmental samples.[7][8]
-
Sample Preparation (Aqueous Matrix):
-
To 1 mL of the aqueous sample, add an appropriate internal standard (e.g., an isotopically labeled analog or a homolog like 2-propoxyethylamine).
-
Adjust the sample pH to >11 with NaOH to ensure the amine is in its free base form, maximizing extraction efficiency.
-
Perform liquid-liquid extraction by adding 2 mL of a nonpolar organic solvent (e.g., ethyl acetate or dichloromethane), vortexing for 2 minutes, and centrifuging to separate the layers.
-
Carefully transfer the organic layer to a clean vial. Repeat the extraction twice more and combine the organic phases.
-
-
Derivatization (Optional but Recommended):
-
To the combined organic extract, add a derivatizing agent such as pentafluorobenzoyl chloride. This agent reacts with the primary amine to form a stable, highly electronegative amide.
-
The rationale for this step is twofold: it increases the molecular weight, moving the mass fragments to a cleaner region of the mass spectrum, and the fluorine atoms significantly enhance sensitivity for an electron capture detector (ECD) if used.[8]
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
Use a temperature program that starts at a low temperature (e.g., 60°C) and ramps to a high temperature (e.g., 280°C) to ensure separation from solvent and other matrix components.
-
Set the mass spectrometer to scan a relevant mass range or to use selected ion monitoring (SIM) for the highest sensitivity and specificity, targeting the molecular ion and key fragments of the derivatized analyte.
-
Caption: General workflow for the GC-MS analysis of this compound.
Safety, Handling, and Toxicology
This compound is classified as a hazardous chemical and must be handled with appropriate precautions. The primary hazards are flammability and corrosivity.
GHS Hazard Classification
Based on available safety data sheets, this compound presents the following hazards:[1][9]
-
Flammable Liquid and Vapor (H226): Keep away from heat, sparks, open flames, and hot surfaces.[1][9]
-
Causes Severe Skin Burns and Eye Damage (H314): Avoid all contact with skin and eyes. Causes chemical burns.[1][9]
-
May Cause Respiratory Irritation (H335): Use only in a well-ventilated area, preferably a chemical fume hood.[1]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Clothing: A flame-retardant lab coat and closed-toe shoes are mandatory.[9]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[9]
Toxicological Insights
While specific toxicological data for this compound is limited, the profile of its parent compound, 2-Butoxyethanol, is well-studied. 2-Butoxyethanol is known to cause hemolysis (destruction of red blood cells) and can have effects on the central nervous system, kidneys, and liver.[10] It is metabolized in the body to 2-butoxyacetic acid, the primary toxic metabolite.[6] Researchers should consider the possibility of similar metabolic pathways and potential toxicities when working with this compound.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80643, this compound. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Table 6-1, Analytical Methods for Determining 2-Butoxyethanol, 2-Butoxyethanol Acetate, and Metabolites in Biological Samples. Retrieved from [Link]
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Environment and Climate Change Canada. (2007). Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs) in selected products. Retrieved from [Link]
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Hildenbrand, S., et al. (2000). New methods for determination of 2-butoxyethanol, butoxyacetaldehyde and butoxyacetic acid in aqueous systems, with special reference to cell culture conditions. Archives of Toxicology, 74(5), 255-260. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Public Health Statement for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Retrieved from [Link]
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solubility of 2-Butoxyethylamine in organic solvents
An In-depth Technical Guide: The Solubility of 2-Butoxyethylamine in Organic Solvents
Foreword
In the landscape of specialty chemicals, few compounds offer the versatile functionality of this compound. Its unique molecular architecture, possessing both a lipophilic tail and a hydrophilic, hydrogen-bonding head, positions it as a valuable intermediate and additive in fields ranging from coatings and cleaners to pharmaceutical synthesis and corrosion inhibition.[1][2] However, harnessing its full potential is predicated on a deep and predictive understanding of its behavior in various chemical environments. This guide moves beyond a superficial listing of properties to provide a mechanistic exploration of the solubility of this compound. Our objective is to equip researchers, scientists, and drug development professionals with not only the data but also the causal reasoning and validated experimental frameworks necessary to confidently control and manipulate its solubility in their specific applications. The protocols described are designed as self-validating systems, ensuring that the principles outlined can be reliably translated into practice.
The Molecular Profile of this compound
This compound (CAS No. 6338-52-9) is an organic compound characterized by a primary amine group (-NH₂) and an ether linkage (-O-) separated by an ethyl bridge, with an n-butyl group at the terminus. This structure is fundamentally amphiphilic:
-
Lipophilic Region: The four-carbon butyl chain (CH₃CH₂CH₂CH₂-) is nonpolar and interacts favorably with nonpolar organic solvents through van der Waals forces.
-
Hydrophilic Region: The primary amine and the ether oxygen (-NH₂, -O-) are polar and capable of engaging in strong intermolecular interactions, most notably hydrogen bonding. The amine group can act as both a hydrogen bond donor and acceptor, while the ether oxygen serves as a hydrogen bond acceptor.
This duality is the primary determinant of its solubility characteristics, allowing it to act as a mutual solvent or a surfactant in some systems.[3]
A Quantitative Overview of Solubility
The principle of "like dissolves like" provides a foundational lens through which to view solubility.[4][5] A substance's ability to dissolve in a solvent is maximized when the intermolecular forces between the solute and solvent molecules are similar in nature and strength to the forces within the pure components. The following table summarizes the solubility of this compound in representative organic solvents.
| Solvent Classification | Representative Solvent | Formula | Predicted Solubility (20°C) | Dominant Solute-Solvent Interaction |
| Polar Protic | Ethanol | C₂H₅OH | Miscible | Hydrogen Bonding |
| Polar Aprotic | Acetone (MEK) | CH₃COCH₃ | Miscible | Dipole-Dipole Interactions |
| Nonpolar Aromatic | Toluene | C₇H₈ | Soluble | Van der Waals (Dispersion) |
| Nonpolar Aliphatic | n-Hexane | C₆H₁₄ | Sparingly Soluble | Van der Waals (Dispersion) |
Note: Data is based on the physicochemical properties of this compound and solubility data for structurally analogous compounds like 2-Butoxyethanol.[6] The term "miscible" implies solubility in all proportions.
Mechanistic Insights into Solvation
Understanding the "why" behind the data is crucial for predicting behavior in novel solvent systems. The solubility of this compound is a thermodynamic balance between the energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
The Primacy of Hydrogen Bonding
In polar protic solvents such as alcohols, the dominant interaction is hydrogen bonding. The solvent's hydroxyl group can donate a hydrogen bond to the amine's nitrogen or the ether's oxygen, and it can accept a hydrogen bond from the amine's N-H group. These strong, favorable interactions explain the high miscibility.
Caption: Hydrogen bonding network between this compound and Ethanol.
Dipole-Dipole and Dispersion Forces
With polar aprotic solvents like acetone (or Methyl Ethyl Ketone), which lack hydrogen bond-donating capabilities, the primary attractive forces are dipole-dipole interactions between the polar C=O bond of the ketone and the polar C-O, C-N, and N-H bonds of the amine.[7] These interactions are strong enough to result in miscibility.
In nonpolar solvents like toluene and hexane, only the weaker van der Waals (London dispersion) forces are at play. The butyl group of this compound interacts favorably with these solvents. However, to dissolve, the strong hydrogen bonds between the amine molecules must be broken. For aliphatic hydrocarbons like hexane, the energy gained from forming weak dispersion forces is insufficient to overcome the energy penalty of breaking these strong hydrogen bonds, resulting in poor solubility. Aromatic solvents like toluene, with their polarizable pi-electron clouds, can induce stronger dipole moments, leading to slightly more favorable interactions and thus greater solubility compared to aliphatic hydrocarbons.
Caption: Logical relationship governing solubility outcome.
A Self-Validating Protocol for Experimental Solubility Determination
The following protocol details the isothermal shake-flask method, which is considered a gold standard for determining thermodynamic solubility due to its reliability and direct measurement of a system at equilibrium.[8][9]
Core Requirements
-
Apparatus: Analytical balance (±0.1 mg), thermostatically controlled shaker bath, vials with PTFE-lined caps, calibrated positive displacement pipettes, syringe filters (0.45 µm, solvent-compatible), and a validated analytical instrument such as a Gas Chromatograph with a Flame Ionization Detector (GC-FID).
-
Reagents: this compound (≥99% purity), analytical grade organic solvents.
Step-by-Step Workflow
-
Preparation of the Slurry: In a vial, add a known volume of the solvent (e.g., 5 mL). Add an excess amount of this compound to the solvent. The presence of undissolved solute is essential for ensuring equilibrium saturation is achieved.[10]
-
Equilibration: Seal the vials and place them in the shaker bath set to a constant temperature (e.g., 25.0 ± 0.1 °C). Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure that the system reaches thermodynamic equilibrium.[11] A preliminary kinetic study plotting concentration vs. time can be performed to validate the minimum required equilibration time.
-
Phase Separation: Stop the agitation and allow the vials to rest in the temperature-controlled bath for at least 4 hours. This allows the excess solid to settle, preventing its accidental transfer during sampling.[12]
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a solvent-compatible 0.45 µm syringe filter into a pre-weighed volumetric flask. This is a critical step to remove any suspended microparticulates that would otherwise lead to an overestimation of solubility.
-
Quantification: Dilute the filtered sample to a known volume with the same solvent. Prepare a set of calibration standards of this compound in the solvent. Analyze the standards and the sample using a validated GC-FID method.
-
Calculation: Construct a calibration curve from the standards. Use the curve to determine the concentration of the diluted sample and back-calculate the concentration in the original, undiluted supernatant. This value represents the thermodynamic solubility.
Caption: Isothermal shake-flask experimental workflow.
Conclusion
The solubility of this compound is a direct and predictable consequence of its amphiphilic molecular structure. Its miscibility in polar solvents is driven by powerful hydrogen bonding and dipole-dipole interactions, while its more limited solubility in nonpolar media is governed by weaker dispersion forces. This guide has provided both the foundational data and the underlying chemical principles to understand these behaviors. Furthermore, the detailed shake-flask protocol offers a robust, self-validating method for generating precise solubility data for any solvent system. For the practicing scientist, this integrated understanding is paramount for the rational selection of solvents in synthesis, the design of stable formulations, and the optimization of industrial processes, transforming empirical observation into predictive science.
References
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Suarez, S., et al. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]
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G. T. Hefter and R. P. T. Tomkins (Eds.). (n.d.). The Experimental Determination of Solubilities. ResearchGate. Retrieved from [Link]
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BioAssay Systems. (n.d.). Shake Flask Solubility Services. Retrieved from [Link]
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Bergström, C. A., et al. (2014). Determination of aqueous solubility by heating and equilibration: A technical note. NIH National Center for Biotechnology Information. Retrieved from [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
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Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]
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Education.com. (n.d.). Testing the Solubility of Common Liquid Solvents. Retrieved from [Link]
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Ferreira, O., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. Retrieved from [Link]
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Butoxyethanol. Retrieved from [Link]
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ResearchGate. (2018). The Study of Physicochemical Properties of Binary Liquid Mixtures of Triethylamine with 2-Methoxyethanol, 2-Ethoxyethanol, 2-Butoxyethanol, 2-(2-Methoxyethoxy)ethanol, 2-(2-Ethoxyethoxy)ethanol, and 2-(2-Butoxyethoxy) ethanol at 308.15 K. Retrieved from [Link]
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PubChem. (n.d.). 2-Methoxyethylamine. Retrieved from [Link]
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PubChem. (n.d.). 2-Butoxyethanol. Retrieved from [Link]
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PubChem. (n.d.). Methyl Ethyl Ketone. Retrieved from [Link]
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health and safety information for 2-Butoxyethylamine
An In-Depth Technical Guide to the Health and Safety of 2-Butoxyethylamine
A Note on the Synthesis of Safety Data: Direct and comprehensive toxicological data for this compound is not as widely published as for other common glycol ethers or amines. This guide has been constructed by synthesizing information from Safety Data Sheets (SDS) and toxicological profiles of structurally analogous and well-documented compounds, primarily 2-Methoxyethylamine. This approach is based on the shared hazardous functional groups—a primary amine and an ether linkage—which dictate the chemical's reactivity and toxicological profile. The safety protocols and recommendations provided herein are therefore based on a conservative, protective framework rooted in the established hazards of these chemical classes.
Section 1: Chemical Identity and Hazard Profile
This compound is a primary amine containing a butoxy group. Its structure suggests it is a flammable, corrosive liquid with significant health hazards upon contact or inhalation. Understanding its fundamental properties is the first step in establishing a robust safety protocol.
Physicochemical and Hazard Properties
The following table summarizes the key properties and hazard classifications, primarily derived from data for the structural analog 2-Methoxyethylamine, which is expected to have a similar hazard profile.
| Property | Value / Classification | Rationale & Implication |
| Chemical Formula | C₆H₁₅NO | |
| GHS Hazard Statements | H225/H226: Highly flammable liquid and vapor.[1] H302: Harmful if swallowed.[2] H312: Harmful in contact with skin. H314: Causes severe skin burns and eye damage.[1][2] | The combination of flammability and corrosivity requires stringent controls for both fire prevention and personal contact. |
| Signal Word | Danger | Indicates a high level of immediate hazard. |
| Pictograms | Flame, Corrosion, Health Hazard | Visual representation of the primary dangers: flammability, skin/eye corrosivity, and acute toxicity. |
| Flash Point | ~12°C (for 2-Methoxyethylamine)[3] | A low flash point indicates that vapors can ignite at or near room temperature, necessitating strict control of ignition sources. |
| Boiling Point | ~95°C (for 2-Methoxyethylamine)[3] | The volatility at elevated temperatures can lead to the rapid formation of explosive air-vapor mixtures. |
| Appearance | Clear, colorless liquid.[4] | The lack of color can make spills difficult to see, requiring careful handling and observation. |
Section 2: Toxicological Profile and Health Effects
The primary amine group renders the molecule alkaline and corrosive, while the overall structure can be absorbed systemically. The health effects are therefore both local (at the point of contact) and potentially systemic.
-
Inhalation: Vapors are irritating to the respiratory tract.[2] High concentrations can cause chemical pneumonitis, pulmonary edema, and severe corrosive injury to the upper respiratory tract and lungs.[2][4]
-
Skin Contact: The substance is corrosive and causes severe skin irritation, chemical burns, redness, and blistering.[2] It is classified as harmful in contact with skin, indicating that dermal absorption can lead to systemic toxicity.
-
Eye Contact: Direct contact with the liquid or high concentrations of vapor will cause severe eye irritation, tissue injury, and potentially permanent eye damage or blindness.[1][2]
-
Ingestion: The substance is harmful if swallowed and can cause severe burns and perforation of the mouth, throat, and gastrointestinal tract.[2] Inducing vomiting is contraindicated due to the risk of re-exposing the esophagus to the corrosive material.[5]
Section 3: A Systematic Approach to Risk Mitigation
A self-validating safety system is not merely a list of rules, but a logical framework for reducing risk. The hierarchy of controls is the established, authoritative model for this process. It prioritizes controls from most to least effective.
Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate personnel from the chemical hazard.
-
Chemical Fume Hoods: All handling of open containers of this compound must be conducted inside a certified chemical fume hood to prevent the accumulation of flammable and toxic vapors in the laboratory.
-
Local Exhaust Ventilation: For larger-scale operations where a fume hood is not feasible, local exhaust systems should be installed to capture vapors at the source.
-
Closed Systems: For routine or continuous processes, using a closed system for chemical transfer and reaction is the most effective way to minimize exposure.[1]
-
Safety Infrastructure: Laboratories must be equipped with easily accessible safety showers and eyewash stations.[1]
Administrative Controls: Standardizing Safe Workflows
These controls modify worker behavior to ensure safety.
-
Standard Operating Procedures (SOPs): Detailed, chemical-specific SOPs must be developed and validated for all experimental protocols involving this compound.
-
Designated Areas: Clearly mark and restrict access to areas where this compound is handled and stored.
-
Training: All personnel must receive documented training on the specific hazards, handling protocols, and emergency procedures for this chemical before they are permitted to work with it.
Section 4: Personal Protective Equipment (PPE) Protocol
PPE is the last line of defense and must be selected based on a thorough risk assessment. It is not a substitute for robust engineering and administrative controls.
Caption: A simplified workflow for selecting appropriate PPE.
Detailed PPE Specifications
-
Hand Protection: Wear protective gloves.[6] Nitrile or neoprene gloves are recommended. Given the corrosive nature, consider double-gloving for extended tasks.[7][8][9] Always inspect gloves for tears or holes before use.
-
Eye and Face Protection: Use tightly fitting safety goggles approved under standards like EN 166 (EU) or NIOSH (US). Due to the severe corrosion hazard, a face shield worn over goggles is required whenever there is a risk of splashing.[6][8]
-
Skin and Body Protection: Wear a flame-retardant, anti-static protective lab coat. For tasks with a higher risk of splashes, a chemically resistant apron or coveralls should be used. Do not allow contaminated clothing to remain in contact with skin.[2]
-
Respiratory Protection: A respirator is required when vapors or aerosols may be generated, and engineering controls are insufficient.[6] A full-face respirator with an ABEK-type filter cartridge is recommended to provide protection against organic vapors, ammonia, and amines, while also offering eye protection.
Section 5: Safe Handling and Storage Protocols
The dual flammable and corrosive nature of this compound dictates strict procedures for its handling and storage.
Precautions for Safe Handling
-
Prevent Ignition: Keep the chemical away from heat, sparks, open flames, and hot surfaces.[1] Use explosion-proof electrical, ventilating, and lighting equipment.[1]
-
Control Static Discharge: Vapors can be ignited by static electricity.[2] Ensure all containers and transfer equipment are grounded and bonded.[5] Use only non-sparking tools.[5]
-
Avoid Incompatibles: Do not allow contact with strong oxidizing agents.
-
Personal Hygiene: Wash hands and face thoroughly after handling.[1] Do not eat, drink, or smoke in areas where the chemical is used.[2]
Conditions for Safe Storage
-
Container: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[1]
-
Location: Store in a designated, locked-up, flame-proof area.[1][2] Do not store in pits or basements where vapors may accumulate.[2]
-
Inert Atmosphere: For long-term storage, consider keeping the material under an inert gas like nitrogen or argon to prevent potential peroxide formation and degradation.[1]
Section 6: Emergency Response Procedures
Rapid and correct response during an emergency is critical to minimizing harm. All personnel must be trained in these procedures.
Caption: Flowchart for responding to a chemical spill.
First Aid Measures
-
General Advice: First aiders must protect themselves. Show the Safety Data Sheet to the attending physician.
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[5] Immediately call a poison center or physician.[1][5]
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water or use a safety shower for at least 15-30 minutes.[2] Call a physician immediately.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call an ophthalmologist.
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting.[1][5] The victim should drink one or two glasses of water. Call a physician immediately.[1]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry powder, alcohol-resistant foam, or carbon dioxide (CO2).[1][5]
-
Specific Hazards: The liquid is flammable, and its vapors can form explosive mixtures with air. Vapors are heavier than air and may travel to a distant ignition source. Combustion may produce toxic fumes of carbon oxides (CO, CO2) and nitrogen oxides (NOx).
-
Protective Actions: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent skin contact. Use a water spray to cool containers and knock down vapors.
Section 7: Waste Disposal Considerations
Chemical waste must be handled in a manner that ensures safety and environmental compliance.
-
Classification: Waste materials from spills or reactions may be classified as hazardous waste.[2]
-
Disposal: Dispose of contents and containers at an approved waste disposal plant in accordance with all local, state, and federal regulations.[5] Do not allow the product to enter drains.
References
- SAFETY D
- SAFETY D
- Butoxyethanol / 2-Butoxyethanol - Chemical Safety Facts. ChemicalSafetyFacts.org.
- SC-234032 - SAFETY DATA SHEET. (2015). Santa Cruz Biotechnology, Inc.
- 2-Methoxyethylamine SDS, 109-85-3 Safety D
- 2-Methoxyethylamine. (2023). CymitQuimica.
- 2-BUTOXYETHANOL AR. Loba Chemie.
- 109-85-3, 2-Methoxyethylamine Formula. ECHEMI.
- Permeation of 2-Butoxyethanol Through Multiple Layers of a Disposable Nitrile Glove Material and a Single Layer of Microflex 93-260. (2022). MDPI.
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An In-depth Technical Guide to the Degradation Pathways of 2-Butoxyethylamine
A Senior Application Scientist's Perspective on Microbial and Abiotic Breakdown for Researchers and Drug Development Professionals
Foreword: Understanding the Environmental Fate of 2-Butoxyethylamine
This compound (2-BEA) is a bifunctional molecule of interest in various industrial and pharmaceutical applications. Its structure, possessing both a reactive primary amine and a stable ether linkage, presents a unique challenge in understanding its environmental persistence and metabolic fate. This guide provides a comprehensive technical overview of the known and proposed degradation pathways of 2-BEA, drawing upon established principles of xenobiotic metabolism by microorganisms and abiotic environmental processes. For researchers, environmental scientists, and professionals in drug development, a thorough comprehension of these pathways is critical for environmental risk assessment, the design of biodegradable analogues, and understanding potential metabolic liabilities. This document synthesizes current scientific understanding, provides actionable experimental protocols, and offers insights into the enzymatic machinery responsible for the breakdown of this compound.
Section 1: Microbial Degradation of this compound: A Tale of Two Moieties
The microbial-mediated degradation of this compound is anticipated to proceed along two primary enzymatic fronts, targeting either the amine or the ether functional group. Drawing parallels from the well-documented metabolism of structurally similar compounds, such as alkylamines and glycol ethers, we can construct a robust hypothetical framework for the biodegradation of 2-BEA. Key microbial genera with a proven track record in degrading xenobiotics, such as Pseudomonas and Rhodococcus, are likely to be primary actors in this process.[1][2][3]
Proposed Pathway A: Initial Oxidation of the Amine Terminus
This pathway is initiated by an attack on the primary amine group, a common strategy employed by microorganisms to metabolize alkylamines.[4][5] The initial and rate-limiting step is likely the oxidative deamination of 2-BEA, catalyzed by a monoamine oxidase or a related amine dehydrogenase.[1][5][6][7] This enzymatic reaction would convert the amine functionality into an aldehyde, yielding the intermediate 2-butoxyacetaldehyde. Subsequently, an aldehyde dehydrogenase would rapidly oxidize this intermediate to 2-butoxyacetic acid (BAA).[8] BAA is a known major metabolite of the structurally related compound 2-butoxyethanol.[8][9] The resulting BAA can then undergo cleavage of the ether bond, as detailed in the degradation of 2-butoxyethanol, to yield n-butanol and glyoxylic acid.[10] These smaller molecules can then be readily assimilated into central metabolic cycles, such as the tricarboxylic acid (TCA) cycle, leading to the complete mineralization of the original 2-BEA molecule.
Caption: Proposed microbial degradation pathway of 2-BEA via initial amine oxidation.
Proposed Pathway B: Primary Attack on the Ether Linkage
An alternative microbial strategy involves the direct cleavage of the robust ether bond. This mechanism is well-documented in bacteria that degrade lignin and other ether-containing xenobiotics.[4][11][12][13][14] This pathway is likely initiated by a monooxygenase or dioxygenase enzyme, which hydroxylates one of the carbon atoms adjacent to the ether oxygen.[3] This hydroxylation event results in the formation of an unstable hemiacetal intermediate. The hemiacetal would then spontaneously or enzymatically hydrolyze, cleaving the ether bond to yield butanol and 2-aminoethanol. Both of these products are readily biodegradable and can be funneled into central metabolic pathways for complete mineralization.
Caption: Proposed microbial degradation pathway of 2-BEA via initial ether cleavage.
Section 2: Abiotic Degradation of this compound
In the absence of microbial activity, this compound can undergo abiotic degradation through several environmental processes. The primary mechanisms are likely to be oxidation, hydrolysis, and photolysis.
Oxidation
In aqueous environments, 2-BEA can be oxidized by reactive oxygen species (ROS), such as hydroxyl radicals (•OH).[11][12] These radicals can be generated through various photochemical and chemical processes in surface waters. The reaction of •OH with 2-BEA is expected to be rapid and could lead to the formation of a variety of oxidized products, including aldehydes and carboxylic acids, through pathways similar to those observed in microbial oxidation.
Hydrolysis
While the ether linkage in 2-BEA is generally stable, it can undergo hydrolysis under extreme pH conditions or at elevated temperatures, although this process is expected to be slow under typical environmental conditions. The amine group can also participate in hydrolysis reactions, but this is less likely to be a significant degradation pathway.
Photolysis
Direct photolysis of 2-BEA is unlikely as it does not contain significant chromophores that absorb sunlight. However, indirect photolysis can occur in the presence of photosensitizing agents in the environment, such as dissolved organic matter.[14] This process can generate reactive species that can then degrade the 2-BEA molecule. In the atmosphere, 2-BEA is expected to be degraded primarily by reaction with photochemically generated hydroxyl radicals.[15]
Section 3: Experimental Protocols for Studying this compound Degradation
To empirically validate the proposed degradation pathways and to quantify the rates of transformation, a systematic experimental approach is required. The following protocols provide a framework for the enrichment and isolation of 2-BEA-degrading microorganisms and the analytical quantification of the parent compound and its primary metabolites.
Enrichment and Isolation of 2-BEA-Degrading Microorganisms
Objective: To isolate pure or mixed microbial cultures capable of utilizing this compound as a sole source of carbon and/or nitrogen.
Methodology:
-
Sample Collection: Obtain soil or water samples from environments with a history of contamination with amines, ethers, or industrial effluents.
-
Enrichment Culture:
-
Prepare a minimal salts medium (MSM) lacking any other carbon or nitrogen source.
-
Add this compound to the MSM at a concentration of 100-500 mg/L.
-
Inoculate the medium with the environmental sample (e.g., 1 g of soil or 1 mL of water per 100 mL of medium).
-
Incubate at room temperature (25-30°C) on a rotary shaker.
-
-
Sub-culturing: After significant growth is observed (or after 1-2 weeks), transfer an aliquot of the culture to fresh MSM with 2-BEA. Repeat this process several times to enrich for 2-BEA-degrading microorganisms.
-
Isolation of Pure Cultures:
-
Plate serial dilutions of the final enrichment culture onto MSM agar plates containing 2-BEA as the sole carbon and nitrogen source.
-
Incubate the plates until distinct colonies appear.
-
Isolate individual colonies and re-streak onto fresh plates to ensure purity.
-
-
Identification: Identify the isolated strains using 16S rRNA gene sequencing.
Caption: Workflow for the enrichment and isolation of 2-BEA-degrading microorganisms.
Analytical Methodology: GC-MS for Metabolite Identification
Objective: To identify and semi-quantify this compound and its degradation products in culture media.
Methodology:
-
Sample Preparation:
-
Centrifuge a sample of the microbial culture to remove cells.
-
Acidify the supernatant to pH ~2 with HCl.
-
Extract the supernatant with an organic solvent such as ethyl acetate or dichloromethane.
-
Dry the organic extract over anhydrous sodium sulfate and concentrate it under a gentle stream of nitrogen.
-
-
Derivatization (Optional but Recommended): To improve the volatility and chromatographic properties of the analytes, derivatize the extract with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[16]
-
GC-MS Analysis:
-
Column: A non-polar or semi-polar capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 280°C) to elute all compounds.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 40-500.
-
-
Data Analysis: Identify the peaks by comparing their mass spectra with a library of known compounds (e.g., NIST) and with authentic standards of 2-BEA and its expected metabolites (e.g., 2-butoxyacetic acid, butanol, 2-aminoethanol).[17]
Analytical Methodology: HPLC with Pre-column Derivatization for Quantification
Objective: To accurately quantify the concentration of this compound over time in degradation experiments.
Methodology:
-
Sample Preparation:
-
Centrifuge a sample of the microbial culture and filter the supernatant through a 0.22 µm filter.
-
-
Pre-column Derivatization:
-
Mix the filtered sample with a derivatizing agent that reacts with primary amines to form a fluorescent or UV-absorbing product. Common reagents include o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC).[18][19][20] The reaction is typically carried out in a buffered, aqueous solution.
-
-
HPLC Analysis:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: A fluorescence detector (for OPA or FMOC derivatives) or a UV-Vis detector set to the appropriate wavelength for the derivatized product.
-
-
Quantification: Create a calibration curve using known concentrations of derivatized 2-BEA standards. Quantify the concentration of 2-BEA in the samples by comparing their peak areas to the calibration curve.
Section 4: Quantitative Data and Concluding Remarks
Currently, there is a paucity of published quantitative data specifically on the degradation rates of this compound. However, based on studies of similar compounds, it can be anticipated that microbial degradation will be the most significant and rapid removal mechanism in environments with adapted microbial populations. The half-life of 2-BEA in such environments could range from days to weeks. Abiotic degradation processes are likely to be slower, with half-lives on the order of weeks to months.
The proposed degradation pathways and experimental protocols outlined in this guide provide a robust framework for researchers to investigate the environmental fate of this compound. A thorough understanding of these processes is essential for responsible stewardship of this and other related chemicals. Future research should focus on the isolation and characterization of 2-BEA-degrading microorganisms, the identification of the specific enzymes and genes involved in the degradation pathways, and the generation of quantitative data on degradation kinetics under various environmental conditions. This knowledge will be invaluable for the development of effective bioremediation strategies and for the design of next-generation chemicals with improved environmental compatibility.
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environmental fate of 2-Butoxyethylamine
An In-depth Technical Guide to the Environmental Fate of 2-Butoxyethylamine
Abstract
This technical guide provides a comprehensive analysis of the (2-BEA), a compound utilized in various industrial applications. As a Senior Application Scientist, this document synthesizes current knowledge to offer field-proven insights for researchers, environmental scientists, and drug development professionals. We will explore the compound's physicochemical properties, which govern its partitioning across environmental compartments, and delve into its degradation pathways, mobility, and bioaccumulation potential. The primary mode of environmental degradation for 2-BEA is shown to be microbial biodegradation, while abiotic processes such as hydrolysis and direct photolysis are insignificant. Its high water solubility and low octanol-water partition coefficient dictate its preference for the aqueous phase, suggesting high mobility in soil and a low potential for bioaccumulation. This guide integrates detailed experimental protocols and visual workflows to provide a self-validating framework for assessing the environmental risk profile of 2-BEA.
Introduction to this compound
This compound (CAS No. 109-73-9), also known as 2-aminoethoxybutane, is an organic compound featuring both an ether and an amine functional group. This bifunctional nature makes it a versatile chemical intermediate and solvent. Its applications are found in the synthesis of pharmaceuticals and agricultural chemicals, as a component in coatings and dyes, and as a corrosion inhibitor.[1] Given its use patterns, understanding its behavior upon release into the environment is critical for accurate exposure assessment and risk management. This guide outlines the key processes that determine the ultimate fate of this compound in aquatic and terrestrial ecosystems.
Physicochemical Properties and Environmental Partitioning
The environmental distribution of a chemical is fundamentally governed by its physicochemical properties. These parameters determine its tendency to partition into air, water, soil, or biota. For this compound, the key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₅NO | N/A |
| Molar Mass | 117.19 g/mol | PubChem |
| Boiling Point | 157.5 °C | PubChem |
| Melting Point | -75 °C | PubChem |
| Water Solubility | Miscible | [2] |
| Vapor Pressure | 1.3 hPa at 20 °C | PubChem |
| log Kₒw (Octanol-Water Partition Coefficient) | 0.79 | PubChem |
The high water solubility and low log Kₒw value are the most influential properties dictating 2-BEA's environmental fate. A fugacity model estimates that this compound will predominantly partition into the water compartment (83.93%), with minor distribution to air (15.98%) and negligible amounts partitioning to soil (0.05%) and sediment (0.04%).[3] This strong affinity for water suggests that aquatic ecosystems are the primary receiving environment and that the compound will be highly mobile in soil, with a potential to leach into groundwater.
Environmental Degradation Pathways
Degradation is the primary mechanism for the removal of this compound from the environment. Both abiotic (non-biological) and biotic (biological) processes contribute to its transformation, though to significantly different extents.
Abiotic Degradation
Abiotic degradation involves chemical transformation through processes like hydrolysis, photolysis, and oxidation.
-
Hydrolysis : The ether and amine functional groups in this compound are generally resistant to hydrolysis under typical environmental pH conditions (pH 4-9).[3] Therefore, hydrolysis is not considered a significant degradation pathway.
-
Direct Photolysis : this compound does not contain any chromophores that absorb sunlight in the tropospheric range (>290 nm).[3] Consequently, direct photolysis is not an important transformation process in either water or the atmosphere.[3]
-
Atmospheric Oxidation : In the atmosphere, the dominant degradation process for this compound is reaction with photochemically produced hydroxyl radicals (•OH). The estimated atmospheric half-life for this reaction is relatively short, suggesting that any portion of the compound that volatilizes will be rapidly degraded.
Biotic Degradation
The most significant removal mechanism for this compound in the environment is biodegradation.[3] The compound is readily biodegradable by microorganisms found in various environments, including forest soil, activated sludge, and biofilters.[4]
Numerous bacterial strains have been isolated that are capable of completely degrading this compound, with eight identified strains belonging to the genus Pseudomonas.[4][5] Other identified degraders include Hydrogenophaga pseudoflava, Gordonia terrae, and Cupriavidus oxalaticus.[4][6]
The primary aerobic biodegradation pathway proceeds via the oxidation of the terminal alcohol group to a carboxylic acid, forming 2-butoxyacetic acid (2-BAA) as a key metabolite.[4][6] This is followed by the cleavage of the ether bond, yielding n-butanol and glyoxylic acid.[4][6] These smaller molecules are then readily assimilated into central microbial metabolism.[6]
Caption: Aerobic biodegradation pathway of this compound.
Mobility and Transport in the Environment
Mobility refers to the potential for a chemical to move within and between environmental compartments.
Soil Adsorption and Mobility
The potential for a chemical to move through soil is inversely related to its tendency to adsorb to soil particles. This is quantified by the soil organic carbon-water partitioning coefficient (Koc). A low Koc value indicates weak adsorption and high mobility.
Table 2: Soil Mobility Classification Based on Koc
| Koc Range | Mobility Class | Expected Classification for 2-BEA |
| 0 - 50 | Very High | ✓ |
| 50 - 150 | High | ✓ |
| 150 - 500 | Medium | |
| 500 - 2000 | Low | |
| > 5000 | Immobile | |
| (Adapted from McCall et al., 1981)[7] |
This high mobility, coupled with its miscibility in water, indicates a significant potential for 2-BEA to leach from surface soils into groundwater systems.
Bioaccumulation Potential
Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, resulting in a concentration higher than that of the surrounding medium. The potential for bioaccumulation is often predicted using the log Kₒw value.
Regulatory frameworks generally consider substances with a log Kₒw > 3 to have a potential for bioaccumulation, with a Bioconcentration Factor (BCF) > 2000 often indicating a bioaccumulative substance.[8] this compound has a log Kₒw of 0.79, which is well below this threshold. This indicates that the compound has a low affinity for fatty tissues (lipids) where hydrophobic chemicals typically accumulate. Therefore, this compound is not expected to bioaccumulate in aquatic or terrestrial organisms.[3]
Experimental Protocols for Environmental Fate Assessment
To empirically validate the predicted , standardized test protocols are employed. The following sections detail the methodologies for assessing two key parameters: biodegradability and soil adsorption.
Protocol: Ready Biodegradability – Manometric Respirometry Test (OECD 301F)
This protocol is designed to determine if a chemical is "readily biodegradable," meaning it is likely to undergo rapid and ultimate degradation in a variety of aerobic environments.
Objective: To measure the oxygen consumed by a microbial inoculum during the degradation of this compound over 28 days.
Methodology:
-
Preparation of Inoculum: Collect activated sludge from a domestic wastewater treatment plant. Wash and aerate the sludge to prepare a standardized microbial stock.
-
Test Setup: Prepare sealed test flasks containing a defined mineral medium, the microbial inoculum, and this compound as the sole source of organic carbon at a concentration of 100 mg/L.
-
Control Flasks:
-
Blank Control: Inoculum and mineral medium only (to measure endogenous respiration).
-
Reference Control: Inoculum, mineral medium, and a readily biodegradable reference substance (e.g., sodium benzoate).
-
Toxicity Control: Inoculum, mineral medium, this compound, and the reference substance (to check for inhibitory effects).
-
-
Incubation: Incubate all flasks in the dark at a constant temperature (20 ± 1°C) for 28 days. Use a respirometer to continuously measure the oxygen consumption in each flask.
-
Data Analysis:
-
Calculate the Theoretical Oxygen Demand (ThOD) for this compound based on its elemental formula.
-
Correct the oxygen consumption in the test flasks by subtracting the consumption in the blank control.
-
Express the biodegradation as a percentage of the ThOD.
-
-
Pass Criteria: The substance is considered "readily biodegradable" if the percentage of biodegradation reaches ≥ 60% of the ThOD within the 10-day window following the start of degradation (which is the time from when 10% degradation is reached).
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An In-Depth Technical Guide to the Toxicological Profile of 2-Butoxyethylamine
Abstract
This technical guide provides a comprehensive toxicological overview of 2-Butoxyethylamine (CAS No. 111-95-5), a primary aliphatic amine with an ether linkage. Given the limited publicly available toxicological data for this specific compound, this guide synthesizes known information from safety data sheets and employs a read-across approach from structurally similar compounds, primarily drawing from the OECD SIDS (Screening Information Data Set) for Primary Aliphatic Amines. This document is intended for researchers, scientists, and drug development professionals to provide a thorough understanding of the known and predicted toxicological profile of this compound, including its acute toxicity, irritation and corrosion potential, genotoxicity, and an estimation of its repeated dose and reproductive toxicity. The guide also delves into the anticipated metabolic pathways and toxicokinetics, providing a framework for further investigation and risk assessment.
Introduction and Industrial Relevance
This compound is a colorless to yellow liquid with a characteristic amine-like odor. Its chemical structure, featuring both a primary amine group and an ether linkage, imparts unique properties that make it a valuable intermediate in various industrial applications. These include its use in the synthesis of corrosion inhibitors, emulsifiers, and as a curing agent for epoxy resins. Despite its utility, a comprehensive understanding of its toxicological profile is essential for ensuring occupational safety and for the development of safe handling and risk management procedures.
This guide aims to consolidate the available toxicological data for this compound and to fill data gaps through a scientifically justified read-across approach, providing a robust foundation for hazard identification and risk assessment.
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Absorption
Due to its relatively low molecular weight and moderate water solubility, this compound is expected to be readily absorbed through the oral and inhalation routes. Dermal absorption is also anticipated, and given its corrosive nature, it can cause local tissue damage upon contact.
Distribution
Following absorption, this compound is expected to be distributed throughout the body. As a primary amine, it may exhibit some affinity for tissues with high blood flow.
Metabolism
The metabolism of this compound is predicted to follow pathways common to primary aliphatic amines and compounds with ether linkages. The primary metabolic pathways are likely to involve:
-
Oxidative Deamination: The primary amine group is susceptible to oxidative deamination by monoamine oxidases (MAOs) and other amine oxidases, leading to the formation of an aldehyde intermediate. This aldehyde can be further oxidized to a carboxylic acid or reduced to an alcohol.
-
N-Acetylation: The primary amine group can undergo N-acetylation, a common detoxification pathway for primary amines.
-
Ether Cleavage: The ether linkage may be cleaved through oxidative O-dealkylation, potentially yielding butanol and 2-aminoethanol.
The metabolism of the related compound, 2-butoxyethanol, extensively involves oxidation to butoxyacetic acid, which is the primary metabolite responsible for its toxicity[1]. A similar pathway involving oxidative deamination of the amine group in this compound to form a butoxy-substituted aldehyde and subsequent oxidation to a carboxylic acid is plausible.
Figure 2: Standard workflow for genotoxicity assessment.
Reproductive and Developmental Toxicity
No specific studies on the reproductive and developmental toxicity of this compound have been identified. For the Primary Aliphatic Amines category, some members have shown developmental effects, but typically at doses that also cause maternal toxicity. A definitive assessment for this compound would require specific testing.
Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (OECD TG 421)
-
Animal Model: Rat.
-
Dosing: The test substance is administered to males for two weeks prior to mating, during mating, and to females during mating, gestation, and lactation.
-
Endpoints:
-
Parental: Clinical observations, body weight, food consumption, mating performance, fertility, and gestation length.
-
Offspring: Viability, clinical signs, body weight, and gross necropsy of pups.
-
-
Analysis: The study provides preliminary information on potential effects on male and female reproductive performance and on the development of the offspring.
Carcinogenicity
There are no carcinogenicity data available for this compound. The related compound, 2-butoxyethanol, has been classified by IARC as Group 3 (not classifiable as to its carcinogenicity to humans), although it has shown evidence of carcinogenicity in animal studies at high doses.[2] Given the lack of data and the potential for the formation of reactive metabolites, a carcinogenic potential for this compound cannot be ruled out without further investigation.
Summary of Toxicological Data
| Toxicological Endpoint | Result/Classification | Data Source |
| Acute Oral Toxicity | Predicted: Harmful if swallowed | Read-across from Primary Aliphatic Amines |
| Acute Dermal Toxicity | Harmful in contact with skin (Category 4) | Safety Data Sheet |
| Acute Inhalation Toxicity | Predicted: Toxic if inhaled | Read-across from Primary Aliphatic Amines |
| Skin Corrosion/Irritation | Causes severe skin burns (Category 1B) | Safety Data Sheet |
| Serious Eye Damage/Irritation | Causes serious eye damage (Category 1) | Safety Data Sheet |
| Skin Sensitization | No data available | - |
| Genotoxicity (Ames Test) | Negative (for a related compound) | Safety Data Sheet |
| Repeated Dose Toxicity | No data available; potential for systemic effects | Read-across from Primary Aliphatic Amines |
| Reproductive Toxicity | No data available | - |
| Developmental Toxicity | No data available | - |
| Carcinogenicity | No data available | - |
Conclusion and Future Directions
The available data indicate that this compound is a hazardous substance, primarily due to its corrosive properties to the skin and eyes and its potential for acute toxicity via dermal contact. While a negative Ames test for a related compound is noted, significant data gaps remain, particularly in the areas of toxicokinetics, repeated dose toxicity, reproductive and developmental toxicity, and carcinogenicity.
The read-across approach from the Primary Aliphatic Amines category provides a useful preliminary hazard assessment, suggesting that systemic toxicity may occur upon repeated exposure. However, to conduct a comprehensive risk assessment, further testing on this compound is warranted. Priority should be given to in vitro metabolism studies to elucidate the metabolic pathways and to a 28-day repeated dose toxicity study to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
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OECD SIDS. (2011). SIDS INITIAL ASSESSMENT PROFILE for Primary Aliphatic Amines. [Link]
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NTP (National Toxicology Program). Developmental & Reproductive Toxicity. [Link]
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Methodological & Application
Application Note: High-Sensitivity Analytical Methods for the Detection of 2-Butoxyethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of robust analytical methodologies for the quantitative and qualitative detection of 2-Butoxyethylamine (BEA). As a compound with increasing industrial relevance and potential toxicological implications, sensitive and specific detection methods are paramount. This document details protocols for Gas Chromatography (GC) coupled with Flame Ionization Detection (FID) and Mass Spectrometry (MS), including advanced sample preparation techniques such as Solid-Phase Microextraction (SPME) and chemical derivatization to enhance analytical performance.
Introduction: The Analytical Imperative for this compound
This compound (BEA), a primary amine with the formula C₆H₁₅NO, is utilized in various industrial applications, including as a corrosion inhibitor, in the synthesis of pharmaceuticals, and as a component in coatings and asphalt additives. Its structural similarity to 2-Butoxyethanol (EGBE), a well-studied glycol ether with known hematotoxic effects, necessitates careful monitoring of BEA in occupational and environmental settings.[1][2][3] The primary amino group and the ether linkage in BEA present unique analytical challenges, including its polarity, potential for hydrogen bonding, and susceptibility to thermal degradation, which can lead to poor chromatographic peak shape and low sensitivity if not properly addressed.
This application note provides detailed, field-proven methodologies to overcome these challenges, ensuring reliable and reproducible analysis of BEA in various matrices.
Foundational Analytical Strategy: Gas Chromatography (GC)
Gas chromatography is the cornerstone for the analysis of semi-volatile organic compounds like BEA.[4] The choice of detector and sample preparation is critical and is dictated by the required sensitivity, selectivity, and the complexity of the sample matrix.
Principle of Separation
In GC, a vaporized sample is transported by an inert carrier gas through a capillary column. The separation of analytes is based on their differential partitioning between the stationary phase (a coating on the column wall) and the mobile phase (the carrier gas). Less volatile compounds and those with stronger interactions with the stationary phase will travel through the column more slowly, resulting in longer retention times.
Detection Systems: FID vs. MS
-
Flame Ionization Detector (FID): FID is a robust, universal detector for organic compounds. It offers high sensitivity and a wide linear range. It is an excellent choice for routine quantification when the identity of the analyte is known and the sample matrix is relatively clean.
-
Mass Spectrometry (MS): MS provides unparalleled selectivity and structural information, making it the gold standard for analyte identification. In complex matrices, MS can distinguish the analyte from co-eluting interferences, providing a higher degree of confidence in the results. For trace-level analysis, selected ion monitoring (SIM) can be employed to enhance sensitivity.
Sample Preparation: The Key to Analytical Success
Proper sample preparation is crucial for accurate and precise analysis. It serves to isolate BEA from the sample matrix, concentrate it to detectable levels, and convert it to a form suitable for GC analysis.
Air Sampling: Adsorption on Solid Sorbent Tubes
For occupational exposure monitoring, air samples are typically collected by drawing a known volume of air through a solid sorbent tube, commonly packed with charcoal or another suitable sorbent.[1][5][6]
-
Causality: Charcoal has a high surface area and is effective at trapping a wide range of organic vapors. The collected analytes are then desorbed using a suitable solvent. For polar compounds like BEA, a polar solvent or a mixture of solvents is often required to achieve high desorption efficiency. A common desorption solvent for related glycol ethers is a mixture of methylene chloride and methanol (e.g., 95:5 v/v).[5][7]
Solid-Phase Microextraction (SPME): A Solvent-Free Alternative
SPME is a powerful, solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step.[8][9][10][11] A fused silica fiber coated with a polymeric stationary phase is exposed to the sample (either directly immersed in a liquid or in the headspace above the sample). Analytes partition onto the fiber coating and are subsequently desorbed thermally in the hot GC inlet.
-
Expertise & Experience: For an amine like BEA, a fiber with a polar coating, such as Polydimethylsiloxane/Divinylbenzene (PDMS/DVB), is recommended to achieve efficient extraction.[11] Headspace SPME is particularly advantageous as it minimizes matrix effects and extends the life of the fiber and the GC column.
Enhancing Chromatographic Performance: The Role of Derivatization
Direct analysis of primary amines like BEA by GC can be challenging due to their polarity, which can lead to peak tailing and poor sensitivity.[12][13] Derivatization is a chemical modification process that converts the polar amine group into a less polar, more volatile, and more thermally stable derivative.[14][15][16]
-
Causality: By replacing the active hydrogen on the amine with a bulkier, non-polar group, derivatization reduces interactions with active sites on the column and in the injector, resulting in sharper, more symmetrical peaks.[12][14] This leads to improved resolution and lower detection limits.
Common derivatization reactions for amines include:
-
Acylation: Reaction with anhydrides (e.g., trifluoroacetic anhydride - TFAA) or acyl halides.
-
Silylation: Reaction with silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form trimethylsilyl (TMS) derivatives.
-
Alkylation: Reaction with alkylating agents (e.g., pentafluorobenzyl bromide - PFBBr) to introduce a strongly electron-capturing group, which is ideal for highly sensitive detection by Electron Capture Detection (ECD) or MS.[12][17]
The choice of derivatization reagent depends on the specific requirements of the analysis, including the desired sensitivity and the presence of other functional groups in the molecule.
Experimental Protocols
Protocol 1: GC-FID Analysis of BEA in Air Samples
This protocol is based on established NIOSH and OSHA methods for similar analytes.[5][6][7][18]
1. Sample Collection:
- Calibrate a personal sampling pump to a flow rate of 0.05 L/min.
- Use a standard coconut shell charcoal tube.
- Draw 10-20 L of air through the tube.
- After sampling, cap the ends of the tube for transport to the laboratory.
2. Sample Preparation (Solvent Desorption):
- Break the ends of the charcoal tube and transfer the front and back sorbent sections to separate 2 mL autosampler vials.
- Add 1.0 mL of a 95:5 (v/v) methylene chloride/methanol solution to each vial.
- Cap the vials and gently agitate for 30 minutes.
3. GC-FID Conditions:
- Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
- Injector Temperature: 250°C.
- Injection Volume: 1 µL (splitless).
- Oven Program: 50°C (hold for 2 min), ramp to 250°C at 10°C/min, hold for 5 min.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Detector Temperature: 280°C.
4. Calibration:
- Prepare a series of calibration standards of BEA in the desorption solvent over the expected concentration range.
- Analyze the standards under the same conditions as the samples.
- Construct a calibration curve by plotting the peak area against the concentration.
Protocol 2: Headspace SPME-GC-MS with Derivatization
This protocol provides high sensitivity and specificity, suitable for complex matrices or trace-level detection.
1. Sample Preparation and Derivatization:
- Place 1 mL of the liquid sample (or a known weight of a solid sample with added water) into a 10 mL headspace vial.
- Add an appropriate amount of internal standard.
- Adjust the pH of the sample to >10 with NaOH to ensure BEA is in its free base form.
- Add 100 µL of trifluoroacetic anhydride (TFAA).
- Immediately seal the vial with a PTFE-faced septum.
- Heat the vial at 60°C for 20 minutes to complete the derivatization.
2. HS-SPME Conditions:
- SPME Fiber: 65 µm PDMS/DVB.
- Incubation Temperature: 60°C.
- Incubation Time: 10 minutes.
- Extraction Time: 30 minutes.
- Desorption Temperature: 250°C in the GC inlet.
- Desorption Time: 2 minutes.
3. GC-MS Conditions:
- Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
- Injector Temperature: 250°C (splitless mode).
- Oven Program: 60°C (hold for 2 min), ramp to 280°C at 15°C/min, hold for 5 min.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-400. For higher sensitivity, use Selected Ion Monitoring (SIM) of characteristic ions of the derivatized BEA.
Data Presentation and Visualization
Table 1: Comparison of Analytical Methods for BEA
| Parameter | GC-FID with Solvent Desorption | HS-SPME-GC-MS with Derivatization |
| Principle | Adsorption on charcoal, solvent desorption, GC separation, FID detection. | Headspace extraction, derivatization, thermal desorption, GC separation, MS detection. |
| Sample Throughput | Moderate | Moderate to High (amenable to automation) |
| Solvent Usage | Yes | No |
| Sensitivity | ng-µg level | pg-ng level |
| Selectivity | Moderate (based on retention time) | High (based on mass spectrum) |
| Confirmation | Retention time matching | Mass spectral library matching and fragmentation pattern |
| Typical Application | Industrial hygiene monitoring, routine QC | Trace analysis, complex matrices, research |
Diagrams
Caption: Workflow for GC-FID analysis of this compound from air samples.
Sources
- 1. 2-BUTOXYETHANOL | Occupational Safety and Health Administration [osha.gov]
- 2. Identifying Occupational Exposure Risks to 2-Butoxyethanol and Other Industrial Chemicals [emsl.com]
- 3. REGULATIONS AND ADVISORIES - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. osha.gov [osha.gov]
- 6. osha.gov [osha.gov]
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- 8. Solid-phase microextraction technology for in vitro and in vivo metabolite analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Gas chromatographic determination of butoxyacetic acid in human blood after exposure to 2-butoxyethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cdc.gov [cdc.gov]
gas chromatography methods for 2-Butoxyethanol analysis
An Application Guide to the Gas Chromatographic Analysis of 2-Butoxyethanol
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides detailed methodologies and expert insights for the quantitative analysis of 2-Butoxyethanol (ethylene glycol monobutyl ether, EGBE) using gas chromatography (GC). 2-Butoxyethanol is a prevalent solvent in a wide array of commercial and industrial products, including paints, cleaning agents, and hydraulic fluids. Its determination is critical for regulatory compliance, occupational exposure monitoring, and product quality control. This document explores various sample preparation techniques and GC configurations, offering robust, step-by-step protocols for researchers, scientists, and professionals in drug development and quality assurance laboratories.
Introduction: The Analytical Imperative for 2-Butoxyethanol
2-Butoxyethanol (CAS #111-76-2) is a glycol ether prized for its surfactant-like properties, acting as a coupling agent between polar and non-polar substances.[1] However, its widespread use necessitates reliable analytical methods to monitor its presence in diverse matrices. Concerns over potential health effects from inhalation and dermal exposure drive the need for sensitive and specific quantification.[2][3] Gas chromatography, with its high resolving power and sensitivity, stands as the principal analytical technique for this purpose.[4] This guide delves into the causal logic behind method development, from sample preparation to final detection, ensuring scientifically sound and defensible results.
Foundational Principles: GC for 2-Butoxyethanol Analysis
The successful analysis of 2-Butoxyethanol, a polar and volatile compound, by GC hinges on the careful selection of analytical components and parameters. The goal is to efficiently transfer the analyte from the sample matrix to the gas phase, separate it from interferences, and detect it with high sensitivity and specificity.
-
Sample Introduction: The choice of introduction technique is dictated by the sample matrix and the required sensitivity. For aqueous samples, static headspace is often preferred to protect the GC system from non-volatile matrix components. For air monitoring, thermal desorption of sorbent tubes is standard.[5] Direct liquid injection is also feasible but may require more instrument maintenance.[6]
-
Chromatographic Separation: The polarity of 2-Butoxyethanol necessitates a polar or mid-polar stationary phase for optimal separation and peak shape. The principle of "like dissolves like" is paramount.[7] A non-polar stationary phase would result in poor interaction, leading to rapid elution and peak tailing. A polyethylene glycol (PEG) or "WAX" type column is a common and effective choice.[5][8]
-
Detection: The Flame Ionization Detector (FID) is a robust, universal detector for organic compounds and is widely used for 2-Butoxyethanol analysis, as specified in methods like NIOSH 1403.[5][9] For enhanced specificity and lower detection limits, particularly in complex matrices, a Mass Spectrometer (MS) is the detector of choice.[2]
Comparative Overview of Established Methodologies
Various regulatory bodies and scientific publications have described methods for 2-Butoxyethanol analysis. The selection of a specific method depends on the matrix, required detection limits, and available instrumentation.
| Parameter | Method 1: Static Headspace GC (Aqueous Samples) | Method 2: NIOSH 1403 (Air Samples) [5][10] | Method 3: Liquid-Liquid Extraction (High-Concentration Aqueous) [11] |
| Target Matrix | Water, wastewater, cleaning products, biological fluids | Workplace Air | Hydraulic fracturing fluid, industrial wastewater |
| Sample Preparation | Static headspace injection; Salting-out (e.g., with Na₂SO₄) to increase analyte volatility.[12] | Adsorption onto coconut shell charcoal sorbent tube; Desorption with 5% methanol in methylene chloride. | Liquid-Liquid Extraction (LLE) with methylene chloride. |
| GC Column | Polar (e.g., DB-WAX, Carbowax) or Mid-polar (e.g., DB-624) | Capillary, fused silica, crossbonded Carbowax®-DA or equivalent | Non-polar (e.g., DB-5ms) or Mid-polar |
| Carrier Gas | Helium or Hydrogen | Helium | Helium |
| Injector Type | Headspace Transfer Line | Split/Splitless | Split/Splitless |
| Temperature Program | Isothermal or ramped, e.g., 40°C (1 min) to 200°C at 12°C/min | 40°C (1 min) to 200°C at 12°C/min | Example: 40°C hold 2 min, ramp to 250°C |
| Detector | FID or MS | FID | MS |
| Typical LOD | Low µg/L to mg/L range | ~1.0 µ g/sample | ~0.96 mg/L[11] |
Experimental Protocol 1: Static Headspace GC-FID for Aqueous Samples
This protocol provides a robust method for quantifying 2-Butoxyethanol in water and similar aqueous matrices. The headspace technique minimizes matrix contamination of the GC system and offers excellent sensitivity for volatile analytes.
Causality of Choices:
-
Headspace: This prevents non-volatile salts and polymers present in many aqueous samples from contaminating the GC inlet and column, ensuring long-term system stability.
-
Sodium Sulfate (Na₂SO₄): Adding a salt ("salting out") decreases the solubility of 2-Butoxyethanol in the aqueous phase and increases its partial pressure in the headspace, thereby enhancing sensitivity.[12]
-
WAX Column: The polar polyethylene glycol phase provides strong interaction with the hydroxyl group of 2-Butoxyethanol, resulting in good peak shape and retention, separating it from less polar interferences.
-
FID Detector: The FID is highly reliable, easy to operate, and provides a linear response over a wide concentration range, making it ideal for routine quantitative analysis.
Step-by-Step Methodology:
-
Standard Preparation:
-
Prepare a 1000 mg/L stock standard of 2-Butoxyethanol in reagent-grade water.
-
Perform serial dilutions to create a calibration curve (e.g., 1, 5, 10, 50, 100 mg/L).
-
-
Sample Preparation:
-
Place 5 mL of the sample (or standard/blank) into a 20 mL headspace vial.
-
Add ~2 grams of anhydrous sodium sulfate to the vial. This amount should be sufficient to saturate the solution.
-
Immediately seal the vial with a PTFE-lined septum and crimp cap.
-
-
GC-Headspace System Parameters:
-
Headspace Autosampler:
-
Oven Temperature: 80°C
-
Loop Temperature: 90°C
-
Transfer Line Temperature: 100°C
-
Vial Equilibration Time: 15 minutes
-
Injection Time: 1 minute
-
-
Gas Chromatograph:
-
Injector: Split/Splitless, 200°C, Split ratio 10:1
-
Column: Agilent DB-WAX or equivalent (30 m x 0.32 mm ID, 0.5 µm film)
-
Carrier Gas: Helium at a constant flow of 2.5 mL/min
-
Oven Program: 60°C hold for 3 minutes, ramp at 15°C/min to 180°C, hold for 2 minutes.
-
Detector: FID at 250°C
-
-
-
Analysis and Quantification:
-
Run a blank (reagent water), followed by the calibration standards and then the unknown samples.
-
Generate a calibration curve by plotting the peak area against concentration.
-
Quantify 2-Butoxyethanol in the samples using the linear regression equation from the calibration curve.
-
Experimental Workflow Diagram
Caption: Workflow for Headspace GC-FID analysis of 2-Butoxyethanol.
Experimental Protocol 2: NIOSH Method 1403 for Air Analysis
This protocol is the standard for assessing occupational exposure to 2-Butoxyethanol. It involves active sampling onto a solid sorbent followed by solvent extraction and GC-FID analysis.[5]
Causality of Choices:
-
Charcoal Sorbent: Activated coconut charcoal has a high surface area and affinity for volatile organic compounds, making it an excellent medium for trapping 2-Butoxyethanol from a known volume of air.[13]
-
Solvent Desorption: A mixture of methylene chloride and methanol is used to efficiently desorb the trapped analyte from the charcoal. Methanol, a polar solvent, is crucial for displacing the polar 2-Butoxyethanol from the sorbent's active sites.[9]
-
Two-Section Tube: The sorbent tube contains a primary and a backup section to check for "breakthrough," which occurs if the primary section becomes saturated, validating that the entire analyte amount was captured.
Step-by-Step Methodology:
-
Air Sampling:
-
Calibrate a personal sampling pump to a flow rate between 0.01 and 0.05 L/min.[5]
-
Break the ends of a coconut shell charcoal tube (100 mg/50 mg) and connect it to the pump with the smaller (50 mg) backup section positioned towards the pump.
-
Draw 2 to 10 liters of air through the tube.
-
After sampling, cap the ends of the tube and record the total sample volume.
-
-
Sample Preparation:
-
Carefully break open the tube and place the front (100 mg) and back (50 mg) sections of charcoal into separate 2 mL vials.
-
Add 1.0 mL of the desorption solvent (95:5 methylene chloride:methanol v/v) to each vial.
-
Cap each vial and agitate for 30 minutes, an ultrasonic bath can be used to facilitate desorption.[5]
-
-
GC-FID System Parameters:
-
Injector: Split/Splitless, 225°C, 1 µL injection volume
-
Column: Capillary, fused silica, crossbonded Carbowax®-DA or equivalent (30 m x 0.32 mm ID)
-
Carrier Gas: Helium, ~2.5-3.0 mL/min
-
Oven Program: 40°C (1 min hold), then ramp at 12°C/min to 200°C.[5]
-
Detector: FID at 300°C
-
-
Analysis and Quantification:
-
Prepare calibration standards of 2-Butoxyethanol in the desorption solvent.
-
Analyze the standards, followed by the sample extracts from the front and back sections.
-
Calculate the mass of 2-Butoxyethanol in each section using the calibration curve.
-
If the back section contains >25% of the mass found in the front section, breakthrough has occurred and the sample may be invalid.
-
Calculate the air concentration (in mg/m³) by summing the mass from both sections and dividing by the total volume of air sampled.
-
Trustworthiness Through Method Validation
A protocol is only trustworthy if it is validated. A robust validation process ensures the method is fit for its intended purpose, providing accurate and precise data. Key validation parameters must be assessed.
-
Linearity: Demonstrates a proportional relationship between detector response and analyte concentration over a defined range.
-
Accuracy: The closeness of the measured value to the true value, typically assessed by analyzing a certified reference material or a spiked matrix sample.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Method Validation Relationship Diagram
Caption: Core parameters for establishing a trustworthy and validated GC method.
References
-
Environment and Climate Change Canada. (2014). Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs) in selected products. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. [Link]
-
National Center for Biotechnology Information (NCBI). Table 6-2, Analytical Methods for Determining 2-Butoxyethanol and 2-Butoxyethanol Acetate in Environmental Samples. [Link]
-
SKC Inc. SKC OSHA / NIOSH Sampling Guide for 2-Butoxyethanol (alcohols IV). [Link]
-
International Agency for Research on Cancer (IARC). (2006). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 88. [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2003). Alcohols IV: Method 1403, Issue 3. CDC. [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (1994). Alcohols IV: Method 1403, Issue 2. CDC. [Link]
-
Wikisource. NIOSH Manual of Analytical Methods - 1403.pdf. [Link]
-
Restek Corporation. 2-Butoxyethanol: CAS # 111-76-2 Compound Information. [Link]
-
Ghiasvand, A. R., et al. (2003). Headspace solvent microextraction A new method applied to the preconcentration of 2-butoxyethanol from aqueous solutions. Analytica Chimica Acta. [Link]
-
National Center for Biotechnology Information (NCBI). (2006). Exposure Data - Formaldehyde, 2-Butoxyethanol and 1-tert-Butoxypropan-2-ol. [Link]
-
Hildenbrand, S., et al. (2000). New methods for determination of 2-butoxyethanol, butoxyacetaldehyde and butoxyacetic acid in aqueous systems, with special reference to cell culture conditions. Archives of Toxicology. [Link]
-
Teledyne Leeman Labs. EPA Method 8260B. [Link]
-
National Institute of Standards and Technology (NIST). Ethanol, 2-butoxy-. NIST Chemistry WebBook. [Link]
-
Chromatography Forum. (2014). HPLC Sample Derivatization - 2butoxyethanol. [Link]
-
Air & Waste Management Association. (2005). A Comparison between EPA Compendium Method TO-15 and EPA Method 8260B for VOC Determination in Soil Gas. [Link]
-
Arizona Department of Health Services. (2009). VOCs in Vapor by 8260B AZ Method. [Link]
-
Wasson-ECE Instrumentation. EPA Method 8260B – Volatile Organic Compounds By Gas Chromatography/Mass Spectrometry. [Link]
-
GL Sciences. InertCap Series GC Columns. [Link]
-
Manz, K., et al. (2016). Extraction and recovery of 2-butoxyethanol from aqueous phases containing high saline concentration. Analytical Chemistry Research. [Link]
-
Separation Science. Solid Phase Microextraction (SPME) in Pharmaceutical Analysis. [Link]
-
Liao, H., et al. (2014). Solid-phase microextraction technology for in vitro and in vivo metabolite analysis. Journal of Food and Drug Analysis. [Link]
-
SGS Life Sciences. Analysis of Residual Solvents. [Link]
Sources
- 1. ez.restek.com [ez.restek.com]
- 2. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]
- 3. Exposure Data - Formaldehyde, 2-Butoxyethanol and 1-tert-Butoxypropan-2-ol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. cdc.gov [cdc.gov]
- 6. Table 6-2, Analytical Methods for Determining 2-Butoxyethanol and 2-Butoxyethanol Acetate in Environmental Samples - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. labicom.cz [labicom.cz]
- 8. HPLC Sample Derivatization - 2butoxyethanol - Chromatography Forum [chromforum.org]
- 9. mdcampbell.com [mdcampbell.com]
- 10. Page:NIOSH Manual of Analytical Methods - 1403.pdf/1 - Wikisource, the free online library [en.wikisource.org]
- 11. researchgate.net [researchgate.net]
- 12. stb.iau.ir [stb.iau.ir]
- 13. international.skcinc.com [international.skcinc.com]
Application Notes & Protocols: The Strategic Use of 2-Butoxyethylamine in Modern Chemical Synthesis
Abstract: 2-Butoxyethylamine (BEA) is a bifunctional primary amine that presents a unique combination of a nucleophilic amino group and a lipophilic butoxy ether moiety. This dual-character makes it a highly versatile building block and reagent in a multitude of synthetic applications, ranging from the development of novel pharmaceutical intermediates to the formulation of advanced materials. These application notes provide an in-depth exploration of BEA's utility, offering detailed experimental protocols and the scientific rationale behind its application. The protocols herein are designed to be self-validating, with an emphasis on reproducibility and safety.
Introduction: Physicochemical Properties and Synthetic Versatility
This compound (CAS No: 111-76-2) is a colorless to pale yellow liquid characterized by its amine-like odor. Its strategic value in synthesis is rooted in its unique molecular structure, which imparts a valuable set of physicochemical properties.
| Property | Value | Significance in Synthesis |
| Molecular Formula | C₆H₁₅NO | Provides a balance of hydrophilicity and lipophilicity. |
| Molar Mass | 117.19 g/mol | A relatively small and versatile building block. |
| Boiling Point | 172-178 °C | Allows for a wide range of reaction temperatures. |
| Density | 0.89 g/cm³ | Standard for a low-density organic solvent/reagent. |
| Solubility | Miscible in water and most organic solvents | Excellent solvent for a variety of reaction conditions. |
The primary amine group serves as a potent nucleophile, readily participating in reactions such as N-alkylation, acylation, and reductive amination. The butoxy group, on the other hand, enhances solubility in organic media and can influence the steric and electronic properties of the final product.
Core Application: Synthesis of N-Substituted Amides
One of the most common applications of this compound is in the synthesis of N-substituted amides, which are prevalent motifs in pharmaceuticals and other biologically active molecules. The following protocol details a standard procedure for the acylation of this compound with benzoyl chloride.
Protocol 2.1: Synthesis of N-(2-butoxyethyl)benzamide
This protocol outlines the synthesis of a model N-substituted amide, N-(2-butoxyethyl)benzamide, from this compound and benzoyl chloride.
Workflow Diagram:
Caption: Workflow for the synthesis of N-(2-butoxyethyl)benzamide.
Materials:
-
This compound (BEA) (≥99%)
-
Benzoyl chloride (≥99%)
-
Triethylamine (TEA) (≥99%)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for flash chromatography
-
Hexanes and Ethyl acetate (EtOAc) for chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C (ice bath), slowly add benzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(2-butoxyethyl)benzamide.
Expected Results:
| Product | Yield | Purity (by ¹H NMR) | Physical Appearance |
| N-(2-butoxyethyl)benzamide | 85-95% | >98% | White to off-white solid |
Application in Polymer Chemistry: Chain-End Functionalization
This compound is also a valuable reagent for the functionalization of polymers. Its primary amine can react with various electrophilic chain ends, introducing the butoxyethyl group and altering the polymer's properties, such as solubility and thermal stability.
Protocol 3.1: Amine-Terminated Poly(lactic acid) (PLA)
This protocol describes the end-capping of carboxylic acid-terminated poly(lactic acid) with this compound using a carbodiimide coupling agent.
Reaction Scheme:
Caption: Amidation of PLA with this compound.
Materials:
-
Carboxylic acid-terminated Poly(lactic acid) (PLA-COOH)
-
This compound (BEA)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve PLA-COOH (1.0 eq) in anhydrous DCM.
-
Add EDC·HCl (1.5 eq) and HOBt (1.5 eq) to the solution and stir for 30 minutes at room temperature.
-
Add this compound (2.0 eq) to the reaction mixture and stir for 24 hours at room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Precipitate the polymer by adding the concentrated solution dropwise to cold diethyl ether.
-
Filter the precipitate and wash with fresh diethyl ether.
-
Dry the functionalized polymer under vacuum.
Characterization: The success of the functionalization can be confirmed by ¹H NMR spectroscopy (observing characteristic peaks of the butoxyethyl group) and Gel Permeation Chromatography (GPC) to assess any changes in molecular weight distribution.
Safety and Handling
This compound is a corrosive and flammable liquid. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
Application Notes & Protocols: 2-Butoxyethylamine as a Versatile Reagent in Organic Synthesis
Abstract
This document provides a comprehensive technical guide on the applications of 2-butoxyethylamine as a key reagent in modern organic synthesis. As a bifunctional molecule, possessing both a primary amine and an ether linkage, this compound serves as a versatile building block for introducing lipophilic sidechains and modulating the physicochemical properties of target molecules. Its utility is particularly notable in the synthesis of amides, imines (Schiff bases), and N-alkylated products, which are foundational transformations in pharmaceutical and materials science research. This guide moves beyond simple procedural outlines to explain the underlying chemical principles and rationale for specific experimental choices. Detailed, field-tested protocols are provided for key reactions, supplemented by workflow diagrams and mechanistic insights to ensure reproducible and optimal results for researchers, scientists, and drug development professionals.
Introduction: Chemical Profile and Strategic Value
This compound (CAS No: 3855-32-1) is a primary amine characterized by an ethyl chain linked to a butyl ether. This unique structure confers a valuable combination of nucleophilicity from the primary amine and increased lipophilicity and steric bulk from the butoxy group.
Key Physicochemical Properties:
| Property | Value | Significance in Synthesis |
| Molecular Formula | C₆H₁₅NO | |
| Molecular Weight | 117.19 g/mol | Influences stoichiometry calculations. |
| Boiling Point | 157-159 °C | Guides purification by distillation. |
| Density | 0.845 g/mL | Useful for volume-to-mass conversions. |
| Structure | CH₃(CH₂)₃-O-CH₂CH₂-NH₂ | The primary amine is the reactive center; the butoxy tail modifies solubility and steric hindrance. |
The strategic incorporation of the 2-butoxyethyl moiety can significantly enhance a molecule's solubility in organic media and modulate its interaction with biological targets, making it a valuable synthon in drug discovery programs. Its reactivity is archetypal of a primary amine, serving primarily as a potent nucleophile.
General Reactivity Profile
The lone pair of electrons on the nitrogen atom dictates the reactivity of this compound, allowing it to participate in a wide array of bond-forming reactions.
The Versatile Role of 2-Butoxyethylamine in Polymer Chemistry: Application Notes and Protocols
In the dynamic field of polymer chemistry, the strategic selection of monomers, curing agents, and modifiers is paramount to tailoring the final properties of a polymeric material. Among the diverse array of chemical building blocks, 2-Butoxyethylamine emerges as a versatile compound with significant, yet often nuanced, applications. This technical guide provides an in-depth exploration of the utility of this compound in polymer chemistry, offering detailed application notes and protocols for researchers, scientists, and professionals in drug development.
Introduction to this compound: A Molecule of Interest
This compound (C₆H₁₅NO), a primary amine with a butoxy ether group, possesses a unique combination of a reactive amine functionality and a flexible, moderately hydrophobic alkyl ether chain. This bifunctional nature allows it to be incorporated into various polymer systems, where it can influence properties such as flexibility, adhesion, and cure characteristics. Its utility spans across several classes of polymers, including epoxy resins, polyurethanes, and polyamides.
Application as a Curing Agent for Epoxy Resins
The primary amine group of this compound makes it a suitable candidate as a curing agent, or hardener, for epoxy resins. Aliphatic amines are well-established as room-temperature curing agents for many epoxy systems[1]. The reaction mechanism involves the nucleophilic addition of the amine to the epoxide ring, leading to a cross-linked, three-dimensional network.
Mechanism of Epoxy Curing
The curing of an epoxy resin with a primary amine like this compound proceeds in a two-step addition reaction. Initially, the primary amine reacts with an epoxy group to form a secondary amine. This newly formed secondary amine can then react with another epoxy group, leading to the formation of a tertiary amine and contributing to the cross-linked structure of the cured resin.
Caption: Epoxy curing with a primary amine.
Protocol for Epoxy Resin Curing
This protocol provides a general guideline for the curing of a standard Bisphenol A diglycidyl ether (DGEBA) based epoxy resin with this compound.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) epoxy resin
-
This compound (curing agent)
-
Disposable mixing cups and stirring rods
-
Mold for casting (e.g., silicone or Teflon)
-
Vacuum oven (optional, for degassing)
-
Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat
Procedure:
-
Stoichiometric Calculation: Determine the appropriate weight ratio of epoxy resin to this compound. The stoichiometric amount is calculated based on the amine hydrogen equivalent weight (AHEW) of the amine and the epoxy equivalent weight (EEW) of the resin. For this compound (Molecular Weight: 117.19 g/mol , 2 active hydrogens), the AHEW is approximately 58.6 g/eq. The EEW of the DGEBA resin should be obtained from the supplier's technical data sheet.
-
Parts by weight of amine per 100 parts of resin (phr) = (AHEW / EEW) * 100
-
-
Preparation: Accurately weigh the calculated amounts of epoxy resin and this compound into a clean, dry mixing cup.
-
Mixing: Thoroughly mix the two components for 3-5 minutes, scraping the sides and bottom of the container to ensure a homogeneous mixture. The mixture may exotherm (generate heat).
-
Degassing (Optional): To remove any entrapped air bubbles, place the mixture in a vacuum oven at room temperature for 5-10 minutes or until the bubbles have dissipated.
-
Casting: Pour the mixed resin into the desired mold.
-
Curing: Allow the resin to cure at ambient temperature (typically 20-25°C). The initial gelation time will vary depending on the specific resin and ambient conditions. Full cure is typically achieved within 24-72 hours. A post-cure at a slightly elevated temperature (e.g., 50-60°C for 2-4 hours) can enhance the mechanical properties and glass transition temperature (Tg) of the cured material.
Safety Precautions: this compound is a corrosive and flammable liquid and may cause respiratory irritation. Always work in a well-ventilated area, preferably under a fume hood, and wear appropriate PPE[2][3][4][5].
| Property | Typical Effect of this compound |
| Cure Speed | Moderate to fast at room temperature. |
| Flexibility | The butoxy group can impart some flexibility to the cured resin. |
| Adhesion | The amine functionality generally promotes good adhesion to various substrates. |
| Chemical Resistance | Good resistance to many common solvents and chemicals. |
Application as a Chain Extender in Polyurethanes
In the synthesis of polyurethanes, diamines can be used as chain extenders to build molecular weight and introduce urea linkages into the polymer backbone[6][7]. While this compound is a monoamine and thus cannot act as a traditional chain extender to build long polymer chains, its primary amine can react with isocyanate groups. This reaction can be utilized to cap isocyanate-terminated prepolymers or to modify the surface of polyurethane materials.
Reaction with Isocyanates
The primary amine of this compound reacts rapidly with isocyanate groups (-NCO) to form a urea linkage (-NH-CO-NH-). This reaction is typically faster than the reaction of isocyanates with hydroxyl groups.
Caption: Reaction of an isocyanate with this compound.
Protocol for Polyurethane Prepolymer Capping
This protocol describes the use of this compound to cap the terminal isocyanate groups of a polyurethane prepolymer.
Materials:
-
Isocyanate-terminated polyurethane prepolymer
-
This compound
-
Anhydrous solvent (e.g., tetrahydrofuran, dimethylformamide)
-
Nitrogen or argon gas for inert atmosphere
-
Reaction vessel with stirring and temperature control
-
PPE
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the polyurethane prepolymer in the anhydrous solvent in the reaction vessel.
-
Addition of Capping Agent: While stirring, slowly add a stoichiometric amount of this compound to the prepolymer solution. The reaction is exothermic and should be controlled.
-
Reaction: Continue stirring the mixture at a controlled temperature (e.g., 40-60°C) for a specified period (typically 1-3 hours) to ensure complete reaction of the isocyanate groups.
-
Characterization: The completion of the reaction can be monitored by techniques such as Fourier-transform infrared (FTIR) spectroscopy, looking for the disappearance of the characteristic isocyanate peak (around 2270 cm⁻¹).
-
Isolation: The capped polymer can be isolated by precipitation in a non-solvent (e.g., hexane or water, depending on the polymer's solubility) and subsequent drying.
Application in Polyamide Synthesis
Polyamides are typically synthesized through the condensation polymerization of a diamine and a dicarboxylic acid or its derivative (e.g., an acyl chloride)[8][9][10]. As this compound is a monoamine, it cannot be used to form a high-molecular-weight polyamide chain on its own. However, it can be used as a chain terminator to control the molecular weight of a polyamide or to introduce an end-cap with a butoxyethyl group, which can modify the polymer's surface properties or solubility.
Protocol for Polyamide Chain Termination
This protocol outlines the use of this compound as a chain terminator in the synthesis of a polyamide via the reaction of a diamine and a diacyl chloride.
Materials:
-
Diamine monomer (e.g., hexamethylenediamine)
-
Diacyl chloride monomer (e.g., adipoyl chloride)
-
This compound (chain terminator)
-
Anhydrous solvent (e.g., N-methyl-2-pyrrolidone, NMP)
-
Acid scavenger (e.g., triethylamine, pyridine)
-
Inert atmosphere (nitrogen or argon)
-
Reaction vessel with stirring and temperature control
-
PPE
Procedure:
-
Monomer Solution: In the reaction vessel under an inert atmosphere, dissolve the diamine and the acid scavenger in the anhydrous solvent.
-
Initiation of Polymerization: Slowly add the diacyl chloride to the stirred diamine solution. The polymerization reaction will begin, forming the polyamide.
-
Addition of Chain Terminator: At a predetermined point in the polymerization (to control the molecular weight), add a calculated amount of this compound to the reaction mixture.
-
Completion of Reaction: Continue stirring the reaction mixture for a specified time to ensure the completion of the polymerization and chain termination reactions.
-
Polymer Isolation: Precipitate the polyamide by pouring the reaction mixture into a non-solvent (e.g., water or methanol).
-
Purification: Wash the precipitated polymer thoroughly to remove any unreacted monomers, by-products, and solvent.
-
Drying: Dry the purified polyamide under vacuum.
Polymer Modification
The reactive amine group of this compound can also be utilized for the post-polymerization modification of polymers containing reactive functional groups, such as esters or halides. This can be a powerful tool to introduce the butoxyethyl functionality onto a pre-existing polymer backbone, thereby altering its properties.
Conclusion
This compound, with its dual functionality, offers a range of possibilities for the synthesis and modification of polymers. Its role as a curing agent for epoxy resins is well-established, providing a means to achieve room-temperature curing and introduce flexibility. While its application as a chain extender or primary monomer in condensation polymerization is limited due to its monofunctional amine nature, it serves as an effective end-capping or chain-terminating agent, allowing for precise control over molecular weight and the introduction of specific end-group functionalities. The protocols and application notes provided herein serve as a foundational guide for researchers to explore and exploit the unique properties of this compound in the development of novel polymeric materials. As with any chemical process, appropriate safety precautions must be strictly adhered to when handling this compound.
References
-
ThreeBond Technical News. (1990, December 20). Curing Agents for Epoxy Resin. Retrieved from [Link]
-
Save My Exams. (2024, December 23). Formation of Polyamides. Retrieved from [Link]
- U.S. Patent No. US4931487A. (1990). Chain extenders for polyurethanes.
-
savvy-chemist. (2018, September 20). Condensation Polymers (2) Polyamides. Retrieved from [Link]
-
MDPI. (2021, July 16). The Multi-Step Chain Extension for Waterborne Polyurethane Binder of Para-Aramid Fabrics. Retrieved from [Link]
-
BDMAEE. (2025, April 30). polyurethane auxiliary agent chain extender selection guide. Retrieved from [Link]
-
ResearchGate. (2021). Progress in Chain Extender Evaluation for Polyurethanes Derived from Hydroxyl-Terminated Polybutadiene Resins. Retrieved from [Link]
-
National Chemical Laboratory. Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. Retrieved from [Link]
-
Delamine. Epoxy curing agents. Retrieved from [Link]
-
PubChem. This compound. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. mdpi.com [mdpi.com]
- 5. US8674020B2 - Process for preparing polyamides - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. US20150344615A1 - Curing agents for low-emission epoxy resin products - Google Patents [patents.google.com]
- 8. CN111138616B - A kind of amine chain extender and preparation method thereof, and polyurethane foam - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. US9340701B2 - Curing agent for epoxy resin coatings - Google Patents [patents.google.com]
Application Notes & Protocols: The Multifunctional Role of 2-Butoxyethylamine in Advanced Coating Formulations
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the application of 2-Butoxyethylamine (BEA) in modern coating systems. BEA is a versatile amine with a unique molecular structure, combining a primary amine group with a butoxy ether linkage. This duality allows it to function as a potent coalescing agent in water-borne systems, a reactive crosslinker in epoxy and polyurethane coatings, and an effective solvent for improving film properties. These notes elucidate the mechanisms behind its functionality and provide detailed protocols for its evaluation and implementation.
Introduction: Understanding this compound (BEA)
This compound is a primary amine characterized by the formula C₄H₉OCH₂CH₂NH₂. Its structure is pivotal to its utility in coatings. The butoxy group provides hydrophobicity and solvency, while the terminal primary amine offers a reactive site for crosslinking reactions. This bifunctional nature makes it a valuable additive for formulators seeking to enhance performance across a spectrum of coating technologies.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 111-76-2 (Note: This is for 2-Butoxyethanol, a related compound. Data for this compound specifically can be harder to consolidate, but properties are analogous) |
| Molecular Formula | C₆H₁₅NO |
| Molecular Weight | 117.19 g/mol |
| Appearance | Clear, colorless liquid |
| Boiling Point | Approx. 166 °C (331 °F) |
| Flash Point | Approx. 60 °C (140 °F) |
| Solubility | Soluble in water and most organic solvents |
BEA as a Coalescing Agent in Water-Borne Coatings
In water-borne latex or dispersion paints, the formation of a continuous, durable film is contingent upon the coalescence of discrete polymer particles after water evaporates.[1] This process requires the polymer particles to soften and fuse, a phenomenon governed by the Minimum Film Forming Temperature (MFFT).
Mechanism of Action
This compound functions as a highly efficient, slow-evaporating coalescing agent.[2] Its mechanism can be understood in a multi-stage process:
-
Partitioning: Upon addition to a latex formulation, the partially hydrophobic BEA partitions into the polymer particles.
-
Plasticization: BEA temporarily lowers the glass transition temperature (Tg) of the polymer, acting as a plasticizer. This allows the particles to deform and fuse into a continuous film at ambient temperatures, even if the application temperature is below the polymer's native MFFT.[1]
-
Evaporation: Due to its relatively high boiling point, BEA remains in the film long enough to ensure complete coalescence. It then slowly evaporates from the cured film, allowing the coating to regain its intended hardness and durability.[3]
The moderate evaporation rate is critical; if it's too fast, cracking can occur, and if it's too slow, properties like block resistance are compromised.[3][4]
Protocol: Determination of Minimum Film Forming Temperature (MFFT)
This protocol, based on ASTM D2354, evaluates the effectiveness of BEA as a coalescing agent.
Objective: To determine the lowest temperature at which a latex formulation will form a continuous film.
Materials:
-
MFFT Bar apparatus
-
Latex formulation (with and without BEA)
-
Drawdown applicator (75-100 µm wet film thickness)
-
Dry air supply
Procedure:
-
Apparatus Setup: Turn on the MFFT bar and allow the temperature gradient to stabilize (e.g., from -5 °C to 15 °C).
-
Sample Preparation: Prepare two samples of the latex paint: a control without BEA and a test sample with a specified loading of BEA (e.g., 2% on polymer solids).
-
Application: Place the drawdown applicator at the hot end of the MFFT bar. Apply a bead of the coating formulation in front of the applicator.
-
Drawdown: Draw the applicator smoothly along the length of the bar to create a uniform film.
-
Drying: Allow the film to dry under a gentle stream of dry air.
-
Observation: After the film is dry to the touch (typically 1-2 hours), observe the point on the temperature scale where the film transitions from a continuous, clear film to a cracked or cloudy, powdery film.
-
Recording: This transition temperature is the MFFT. A lower MFFT for the BEA-containing sample indicates effective coalescing action.
BEA as a Reactive Curing Agent in 2K Systems
In two-component (2K) epoxy and polyurethane systems, BEA's primary amine functionality allows it to act as a crosslinker, or curing agent.[5] This is fundamental to building the durable, chemically resistant polymer networks these coatings are known for.[6]
Mechanism of Action: Epoxy-Amine Crosslinking
The primary amine group on BEA contains two active hydrogens, each capable of reacting with an epoxy (oxirane) ring. The reaction is a nucleophilic addition that opens the epoxy ring and forms a covalent bond, creating a hydroxyl group and a secondary amine. This new secondary amine can then react with another epoxy group.[7]
This step-growth polymerization builds a dense, three-dimensional network, transforming the liquid resins into a hard, thermoset coating.[8] The butoxy ether tail of BEA becomes integrated into the polymer backbone, which can improve flexibility and impact resistance compared to more rigid aliphatic amine curatives.[9][10]
Protocol: Evaluation of Cure Characteristics
Objective: To assess the impact of BEA on the curing speed and final hardness of a 2K epoxy coating.
Materials:
-
2K Epoxy formulation (Part A: Epoxy Resin, Part B: Curing Agent with BEA)
-
Glass or steel test panels (Q-Panels)
-
Drawdown bar for controlled film thickness
-
BK Drying Time Recorder (per ASTM D5895)
-
Pencil Hardness Tester (per ASTM D3363)
-
Methyl Ethyl Ketone (MEK) for solvent rub test (per ASTM D5402)
Procedure:
-
Formulation & Mixing: Accurately weigh and mix Part A and Part B of the epoxy system according to the specified mix ratio. Allow for a 15-minute induction time if required.
-
Application: Apply the mixed coating to test panels at a consistent wet film thickness (e.g., 150 µm).
-
Drying Time: Immediately place a panel on the BK Drying Time Recorder and begin the test. After 24 hours, analyze the track to determine the set-to-touch, tack-free, and dry-hard times.
-
Hardness Development:
-
Allow a separate set of coated panels to cure at standard conditions (25 °C, 50% RH).
-
At specified intervals (e.g., 24h, 48h, 7 days), measure the pencil hardness. This is done by pushing a series of calibrated graphite pencils (from 6B to 6H) at a 45° angle to the surface. The reported hardness is that of the hardest pencil that does not gouge the film.
-
-
Solvent Resistance (MEK Rubs):
-
After 7 days of curing, perform the MEK double rub test.
-
Saturate a cheesecloth with MEK and rub it back and forth over the coating surface with consistent pressure. One back-and-forth motion constitutes one double rub.
-
Continue until the coating is marred or breaks through to the substrate. A higher number of rubs indicates superior crosslinking and chemical resistance.
-
Overall Performance Evaluation Workflow
A systematic approach is crucial for validating the performance of a coating formulated with this compound.[11] The following workflow outlines a comprehensive testing regimen.
Table 2: Key Performance Evaluation Protocols
| Performance Metric | ASTM Standard | Brief Description |
| Adhesion | ASTM D3359 | Measures adhesion by applying and removing pressure-sensitive tape over cuts made in the film (cross-hatch test). |
| Impact Resistance | ASTM D2794 | Determines resistance to rapid deformation by dropping a standard weight from a variable height onto the panel.[12] |
| Flexibility | ASTM D522 | Assesses flexibility and resistance to cracking by bending a coated panel over a conical mandrel. |
| Corrosion Resistance | ASTM B117 | Evaluates resistance to corrosion by exposing panels to a continuous salt spray in a controlled chamber.[13] |
| Weathering | ASTM D4587 | Simulates outdoor exposure by subjecting panels to cycles of UV light and moisture in a fluorescent UV-condensation apparatus. |
Safety and Handling
As a primary amine, this compound is classified as a hazardous chemical and requires careful handling.[14]
-
Hazards: Causes severe skin burns and eye damage.[15] May be harmful if swallowed or inhaled. It is a combustible liquid.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and protective clothing.[16][17] Use in a well-ventilated area or with an approved respirator.
-
Storage: Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames.[18] Keep containers tightly closed.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow to enter drains or waterways.
Always consult the Safety Data Sheet (SDS) for the specific product before use. [14]
Conclusion
This compound is a uniquely versatile molecule that offers significant advantages in coating formulations. As a coalescent, it ensures optimal film formation in water-borne systems. As a reactive curative, it builds robust, flexible, and durable networks in 2K epoxy and polyurethane coatings. By understanding its underlying chemical mechanisms and employing rigorous, standardized evaluation protocols, formulators can effectively leverage the benefits of this compound to develop high-performance coatings that meet demanding application requirements.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Butoxyethanol: A Key Solvent in Paints and Coatings.
- Santa Cruz Biotechnology, Inc. (2015, March 25). SC-234032 - SAFETY DATA SHEET.
- TCI Chemicals. (2025, May 12). SAFETY DATA SHEET - 2-Methoxyethylamine.
- PubChem. (n.d.). 2-Methoxyethylamine.
- ECHEMI. (n.d.). 2-Methoxyethylamine SDS, 109-85-3 Safety Data Sheets.
- Loba Chemie. (2024, February 28). 2-BUTOXYETHANOL AR - Safety Data Sheet.
- SpecialChem. (2025, July 8). Coalescing Agents in Coatings - Definition, Types & Properties.
- ANS, M., Farooq, A., Lodhi, M. J. K., & Deen, K. M. (2019, September 7). Performance evaluation of epoxy coatings containing different fillers in natural and simulated environmental conditions. Pubtexto.
- Resolution Performance Products. (2001). Waterborne Epoxy Protective Coatings for Metal.
- KRAHN Chemie. (n.d.). Coalescing agents.
- MDPI. (n.d.). Preparation and Properties of Epoxy Resin and Polyurethane Blend Resin-Based Low-Infrared-Emissivity Coatings.
- Grupo Mathiesen. (n.d.). Coalescent Agents: Properties and Uses in Paints.
- Shell Chemical Company. (1995). Amine-Functional Curatives for Low Temperature Cure Epoxy Coatings.
- Google Patents. (n.d.). GB1579672A - Coalescing agents for dispersion paints and coating compositions.
- KTA-Tator, Inc. (n.d.). Coating System Selection Based on Performance Evaluations.
- ITS Scholar. (2021, October). Characterisation and performance evaluation of marine coatings used for submerged ocean energy application.
- Adhesives & Sealants Industry. (2020, October 5). Put Some Moxie in Your Epoxy: Toughening Epoxy Adhesives with a Polyurethane Prepolymer.
- SpecialChem. (2025, July 9). Select Curing Agents for Coating Formulations.
- U.S. Army Corps of Engineers. (n.d.). Coating Types and Selection.
Sources
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- 2. krahn.eu [krahn.eu]
- 3. grupomathiesen.com [grupomathiesen.com]
- 4. nbinno.com [nbinno.com]
- 5. specialchem.com [specialchem.com]
- 6. paint.org [paint.org]
- 7. paint.org [paint.org]
- 8. cedengineering.ca [cedengineering.ca]
- 9. mdpi.com [mdpi.com]
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- 11. kta.com [kta.com]
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- 15. 2-Methoxyethylamine | C3H9NO | CID 8018 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 18. lobachemie.com [lobachemie.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Butoxyethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive resource for troubleshooting the purification of crude 2-Butoxyethylamine. The information presented herein is synthesized from established chemical principles and field-proven insights to address common challenges encountered during the purification of this and related alkoxyamines.
Introduction: The Challenge of Purifying this compound
This compound is a primary amine containing an ether linkage, making it a valuable bifunctional molecule in organic synthesis. However, its purification can be challenging due to the potential for a range of impurities with similar physical properties. The primary synthesis route, typically the reductive amination of 2-butoxyethanol with ammonia, can lead to a mixture of unreacted starting materials, over-alkylation products, and other side-products. This guide provides a structured approach to identifying and removing these impurities through common laboratory techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in crude this compound?
A1: The impurity profile of crude this compound is highly dependent on the synthetic route employed. For the common synthesis involving the reaction of 2-butoxyethanol with ammonia, the following impurities are likely:
-
Unreacted Starting Materials: 2-Butoxyethanol.
-
Over-alkylation Products: Di-(2-butoxyethyl)amine (secondary amine) and Tri-(2-butoxyethyl)amine (tertiary amine). The formation of these byproducts is a common issue in amine synthesis.
-
Oxidation Products: Over time, and with exposure to air, aldehydes such as butoxyacetaldehyde can form from the oxidation of residual 2-butoxyethanol.[1]
-
Water: Can be present from the reaction or workup steps.
Q2: How can I assess the purity of my this compound sample?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for identifying and quantifying volatile impurities. It can effectively separate this compound from its common impurities and provide their mass spectra for identification.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can be used to identify and quantify major impurities if their signals are resolved from the product's signals.
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively assess the purity and to develop a solvent system for column chromatography. For amines, it is often beneficial to use a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia to prevent streaking on silica gel plates.[3][4]
Q3: What are the primary purification techniques for this compound?
A3: The most effective purification methods for this compound are:
-
Fractional Vacuum Distillation: Exploits differences in boiling points between the desired product and its impurities.
-
Acid-Base Extraction: A liquid-liquid extraction technique that separates the basic amine from neutral and acidic impurities.
-
Column Chromatography: A powerful technique for separating compounds based on their differential adsorption to a stationary phase.
Each of these techniques is discussed in detail in the troubleshooting guides below.
Troubleshooting Guides
Fractional Vacuum Distillation
Fractional distillation under reduced pressure is a highly effective method for purifying this compound, especially for removing less volatile impurities like di- and tri-(2-butoxyethyl)amine and more volatile impurities like residual solvents.
Core Principle: This technique separates liquids based on their boiling points. By reducing the pressure, the boiling points of the compounds are lowered, which helps to prevent thermal decomposition of the amine at high temperatures.
Physicochemical Data for Distillation:
| Property | Value |
| Boiling Point (Atmospheric) | 158.3 °C at 760 mmHg |
| Boiling Point (Reduced Pressure) | 80-82 °C at 65 mmHg (for 2-Methoxythiophene, a related compound) |
| Density | 0.851 g/cm³ |
Experimental Protocol: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. A short, vacuum-jacketed Vigreux column is recommended to improve separation efficiency without significant product holdup. Ensure all glassware is free of cracks and all joints are properly sealed with grease.[5]
-
Charging the Flask: Add the crude this compound and a magnetic stir bar to the distillation flask. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Slowly and carefully apply vacuum to the system. A cold trap should be placed between the apparatus and the vacuum pump to protect the pump from corrosive vapors.
-
Heating: Once a stable vacuum is achieved, begin to heat the distillation flask gently using a heating mantle or oil bath.
-
Fraction Collection:
-
Forerun: Collect the initial, low-boiling fraction, which will contain volatile impurities and residual solvents.
-
Main Fraction: Collect the this compound as it distills at a constant temperature.
-
Residue: Stop the distillation before the flask is completely dry to avoid the concentration of high-boiling, potentially unstable residues.
-
-
Shutdown: Allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Troubleshooting Fractional Vacuum Distillation
| Problem | Possible Cause | Solution |
| Bumping or Unstable Boiling | No or ineffective boiling chips/stir bar. | Use a magnetic stir bar. Boiling stones are not effective under vacuum.[5] |
| No Distillate at Expected Temperature | Vacuum is not low enough. | Check all connections for leaks. Ensure the vacuum pump is functioning correctly. |
| Thermometer placed incorrectly. | The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser.[6] | |
| Poor Separation of Fractions | Distillation rate is too fast. | Reduce the heating rate to allow for proper equilibration on the theoretical plates of the fractionating column.[7] |
| Inefficient fractionating column. | Use a longer or more efficient column (e.g., Vigreux or packed column). Insulate the column with glass wool or aluminum foil to minimize heat loss.[8] |
Workflow for Fractional Vacuum Distillation
Caption: Workflow for the purification of this compound by fractional vacuum distillation.
Acid-Base Extraction
This technique is ideal for separating the basic this compound from neutral impurities (like unreacted 2-butoxyethanol) and any acidic byproducts.
Core Principle: this compound, being a primary amine, is basic and will react with an acid (e.g., HCl) to form a water-soluble ammonium salt. Neutral impurities will remain in the organic phase. The layers can then be separated. Subsequently, the aqueous layer is basified to regenerate the free amine, which can then be extracted back into an organic solvent.[9][10][11]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent like diethyl ether or dichloromethane.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1M HCl). Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Layer Separation: Allow the layers to separate. The aqueous layer (bottom layer if using dichloromethane, top if using diethyl ether) will contain the protonated amine salt. Drain the aqueous layer into a separate flask. Repeat the acidic wash on the organic layer to ensure complete extraction of the amine.
-
Regeneration of Free Amine: Cool the combined aqueous extracts in an ice bath and slowly add a strong base (e.g., 2M NaOH) until the solution is basic (check with pH paper). The free this compound will separate out.
-
Back-Extraction: Extract the liberated amine back into an organic solvent.
-
Drying and Concentration: Dry the organic layer containing the purified amine over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Troubleshooting Acid-Base Extraction
| Problem | Possible Cause | Solution |
| Emulsion Formation | Vigorous shaking, especially with chlorinated solvents. | Allow the mixture to stand for a longer period. Gently swirl the separatory funnel instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution) to break the emulsion. |
| Poor Recovery of Amine | Incomplete extraction into the aqueous layer. | Perform multiple extractions with the acidic solution. Ensure the pH of the aqueous layer is sufficiently acidic to fully protonate the amine. |
| Incomplete back-extraction. | Ensure the aqueous layer is sufficiently basic to deprotonate the ammonium salt fully. Perform multiple back-extractions with the organic solvent. | |
| Product is Wet after Extraction | Inefficient drying. | Use a sufficient amount of drying agent and allow adequate time for drying. A brine wash before adding the drying agent can help remove the bulk of the water. |
Logical Flow for Acid-Base Extraction
Caption: Logical workflow for the purification of this compound via acid-base extraction.
Column Chromatography
Column chromatography is a highly effective method for separating this compound from impurities with different polarities, such as the less polar starting material and the more polar di- and tri-alkylation products.
Core Principle: This technique separates compounds based on their differential adsorption onto a solid stationary phase (e.g., silica gel or alumina) as a liquid mobile phase is passed through it.
Troubleshooting Column Chromatography for Amines
| Problem | Possible Cause | Solution |
| Streaking or Tailing of the Amine on TLC/Column | The acidic nature of silica gel strongly interacts with the basic amine. | Add a small percentage (0.5-2%) of a basic modifier like triethylamine or ammonium hydroxide to the eluent.[12][13] This will neutralize the acidic sites on the silica gel. |
| Use a different stationary phase, such as basic alumina or amine-functionalized silica, which is more compatible with basic compounds.[4][13] | ||
| Poor Separation | Inappropriate solvent system. | Develop an effective solvent system using TLC. Start with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A good Rf value for the desired compound on TLC is typically between 0.2 and 0.4. |
| Column was not packed properly. | Ensure the column is packed uniformly to avoid channeling. A "slurry packing" method is often preferred.[5] | |
| Product Does Not Elute | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). |
| The amine is irreversibly adsorbed to the silica. | Use a basified eluent or switch to a more inert stationary phase like alumina. |
Recommended Starting Conditions for Column Chromatography
-
Stationary Phase: Silica gel treated with triethylamine, or basic alumina.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 0% to 50% ethyl acetate) with 1% triethylamine. For more polar amines, a system of methanol in dichloromethane with a basic modifier can be effective.[12]
Workflow for Column Chromatography Purification
Caption: A typical workflow for the purification of this compound using column chromatography.
Safety and Handling
This compound is a flammable liquid and can cause severe skin burns and eye damage.[14] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep away from heat, sparks, and open flames.[14][15]
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Benchchem. (2025). Minimizing byproduct formation in reductive amination.
- Coconote. (2025). Acid-Base Extraction Techniques.
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
- Hansen, M., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(10), 1834-1840.
-
Loba Chemie. (n.d.). 2-BUTOXYETHANOL EXTRA PURE - Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (2017). I want good solvent system in TLC in aniline and ketone compound? Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Reddit. (2024). Amine workup : r/Chempros. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
-
Sciencemadness.org. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? Retrieved from [Link]
-
Reddit. (2022). Chromotography with free amines? : r/chemhelp. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]
-
Loba Chemie. (n.d.). 2-BUTOXYETHANOL EXTRA PURE - Safety Data Sheet. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 5.3D: Step-by-Step Procedures for Fractional Distillation. Retrieved from [Link]
-
Chemical Note. (2021). Separation of primary, secondary and tertiary amines by Hoffmann's method. Retrieved from [Link]
- Benchchem. (2025). Minimizing byproduct formation in reductive amination.
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
-
PubMed. (1999). Cytotoxic effects of 2-butoxyethanol in vitro are related to butoxyacetaldehyde, an intermediate oxidation product. Retrieved from [Link]
-
Amrita Virtual Lab. (n.d.). Purification by Fractional distillation/crystallisation (Procedure). Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Butoxyethanol. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 5.3D: Step-by-Step Procedures for Fractional Distillation. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxyethylamine. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethanol, 2-butoxy-. Retrieved from [Link]
-
SciSpace. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Retrieved from [Link]
- Myers, A. G. (n.d.).
-
ResearchGate. (2025). Synthesis of 2-butoxyethanol using novel mixed metal oxide catalysts. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethanamine, 2-methoxy- (CAS 109-85-3). Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (1996). 2-butoxyethanol. Retrieved from [Link]
-
ResearchGate. (n.d.). DIMETOXY-4-BROMOPHENETHYLAMINE (2C-B) IN REAL SAMPLE BY GC-MS METHODS AND DERIVATIZA. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-PHENYLETHYLAMINE. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Retrieved from [Link]
-
Semantic Scholar. (n.d.). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Retrieved from [Link]
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- 15. tcichemicals.com [tcichemicals.com]
Technical Support Center: Optimizing 2-Butoxyethylamine Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 2-Butoxyethylamine. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic experiments. We provide in-depth, field-proven insights into the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Introduction: The Challenge of Synthesizing this compound
This compound is a valuable bifunctional molecule, incorporating both a primary amine and an ether linkage. This structure makes it a useful building block in the synthesis of pharmaceuticals and other specialty chemicals. While several synthetic routes exist, achieving high yields can be challenging due to side reactions, incomplete conversion, and purification difficulties. The most common and industrially relevant methods involve the amination of 2-butoxyethanol or its derivatives. This guide focuses primarily on troubleshooting the prevalent Reductive Amination and Direct Catalytic Amination pathways.
Section 1: Troubleshooting Guide for Reductive Amination
Reductive amination is a powerful method that converts a carbonyl group, or in this case, an alcohol that is oxidized in situ or activated, to an amine.[1] It is often preferred for its control and milder conditions compared to direct alkylation.
Core Reaction Pathway: Reductive Amination
The process typically involves the reaction of 2-butoxyethanol with ammonia in the presence of a catalyst and a reducing agent. A common industrial approach involves high-pressure catalytic hydrogenation.
Caption: General workflow for reductive amination of 2-butoxyethanol.
Frequently Asked Questions (FAQs) - Reductive Amination
Q1: My reaction yield is low, and I've recovered a significant amount of unreacted 2-butoxyethanol. What are the likely causes?
A1: This issue points to either insufficient activation of the starting alcohol or unfavorable reaction equilibrium. Consider the following:
-
Catalyst Activity: For catalytic hydrogenations, the catalyst (e.g., supported Nickel, Cobalt, or Copper) may be deactivated or poisoned.[2] Ensure you are using a fresh, properly activated catalyst. For lab-scale syntheses using chemical reducing agents, the issue may be inefficient formation of the intermediate imine.
-
Reaction Temperature & Pressure: Catalytic amination of alcohols requires elevated temperature and pressure to proceed efficiently.[3] Consult literature for the optimal range for your specific catalyst system. Insufficient temperature can lead to low conversion rates.
-
Water Removal: The formation of the imine intermediate is a condensation reaction that releases water.[1] In some systems, the presence of excess water can shift the equilibrium back towards the starting materials. If your reaction setup allows, consider methods for water removal like a Dean-Stark trap, although this is less common in high-pressure catalytic systems.
Q2: I'm observing significant formation of the secondary amine, N,N-bis(2-butoxyethyl)amine. How can I improve selectivity for the primary amine?
A2: This is a classic problem in amine synthesis. The primary amine product is often more nucleophilic than ammonia, leading it to react with the aldehyde intermediate faster than ammonia does.
-
Molar Ratio of Ammonia to Alcohol: The most effective strategy is to use a large molar excess of ammonia.[4] This increases the probability that the aldehyde intermediate will collide with an ammonia molecule rather than a product amine molecule. Molar ratios of ammonia to alcohol can range from 5:1 to as high as 50:1 in industrial processes.[5]
-
Controlled Addition: A slow, continuous feed of 2-butoxyethanol into the reactor containing the catalyst and ammonia can help maintain a low concentration of the alcohol and its corresponding aldehyde intermediate, further favoring the reaction with the highly concentrated ammonia.
Q3: The reaction is very slow or appears to have stalled. What parameters should I check?
A3: Slow reaction kinetics can be attributed to several factors beyond catalyst activity.
-
Choice of Reducing Agent (for non-catalytic methods): The reactivity of borohydride reagents is pH-dependent. Sodium cyanoborohydride (NaBH₃CN) is effective at a mildly acidic pH (6-7), which also favors imine formation.[4] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and highly selective reagent that works well in solvents like dichloroethane (DCE) and can be used with a catalytic amount of acetic acid.[6][7] Standard sodium borohydride (NaBH₄) can reduce the aldehyde intermediate directly, so it should only be added after sufficient time has been allowed for imine formation.[6]
-
Solvent Choice: The solvent must be compatible with all reactants and the reducing agent. Protic solvents like methanol can be used with NaBH₃CN, while aprotic solvents like THF or DCE are preferred for NaBH(OAc)₃.[6]
-
Mass Transfer Limitations: In heterogeneous catalytic systems, ensure efficient stirring or agitation to maximize contact between the liquid reactants, gaseous ammonia/hydrogen, and the solid catalyst surface.
| Reducing Agent | Typical Solvent | pH Conditions | Key Advantages & Considerations |
| H₂/Catalyst (e.g., Ni, Co, Pt) | Neat or high-boiling solvent | N/A | Industrially scalable, high atom economy. Requires high pressure/temperature equipment.[3][8] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol | Mildly Acidic (pH 6-7) | Selectively reduces imines in the presence of carbonyls.[4] Toxicity Warning: Highly toxic and releases HCN gas under strong acidic conditions. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), THF | Neutral or with catalytic acid | Mild, highly selective, high functional group tolerance, non-toxic byproducts.[4][7] Water-sensitive. |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol | Neutral to Basic | Inexpensive and readily available. Can reduce the starting aldehyde/ketone; typically added after imine formation is complete.[6][9] |
Section 2: Troubleshooting Guide for Alternative Synthetic Routes
While reductive amination is common, other methods like the Gabriel synthesis may be employed, especially in a laboratory setting to guarantee the formation of a primary amine.
Caption: The Gabriel synthesis pathway for this compound.
Frequently Asked Questions (FAQs) - Gabriel Synthesis
Q1: My initial SN2 reaction between potassium phthalimide and my 2-butoxyethyl halide is low-yielding. Why?
A1: The success of this step hinges on classic SN2 reaction principles.
-
Leaving Group Quality: Ensure you have a good leaving group. Bromides and iodides are superior to chlorides. You may need to convert 2-butoxyethanol to 2-butoxyethyl bromide using a reagent like PBr₃.[3]
-
Solvent: A polar aprotic solvent like DMF is ideal for this step as it solvates the potassium cation without hindering the nucleophilicity of the phthalimide anion.[10]
-
Purity of Alkyl Halide: Elimination reactions can compete with substitution. Ensure your 2-butoxyethyl halide is free of strong bases that could promote E2 elimination.
Q2: The final hydrolysis/hydrazinolysis step to release the amine is incomplete or messy.
A2: Cleaving the robust phthalimide group requires forcing conditions.
-
Hydrazinolysis: This is often the preferred method. Refluxing the N-alkylated phthalimide with hydrazine (NH₂NH₂) in ethanol is effective. The reaction is driven by the formation of the stable, insoluble phthalhydrazide byproduct, which can be filtered off.[10]
-
Acid Hydrolysis: Strong acid (e.g., concentrated HCl) and heat can also be used, but this can sometimes be harsh on other functional groups and requires careful neutralization during workup.
Section 3: General Purification & Analysis FAQs
Q1: What are the best practices for purifying this compound?
A1: this compound is a relatively low-boiling liquid, making fractional distillation the method of choice for final purification.
-
Initial Workup: After the reaction, perform an acid-base extraction. The amine can be extracted into an acidic aqueous layer (e.g., 1M HCl), leaving non-basic impurities in the organic layer. The aqueous layer is then basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent like dichloromethane or ether.
-
Drying: Thoroughly dry the organic extracts containing the product (e.g., with anhydrous Na₂SO₄ or MgSO₄) before distillation to prevent co-distillation of water.
-
Fractional Distillation: Use an efficient distillation column (e.g., Vigreux) and perform the distillation under atmospheric or reduced pressure. Collect the fraction boiling at the correct temperature for this compound.
Q2: How can I effectively monitor the reaction's progress?
A2: Tracking the disappearance of starting material and the appearance of the product is crucial for determining reaction completion and preventing byproduct formation.
-
Thin-Layer Chromatography (TLC): For lab-scale reactions, TLC is a fast and effective method. The amine product will have a different Rf value than the starting alcohol or halide. A primary amine-specific stain like ninhydrin can be used for visualization.
-
Gas Chromatography (GC): GC is an excellent quantitative method. A small aliquot of the reaction mixture can be analyzed to determine the relative percentages of starting material, product, and any byproducts.[2] This is the standard method used in industrial settings.
-
NMR Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of signals corresponding to the starting material and the appearance of new signals for the product.
Section 4: Protocol - Reductive Amination via NaBH(OAc)₃
This protocol is a representative lab-scale synthesis designed for high selectivity and mild conditions.
Materials:
-
2-Butoxyethanol
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Ammonium acetate (NH₄OAc)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-butoxyethanol (1.0 eq) and a large excess of ammonium acetate (e.g., 10 eq).[4]
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) as the solvent.
-
Reducing Agent Addition: Cool the mixture in an ice bath. Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains low.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Quenching: Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Workup - Acid Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers and extract the product amine into 1M HCl (3x).
-
Workup - Basification: Wash the combined acidic aqueous layers with DCM once to remove any remaining neutral impurities. Basify the aqueous layer to pH > 12 with 1M NaOH.
-
Workup - Product Extraction: Extract the liberated amine product with DCM (3x).
-
Drying and Concentration: Combine the final organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by fractional distillation to obtain pure this compound.
References
-
Wikipedia. Reductive amination.
-
ChemicalBook. 2-(2-Methoxyethoxy)ethanamine synthesis.
-
Organic Chemistry Portal. Reductive Amination - Common Conditions.
- Myers, A.
-
Wikipedia. 2-Butoxyethanol.
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
-
Master Organic Chemistry. Reductive Amination, and How It Works.
-
BenchChem. An In-depth Technical Guide to the Synthesis of 2-Butoxyethanol from Ethylene Oxide.
-
BenchChem. Synthesis of 2-Ethoxyethylamine from 2-Ethoxyethanol: An Application Note and Protocol.
- Degussa.
-
BenchChem. Synthesis of 2-Ethoxyethylamine from 2-Ethoxyethanol: An Application Note and Protocol.
-
Google Patents. CN109678734B - Method for preparing 2-methoxy ethylamine by directly catalyzing and aminating ethylene glycol monomethyl ether.
-
YouTube. Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine.
-
Organic Chemistry Portal. Synthesis of secondary and tertiary amines.
-
Master Organic Chemistry. The Gabriel Synthesis.
-
ChemicalBook. The synthesis method of 2-(2-Aminoethoxy)ethanol.
Sources
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- 2. CN109678734B - Method for preparing 2-methoxy ethylamine by directly catalyzing and aminating ethylene glycol monomethyl ether - Google Patents [patents.google.com]
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- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. The synthesis method of 2-(2-Aminoethoxy)ethanol_Chemicalbook [chemicalbook.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. old.nacatsoc.org [old.nacatsoc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Managing Side Reactions in 2-Butoxyethylamine Protocols
Welcome to the technical support center for 2-Butoxyethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during experimental work with this versatile primary amine. As a bifunctional molecule, featuring both a nucleophilic primary amine and an ether linkage, this compound is a valuable building block. However, this dual nature also presents specific challenges. This document provides in-depth, experience-driven troubleshooting advice to help you optimize your reaction outcomes, minimize byproduct formation, and ensure the integrity of your results.
Section 1: Side Reactions in N-Alkylation Protocols
N-alkylation is a fundamental transformation for primary amines. However, the reaction of this compound with alkylating agents, typically alkyl halides, is often complicated by two major side reactions: over-alkylation and elimination.
FAQ 1: I'm observing a significant amount of a higher molecular weight byproduct in my N-alkylation reaction. What is it and how can I prevent it?
This is a classic case of over-alkylation , where the intended monosubstituted product, a secondary amine, reacts further with the alkylating agent to form a disubstituted tertiary amine, in this case, likely N-alkyl-di-(2-butoxyethyl)amine or a quaternary ammonium salt if the alkylating agent is in large excess.
The Underlying Mechanism: The mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine (this compound). This increased nucleophilicity makes it a better competitor for the remaining alkyl halide, leading to a second alkylation event.[1]
Caption: Desired vs. side reaction in N-alkylation.
Troubleshooting Over-alkylation
| Problem | Possible Cause | Suggested Solution | Expected Outcome |
| High levels of di-alkylated product | Incorrect Stoichiometry: Using an excess of the alkylating agent drives the reaction towards the thermodynamically stable di-alkylated product. | Use a molar excess of this compound (2-5 equivalents) relative to the alkylating agent. This ensures the alkyl halide is more likely to encounter the starting primary amine. | Suppression of the secondary alkylation reaction, leading to a higher yield of the desired mono-alkylated product. |
| Prolonged Reaction Time/High Temperature: Allowing the reaction to proceed for too long, even with correct stoichiometry, gives the mono-alkylated product more time to react. | Monitor the reaction closely using TLC or GC-MS. Stop the reaction as soon as the starting material is consumed or when the formation of the desired product plateaus.[2] | Minimized formation of the di-alkylated byproduct by stopping the reaction at the optimal time. | |
| High Concentration: High concentrations of reactants can increase the rate of the second alkylation. | Run the reaction at a lower concentration (e.g., 0.1-0.5 M). | Reduced reaction rates for both steps, but can provide better selectivity for the mono-alkylated product. |
Step-by-Step Protocol: Controlled Mono-Alkylation of this compound
-
Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions with atmospheric moisture or oxygen.
-
Reagent Addition: Dissolve the limiting alkyl halide (1.0 eq.) in a suitable aprotic solvent (e.g., THF, ACN). In a separate flask, dissolve this compound (2.5 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq.) in the same solvent.
-
Reaction: Slowly add the alkyl halide solution to the amine solution dropwise at 0 °C to control any exotherm. Allow the reaction to slowly warm to room temperature and stir.
-
Monitoring: Monitor the reaction progress every hour using TLC or GC-MS.
-
Workup: Once the limiting alkyl halide is consumed, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). The excess primary amine can often be removed by an acidic wash, although the basicity of the secondary amine product must be considered. Purify the crude product via flash column chromatography.
FAQ 2: My N-alkylation reaction is producing a significant amount of an alkene. Why is this happening?
You are observing an elimination reaction (E2) , which is a common competitor to the desired substitution reaction (SN2).[3][4] The amine or the base in your reaction is acting as a base to remove a proton from the carbon adjacent to the one bearing the leaving group, leading to the formation of a double bond.
Sources
Troubleshooting Guide: Investigating Solution Instability
Sources
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- 4. researchgate.net [researchgate.net]
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- 6. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
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- 13. New methods for determination of 2-butoxyethanol, butoxyacetaldehyde and butoxyacetic acid in aqueous systems, with special reference to cell culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. Table 6-1, Analytical Methods for Determining 2-Butoxyethanol, 2-Butoxyethanol Acetate, and Metabolites in Biological Samples - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: 2-Butoxyethylamine Storage and Stability
Welcome to the technical support guide for 2-Butoxyethylamine (BEA). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. Improper storage can lead to degradation, compromising experimental outcomes and product quality. This guide provides in-depth, field-proven insights into preventing degradation, troubleshooting common issues, and understanding the underlying chemical mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the single most critical factor for preventing this compound degradation during storage?
A: The most critical factor is the rigorous exclusion of atmospheric air (oxygen and carbon dioxide). This compound is susceptible to both oxidation and reaction with CO2.[1][2] Therefore, storage under a dry, inert atmosphere such as nitrogen or argon is paramount for maintaining its purity.[3]
Q2: My previously clear this compound has developed a yellow or brownish tint. What happened, and is it still usable?
A: A color change to yellow or brown is a classic indicator of oxidation.[4] Exposure to oxygen, potentially accelerated by light or heat, can lead to the formation of oxidized impurities. For high-purity applications, such as in pharmaceutical synthesis, the material's integrity is compromised. We recommend qualifying the material with an appropriate analytical method (e.g., GC, HPLC) before use or obtaining a fresh supply.
Q3: I've observed white solid precipitate forming in my bottle of this compound. What is it?
A: The formation of a white solid is almost certainly due to the reaction of the primary amine group with atmospheric carbon dioxide (CO2), forming a carbamate salt.[5][6] This happens when the container is not properly sealed or has been opened multiple times without re-purging the headspace with an inert gas.
Q4: What type of container should I use for long-term storage?
A: For optimal stability, this compound should be stored in the manufacturer-supplied container. If aliquoting is necessary, use containers made of chemically resistant materials like amber glass or high-density polyethylene (HDPE).[1] Always ensure the container has a tight-fitting seal to prevent atmospheric contamination.[1][7][8]
Q5: What is the ideal temperature for storing this compound?
A: It should be stored in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[1][7][8][9] Generally, maintaining temperatures below 30°C (86°F) is recommended to minimize volatility and maintain stability.[1] Some suppliers may recommend refrigeration; always consult the Safety Data Sheet (SDS) for specific temperature guidelines.
Troubleshooting Guide: Degradation Issues & Solutions
This section addresses specific issues you may encounter, explains the underlying chemistry, and provides actionable preventative and corrective measures.
Issue 1: Visible Color Change (Yellowing/Browning)
-
Observation: The solution, which should be colorless, has taken on a yellow or brown hue.
-
Probable Cause (Mechanism): This is a result of autoxidation. The presence of oxygen initiates a free-radical chain reaction.[4][10] Both the ether linkage and the carbon alpha to the amine are susceptible to hydrogen abstraction, leading to the formation of peroxides, aldehydes, and other chromophoric (color-producing) byproducts. This process can be accelerated by exposure to heat and UV light.[8][11]
-
Preventative Actions:
-
Inert Atmosphere: Never store this compound under air. Always blanket the material with a dry inert gas like nitrogen or argon before sealing.
-
Opaque/Amber Containers: Store in amber glass bottles or other opaque containers to protect from light, which can catalyze oxidation.[11]
-
Temperature Control: Keep the container in a cool, designated chemical storage area.[1]
-
-
Corrective Actions:
-
For non-critical applications, the material might still be usable, but expect potential side reactions.
-
For sensitive applications (e.g., GMP manufacturing, reference standard preparation), the material is compromised. Repurification by distillation under reduced pressure and inert atmosphere is possible but requires advanced expertise.
-
The safest and most scientifically sound approach is to dispose of the discolored reagent according to your institution's EHS guidelines and procure a fresh bottle.
-
Issue 2: Formation of Solid Precipitate
-
Observation: White crystalline solids or a hazy suspension have appeared in the liquid.
-
Probable Cause (Mechanism): Primary amines readily react with atmospheric CO2 in a reversible acid-base reaction to form an ammonium carbamate salt. This occurs in a 2:1 molar ratio of amine to CO2. This significantly reduces the concentration of the free amine in your solution and introduces a non-volatile impurity.
-
Preventative Actions:
-
Minimize Headspace: When possible, use smaller bottles or aliquot the material into smaller containers under an inert atmosphere to minimize the volume of potential atmospheric contaminants.
-
Seal Tightly & Quickly: Immediately after dispensing the required amount, re-blanket the headspace with inert gas and seal the container tightly.[7][8]
-
Use a Septum: For frequent sampling, using a bottle with a PTFE-lined septum allows for withdrawal via syringe under a positive pressure of inert gas, preventing atmospheric ingress.
-
-
Corrective Actions:
-
The formation of carbamates is often reversible upon heating under an inert atmosphere. However, this is not recommended as it can drive other degradation pathways.
-
The presence of solids indicates a significant compromise in purity. The material should not be used for applications where the exact concentration of the free amine is critical.
-
Issue 3: Inconsistent Experimental Results or Assay Failure
-
Observation: An established protocol that previously worked well is now yielding poor results, low yields, or unexpected byproducts when using an older bottle of this compound.
-
Probable Cause (Mechanism): This is a clear sign of chemical degradation. The molar concentration of this compound is lower than stated on the label, and the presence of degradation products (e.g., oxides, carbamates, water) can interfere with or inhibit the desired reaction.[12] Amines are hygroscopic and can absorb significant amounts of water from the air, which can alter reaction conditions.[1][13]
-
Preventative Actions:
-
Date All Bottles: Write the date of receipt and the date of first opening on every bottle.
-
First-In, First-Out (FIFO): Implement a strict FIFO inventory management system to ensure older stock is used first.
-
Routine Qualification: For critical processes, consider re-qualifying older reagents (e.g., via titration or chromatography) before use.
-
-
Corrective Actions:
-
Immediately quarantine the suspect bottle.
-
Open a new, certified bottle of this compound and repeat the experiment. If the experiment is successful, the old bottle is confirmed to be degraded and should be disposed of.
-
Analytical Verification: If the cause is still unclear, analytical techniques can confirm degradation.
-
Summary of Storage Conditions & Material Compatibility
| Parameter | Recommendation | Rationale & References |
| Atmosphere | Dry Nitrogen or Argon | Prevents oxidation and reaction with CO2.[3][15] |
| Temperature | Store in a cool, well-ventilated area. (<30°C / 86°F) | Minimizes volatility and slows degradation kinetics.[1][7] |
| Light | Protect from light; use amber or opaque containers. | Prevents photo-catalyzed oxidation.[7][11] |
| Container | Tightly sealed glass or HDPE containers. | Ensures chemical compatibility and prevents atmospheric contamination.[1] |
| Incompatible Materials | Strong Oxidizing Agents, Acids, Aldehydes, Ketones. | Can cause violent reactions or rapid degradation.[8][9][16][17] |
Visualizing Degradation & Troubleshooting
The following diagrams illustrate the primary degradation pathways and a logical workflow for troubleshooting.
Caption: Key Degradation Pathways.
Caption: Troubleshooting Workflow.
References
- Alkylamines: Hazard and Safety A Detail Guide by CloudSDS. (n.d.). CloudSDS.
- Safety Data Sheet - Alkyl Amines Chemicals Limited. (2015, June 1). Alkyl Amines Chemicals Limited.
- Safety Data Sheet - Triethylamine Hydrochloride. (2020, August 25). Alkyl Amines Chemicals Limited.
- Woiski, T., et al. (n.d.). Possible degradation pathways for 2-BE, according to the literature. ResearchGate.
- Safety Data Sheet - 2-(2-Methoxyphenoxy)ethylamine. (n.d.). Thermo Fisher Scientific.
- Precautions for using alkylamines. (n.d.). Zhonghai Chemical.
- Safety Data Sheet - this compound. (2024, September 6). Sigma-Aldrich.
- Woiski, T., et al. (2020). Isolation and characterization of 2-butoxyethanol degrading bacterial strains. Applied Microbiology and Biotechnology, 104, 4945-4958.
- Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial.
- Woiski, T., et al. (2020). Isolation and characterization of 2-butoxyethanol degrading bacterial strains. PubMed, 32356166.
- Safety Data Sheet - Bis(2-methoxyethyl)amine. (2015, March 25). Santa Cruz Biotechnology.
- Woiski, T., et al. (2020). Isolation and characterization of 2-butoxyethanol degrading bacterial strains. Biodegradation, 31, 153-169.
- Safety Data Sheet - 2-Methoxyethylamine. (2025, May 12). TCI Chemicals.
- 2-Methoxyethylamine - Safety Data Sheet. (n.d.). CymitQuimica.
- Safety Data Sheet - 2-Butoxyethanol. (2024, July 2). Millipore.
- Chemical Compatibility Chart. (2024, April 19). Walchem.
- Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption. (n.d.). MatheO.
- Elucidation of the Reaction Mechanisms of Autooxidative Processes in Complex Condensed-Phase Mixtures. (n.d.). Pacific Northwest National Laboratory.
- Analytical methods for the degradation of phytoconstituents. (n.d.). International Journal in Management and Social Science.
- Atmospheric Photo-Oxidation of 2-Ethoxyethanol: Autoxidation Chemistry of Glycol Ethers. (n.d.). ACS Publications.
- Safety Data Sheet - 2-Methoxyethylamine. (n.d.). ECHEMI.
- Highly Efficient Autoxidation of Triethylamine. (n.d.). ACS Publications.
- Chemical Compatibility Chart. (n.d.). U.S. Coast Guard.
- Wackett, L. P. (2008). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. PMC.
- Milas, N. A. (2002). Studies in auto-oxidation reactions. II. The mechanism of the autooxidation of certain ethers. Journal of the American Chemical Society, 52(2), 739-747.
- Analytical techniques used to study the degradation of proteins and peptides: chemical instability. (n.d.). PubMed.
- 2-Methoxyethylamine 99%. (n.d.). Sigma-Aldrich.
- Chemical Compatibility Chart. (n.d.). Unknown Source.
- Chemical Compatibility Chart. (n.d.). Sterlitech Corporation.
- Chemical Compatibility Table. (n.d.). U.S. Coast Guard.
- 2-Methoxyethylamine 99%. (n.d.). Sigma-Aldrich.
- 2-Methoxyethylamine. (n.d.). PubChem.
- Study of OH-initiated degradation of 2-aminoethanol. (2012). ResearchGate.
- Kinetics of the Reaction of Carbon Dioxide with Aqueous Solutions of 2-((2-Aminoethyl) Amino Ethanol. (2006). ResearchGate.
- Effect of Tertiary Amine Selection on CO2 to Formic Acid Hydrogenation with the Au-np Catalyst. (2025, April 23). TUE Research portal.
- Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol in Senselle Lubricant Formulation. (n.d.). PMC.
- Kinetics of Reaction of Carbon Dioxide with Aqueous Amine Solution of 1-(2-Hydroxyethyl)piperazine [HEP] and 2-{[2-(Dimethylamino)ethyl]methylamino}ethanol (2-DMAEMAE) Using the Stopped-Flow Technique. (n.d.). ResearchGate.
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dealing with emulsion formation in 2-Butoxyethylamine extractions
A Guide for Researchers, Scientists, and Drug Development Professionals
Understanding the Challenge: The Amphiphilic Nature of 2-Butoxyethylamine
This compound possesses both a hydrophilic amine head and a hydrophobic butoxy tail. This dual nature, known as amphiphilicity, is the primary reason it can act as a surfactant, reducing the interfacial tension between aqueous and organic phases.[1][2] This property, while useful in some applications, is a common culprit for the formation of stable emulsions during liquid-liquid extractions, which can significantly hinder phase separation and lead to poor recovery of the target analyte.[3]
An emulsion is a stable mixture of two immiscible liquids, where one is dispersed in the other as microscopic droplets.[3] The amphiphilic this compound molecules can align themselves at the oil-water interface, creating a stable film that prevents the droplets from coalescing.[2][4]
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why is it forming in my this compound extraction?
A1: An emulsion is a stable mixture of two liquids that do not normally mix, such as an organic solvent and an aqueous solution. In your extraction, the amphiphilic nature of this compound is likely causing the formation of a stable dispersion of one liquid within the other.[1][2] This results in a cloudy or milky layer between the two phases, making a clean separation difficult.[5]
Q2: I've formed an emulsion. What is the first and simplest thing I should try?
A2: The most straightforward initial step is to allow the separatory funnel to stand undisturbed for 15-30 minutes. Gravity alone can sometimes be sufficient to break less stable emulsions as the dispersed droplets coalesce.[5] Gently tapping the sides of the funnel or slowly swirling the contents can also aid this process.[5]
Q3: Can vigorous shaking cause emulsions with this compound?
A3: Absolutely. Vigorous shaking increases the surface area between the two phases and provides the energy to disperse one liquid into the other as very fine droplets, which are then stabilized by the surfactant-like properties of this compound.[3] It is often recommended to use gentle inversions or rocking motions rather than aggressive shaking to mix the phases.[1]
Q4: How does adding salt help break an emulsion?
A4: Adding a saturated solution of sodium chloride (brine) or solid salt increases the ionic strength of the aqueous phase.[3] This "salting out" effect makes the aqueous layer more polar, which can decrease the solubility of the organic components and destabilize the emulsion, forcing the separation of the two phases.[3]
Q5: Will changing the pH of my aqueous layer help?
A5: Yes, pH adjustment can be a very effective technique. Since this compound is a primary amine, its solubility is highly dependent on pH. By making the aqueous phase more basic (e.g., with NaOH), you ensure the amine is in its free base form, which is more soluble in the organic layer. Conversely, acidifying the aqueous layer (e.g., with dilute HCl) will protonate the amine, making it more water-soluble.[3] This change in solubility can disrupt the emulsion.
In-Depth Troubleshooting Guide
Initial Assessment and Simple Physical Methods
For less persistent emulsions, physical disruption is often the quickest and easiest solution.
| Method | Description | Expected Outcome |
| Patience | Allow the separatory funnel to stand undisturbed for an extended period (up to an hour). | The emulsion may break on its own as droplets coalesce due to gravity. |
| Gentle Agitation | Gently swirl the contents or tap the side of the separatory funnel.[5] | The gentle mechanical energy can help to merge smaller droplets. |
| Temperature Modification | If your analyte is stable, gentle heating or cooling of the separatory funnel in a water bath may alter the viscosity and interfacial tension, aiding separation. | A change in temperature can be enough to disrupt the forces stabilizing the emulsion. |
Chemical Interventions for Persistent Emulsions
When physical methods fail, chemical additives can alter the properties of the system to force phase separation.
| Method | Description | Mechanism of Action |
| Addition of Brine | Add a saturated solution of sodium chloride (NaCl).[3] | Increases the ionic strength and density of the aqueous phase, leading to "salting out".[3] |
| pH Adjustment | Adjust the pH of the aqueous layer. For a basic compound like this compound, making the aqueous phase more basic can enhance its partitioning into the organic layer.[3] | Changes the solubility characteristics of the amine and can neutralize any acidic or basic impurities that may be acting as emulsifying agents.[5] |
| Solvent Addition | Add a small amount of a different organic solvent that is miscible with your current organic phase. | This can alter the overall polarity and density of the organic phase, helping to dissolve the emulsifying layer. |
Advanced Mechanical and Filtration Techniques
For the most stubborn emulsions, more forceful mechanical methods or physical separation aids are necessary.
| Method | Description | Expected Outcome |
| Centrifugation | Transfer the emulsion to centrifuge tubes and spin at a moderate speed (e.g., 3000-5000 rpm) for 5-15 minutes. | The increased gravitational force will compel the separation of the denser and lighter phases.[5] |
| Filtration | Pass the emulsion through a plug of glass wool or phase separation paper.[3] | The filter medium can physically break up the emulsified layer, allowing the distinct phases to pass through and separate. |
Experimental Protocols
Protocol 1: Salting Out
-
Carefully transfer the entire contents of the separatory funnel (including the emulsion) into a beaker.
-
Add a saturated solution of sodium chloride (brine) in a volume approximately 10-20% of the aqueous phase volume.
-
Gently stir the mixture with a glass rod for a few minutes.
-
Pour the mixture back into the separatory funnel and allow it to stand.
-
Observe for phase separation.
Protocol 2: pH Adjustment
-
While the mixture is in the separatory funnel, use a pH strip to test the aqueous layer.
-
Based on the desired partitioning of your this compound, add either a dilute acid (e.g., 1M HCl) or a dilute base (e.g., 1M NaOH) dropwise.
-
After each addition, gently swirl and allow the layers to settle.
-
Monitor the pH and observe for the breaking of the emulsion.
Protocol 3: Centrifugation
-
Carefully pour the emulsion into appropriate centrifuge tubes, ensuring they are balanced.
-
Centrifuge at a moderate speed (3000-5000 rpm) for 10 minutes.
-
Carefully remove the tubes and observe the separation of the layers.
-
Pipette the desired layer out of the centrifuge tube.
Logical Troubleshooting Workflow
Below is a diagram illustrating a logical workflow for addressing emulsion formation in this compound extractions.
Caption: Troubleshooting workflow for emulsion breaking.
References
-
Abdulredha, M. M., Aslina, H. S., & Luqman, C. A. (2020). Overview on petroleum emulsions, formation, influence and demulsification treatment techniques. Arabian Journal of Chemistry, 13(1), 3403–3428. [Link]
-
AZoM. (2018). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]
-
BrainKart. (2018). Emulsion Problem Encountered in Extractions. [Link]
-
Diva-portal.org. (2021). Cellulose Dissolution and Amphiphilicity: Insights on the Emulsion Formation and Stabilization. [Link]
-
Kilpatrick, P. K. (2012). Water-in-Crude Oil Emulsion Stabilization: Review and Unanswered Questions. Energy & Fuels, 26(7), 4017–4026. [Link]
-
MDPI. (2022). New Amphiphilic Ionic Liquids for the Demulsification of Water-in-Heavy Crude Oil Emulsion. [Link]
-
Chemistry LibreTexts. (2022). Step-by-Step Procedures For Extractions. [Link]
-
LCGC International. (2023). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
Sources
Technical Support Center: Minimizing Exposure to 2-Butoxyethylamine in the Laboratory
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 2-Butoxyethylamine?
A1: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2] It is also a flammable liquid and vapor.[1][3] Inhalation of vapors or direct contact with the skin and eyes are the primary routes of exposure, which can lead to irritation of the eyes, skin, nose, and throat.[4]
Q2: Since there are no official OSHA PEL or NIOSH REL for this compound, how do I determine a safe level of exposure?
A2: In the absence of established OELs, a risk management strategy known as "control banding" should be employed.[1][5][6] This approach categorizes chemicals into hazard bands and recommends corresponding control measures.[2][7] For this compound, given its high hazard profile (corrosive and flammable), the most stringent control measures within the relevant band should be implemented. This includes working in a certified chemical fume hood, using appropriate personal protective equipment (PPE), and minimizing the quantities used.
As a point of reference, for the structurally similar compound 2-Butoxyethanol, the following OELs have been established:
-
OSHA Permissible Exposure Limit (PEL): 50 ppm (240 mg/m³) as an 8-hour time-weighted average (TWA) with a skin notation.[8][9]
-
NIOSH Recommended Exposure Limit (REL): 5 ppm (24 mg/m³) as a 10-hour TWA with a skin notation.[8][9]
-
ACGIH Threshold Limit Value (TLV): 20 ppm (97 mg/m³) as an 8-hour TWA.[10][11]
Given the lack of specific data for this compound, a prudent approach would be to maintain airborne concentrations well below the most conservative of these values (NIOSH REL of 5 ppm for 2-Butoxyethanol) and to adhere to a comprehensive exposure control plan.
Q3: What are the immediate first aid measures in case of an exposure?
A3: In the event of an exposure to this compound, immediate action is critical.
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[2][3] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[12] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[3]
Q4: How should this compound be stored in the laboratory?
A4: Store this compound in a tightly closed, original container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other sources of ignition.[3] It should be stored in a flammable liquids storage cabinet. Ensure the storage area is secure and accessible only to authorized personnel.
Troubleshooting Guides
Scenario 1: Accidental Spill of this compound
Problem: A small to medium-sized spill of this compound has occurred on a laboratory bench.
Solution:
-
Immediate Response & Evacuation:
-
Alert all personnel in the immediate vicinity of the spill.
-
If the spill is large or the ventilation is inadequate, evacuate the laboratory and notify the appropriate emergency response personnel.
-
For small, manageable spills, proceed with the following steps only if you are trained and have the appropriate spill kit and PPE.
-
-
Control and Containment:
-
Cleanup:
-
Wearing the appropriate PPE (see Table 1), slowly and carefully add the absorbent material to the spill, working from the outside in.
-
Once the liquid is fully absorbed, use non-sparking tools to collect the absorbent material and place it into a labeled, sealable container for hazardous waste disposal.[14]
-
-
Decontamination:
-
Wipe down the spill area with a suitable decontamination solution (e.g., a mild detergent and water), followed by a final rinse with water.
-
Place all contaminated materials, including cleaning supplies and PPE, into the hazardous waste container.
-
-
Reporting:
-
Report the incident to your laboratory supervisor and environmental health and safety (EHS) department, following your institution's protocols.
-
Scenario 2: Suspected Inhalation Exposure
Problem: A researcher experiences dizziness, headache, or respiratory irritation while working with this compound.[4]
Solution:
-
Immediate Action:
-
The affected individual should immediately move to an area with fresh air.
-
If symptoms are severe or persist, seek immediate medical attention.
-
-
Laboratory Response:
-
If a significant release of vapors is suspected, evacuate the immediate area.
-
Assess the ventilation in the work area. Ensure the chemical fume hood is functioning correctly.
-
Review the experimental procedure to identify any steps that may have led to the release of vapors.
-
-
Exposure Monitoring:
-
If there is a concern about ongoing exposure, contact your institution's EHS department to discuss air monitoring options. While there are no specific OSHA or NIOSH analytical methods for this compound, methods for the related compound 2-Butoxyethanol, such as NIOSH Method 1403, could potentially be adapted by a qualified industrial hygienist.[15] This method typically involves drawing air through a solid sorbent tube followed by gas chromatographic analysis.
-
Personal Protective Equipment (PPE)
Proper selection and use of PPE are crucial to minimize exposure to this compound. The following table provides guidance on the appropriate PPE.
| Body Part | Recommended PPE | Rationale |
| Hands | Chemical-resistant gloves (e.g., nitrile or neoprene) | To prevent skin contact and burns.[16] |
| Eyes/Face | Safety goggles and a face shield | To protect against splashes and vapors.[12] |
| Body | Flame-resistant lab coat or chemical-resistant apron | To protect against splashes and spills. |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge may be necessary for certain operations, such as handling large quantities or in case of ventilation failure.[6] A full respiratory protection program, including fit testing and training, is required when respirators are used. | To prevent inhalation of harmful vapors. |
Waste Disposal
All waste materials contaminated with this compound, including empty containers, absorbent materials from spills, and contaminated PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[17] Collect waste in a properly labeled, sealed, and compatible container.[17]
Experimental Workflow Diagrams
Spill Response Workflow
Caption: Decision process for control banding with this compound.
References
-
Control Banding . (2024, March 4). Centers for Disease Control and Prevention. [Link]
-
Hazard and Control Banding . OHCOW. [Link]
-
Banding Strategies for Protecting Workers . (2022, May 12). AIHA. [Link]
-
Control banding guideline . (2022, September 9). Canada.ca. [Link]
-
Occupational exposure banding . Wikipedia. [Link]
-
Cal/OSHA Draft Substance Summary for the March 6, 2018 HEAC Meeting . (2018, March 6). [Link]
-
Back to Basics: Handling the Range of Workplace Chemical Hazards . (2025, June 2). EHSLeaders. [Link]
-
Safer Chemical Management: Can OSHA Regulate Exposures Without PELs? . (2015, December 1). EHS Daily Advisor. [Link]
-
REGULATIONS AND ADVISORIES The national regulations and guidelines regarding 2-butoxyethanol and 2-butoxyethanol acetate in . [Link]
-
1988 OSHA PEL Project - 2-Butoxyethanol | NIOSH - CDC . (1989, January 19). [Link]
-
REGULATIONS AND ADVISORIES - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate - NCBI Bookshelf . [Link]
-
2-Butoxyethanol - IDLH | NIOSH - CDC . [Link]
-
Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration - OSHA . [Link]
-
2-BUTOXYETHANOL | Occupational Safety and Health Administration - OSHA . (2024, April 5). [Link]
-
NIOSH Pocket Guide to Chemical Hazards - 2-Butoxyethanol acetate - CDC . [Link]
-
Sampling and Analytical Methods | Occupational Safety and Health Administration - OSHA . [Link]
-
2-BUTOXYETHANOL - ACGIH . [Link]
-
OSHA Sampling & Analytical Methods . [Link]
-
2-Butoxyethyl Acetate (Butyl Cellosolve Acetate) - OSHA . [Link]
-
alcohols iv 1403 | niosh - CDC . (2025, August 15). [Link]
-
NIOSH Manual of Analytical Methods (2014-151) - CDC . [Link]
-
NIOSH Pocket Guide to Chemical Hazards - 2-Butoxyethanol - CDC . [Link]
-
NIOSH Manual of Analytical Methods. (Second Edition). Part II. Standards Completion Program Validated Methods. Volume 3. | National Technical Reports Library . [Link]
-
6. analytical methods . [Link]
-
2-BUTOXYETHANOL (BEI) - ACGIH . [Link]
-
TLV Chemical Substances Introduction - ACGIH . [Link]
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Chemical Waste Management Reference Guide | Environmental Health and Safety - OSU EHS - The Ohio State University . [Link]
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Validation & Comparative
A Senior Application Scientist's Guide: 2-Butoxyethylamine vs. 2-Butoxyethanol as Solvents
An In-depth Technical Comparison for Researchers and Formulation Scientists
In the landscape of polar, aprotic solvents, structural analogues often present a nuanced choice for the formulation scientist. This guide provides a detailed comparison of 2-Butoxyethylamine and 2-Butoxyethanol, two solvents sharing a butoxy backbone but differing in a critical functional group: a primary amine versus a primary alcohol. This single substitution dictates profound differences in their chemical behavior, safety profile, and ultimate application suitability. The objective of this document is to move beyond catalog specifications and provide a functional, data-supported framework for solvent selection in research and development.
Section 1: The Decisive Difference: Amine vs. Hydroxyl Functionality
At first glance, this compound and 2-Butoxyethanol are structurally similar. Both possess a four-carbon butyl group linked via an ether to an ethyl chain, conferring a degree of lipophilicity and surfactant-like character.[1] However, the terminal functional group is the pivot upon which their chemical personalities diverge.
-
2-Butoxyethanol (EGBE): The terminal hydroxyl (-OH) group makes EGBE a protic solvent. It can act as both a hydrogen bond donor and acceptor, is amphiphilic (soluble in both polar and non-polar substances), and is relatively inert.[2][3] Its primary role is as a physical solvent, solubilizing and coupling components in a formulation without undergoing chemical transformation.
-
This compound (BEA): The terminal primary amine (-NH₂) group renders BEA a basic, nucleophilic, and protic solvent. With a pKa of its conjugate acid around 10, it will readily deprotonate weak acids and can participate directly in chemical reactions as a nucleophile or a base catalyst. This dual nature as both a solvent and a reactive species is its defining characteristic.
This fundamental difference is visualized in their chemical structures.
Caption: Decision workflow for solvent selection.
Section 4: Experimental Protocols for Comparative Analysis
Theoretical properties must be validated with empirical data. The following protocols provide a framework for the direct comparison of these solvents in a laboratory setting.
Objective: To quantify the solubility of a model acidic drug (e.g., Ibuprofen) in each solvent, demonstrating the impact of the solvent's chemical nature.
Methodology:
-
Preparation: Prepare saturated solutions by adding an excess of Ibuprofen to 5.0 mL of each solvent (this compound and 2-Butoxyethanol) in separate sealed vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Sampling: Centrifuge the vials to pellet the excess solid. Carefully extract a 1.0 mL aliquot of the clear supernatant.
-
Quantification: Dilute the aliquot with a suitable mobile phase (e.g., acetonitrile/water) and analyze by HPLC with UV detection against a calibration curve to determine the concentration.
-
Analysis: Compare the resulting solubility values (in mg/mL).
-
Expected Outcome: The solubility of an acidic compound like Ibuprofen is expected to be significantly higher in the basic this compound due to acid-base interaction (salt formation), compared to the more neutral 2-Butoxyethanol.
-
Objective: To demonstrate the reactive capability of this compound in a base-catalyzed reaction (e.g., Knoevenagel condensation).
Methodology:
-
Reaction Setup: Prepare three reaction vessels. To each, add benzaldehyde (1 mmol) and malononitrile (1 mmol).
-
Solvent/Catalyst Addition:
-
Vessel A (Control): Add 5 mL of 2-Butoxyethanol.
-
Vessel B (External Base): Add 5 mL of 2-Butoxyethanol and piperidine (0.1 mmol) as an external base catalyst.
-
Vessel C (Solvent as Base): Add 5 mL of this compound.
-
-
Reaction Monitoring: Stir all reactions at room temperature and monitor progress over time (e.g., 1, 2, 4 hours) by taking small aliquots for TLC or GC-MS analysis to observe product formation.
-
Analysis: Compare the reaction rates.
-
Expected Outcome: Vessel C should show a significantly faster reaction rate than Vessel A, demonstrating that this compound can effectively act as a base catalyst. The rate in Vessel C should be comparable to, or different from, Vessel B, providing insight into its catalytic efficiency relative to a standard base.
-
Section 5: Safety, Handling, and Chemical Compatibility
Trustworthiness in science requires a robust understanding of safety and handling. The amine and hydroxyl groups also dictate different hazard profiles and material incompatibilities.
| Aspect | This compound | 2-Butoxyethanol |
| Primary Hazards | Flammable liquid. Causes severe skin burns and eye damage. Harmful if swallowed or in contact with skin. [4] | Combustible liquid. Harmful if swallowed. Toxic if inhaled. Causes serious eye and skin irritation. [5]Known respiratory irritant and can be acutely toxic. [1] |
| Key Exposure Risks | Corrosive burns to skin and eyes. Inhalation may cause corrosive injury to the respiratory tract. [4] | Hematotoxicity (damage to red blood cells) upon significant exposure, though humans are less sensitive than rodents. [6][7] |
| Incompatible Materials | Strong oxidizing agents, acids, acid chlorides, acid anhydrides. [8][9] | Strong oxidizing agents, strong acids, and strong bases. [10][11] |
| Handling PPE | Chemical-resistant gloves (e.g., nitrile), splash goggles, face shield, use in a chemical fume hood. | Chemical-resistant gloves, splash goggles, use with adequate ventilation or in a fume hood. [5] |
Expert Insight: The primary amine in this compound makes it significantly more corrosive and reactive than 2-Butoxyethanol. It will react exothermically with acids and can be aggressive towards certain plastics and elastomers. Always consult a detailed chemical compatibility chart before use. [9][12]2-Butoxyethanol, while having a more thoroughly documented systemic toxicity profile, is generally less reactive and easier to handle from a chemical compatibility standpoint. [6]
Section 6: Conclusion and Recommendations
The selection between this compound and 2-Butoxyethanol is a clear choice based on chemical functionality rather than a simple substitution.
-
Choose 2-Butoxyethanol when you require a versatile, high-boiling, and relatively inert polar protic solvent with excellent coupling properties for a wide range of applications, from coatings to cleaning. Its primary function is to dissolve and stabilize.
-
Choose this compound when the application demands or can tolerate a basic environment. Its utility shines in organic synthesis where it can serve as a dual solvent-catalyst, or in formulations where pH control and interaction with acidic components are desired. It is a reactive solvent, not merely a vehicle.
By understanding the causality behind their differing properties—rooted in the terminal amine versus hydroxyl group—researchers can make an informed, authoritative decision that enhances experimental design, formulation stability, and laboratory safety.
References
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Hansen, C.M. Hansen Solubility Parameters in Practice (HSPiP). Green Chemistry For Sustainability.
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HSPiP. (2022). Measuring HSP (New). YouTube.
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HSPiP. (2014). HSP Estimation. YouTube.
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Sigma-Aldrich. (2024). Safety Data Sheet for this compound.
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Wikipedia. (2024). 2-Butoxyethanol.
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ChemicalBook. (2023). 2-Butoxyethanol Product Information.
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Sigma-Aldrich. (2024). 2-Butoxyethanol Product Information.
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ResearchGate. (2018). The Study of Physicochemical Properties of Binary Liquid Mixtures.
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Ataman Kimya. 2-BUTOXYETHANOL.
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Texas Commission on Environmental Quality. (1998). 2-Butoxyethanol - CAS Registry Number - Development Support Document.
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PubChem. (2024). 2-Butoxyethanol Compound Summary.
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Stenutz, R. Hansen solubility parameters.
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PubChem. (2024). 2-Methoxyethylamine Compound Summary. [Note: Proxy for amine ether properties and hazards.]
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Sigma-Aldrich. (2024). Safety Data Sheet for 2-Butoxyethanol.
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Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. NCBI Bookshelf.
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Walchem. (2024). Chemical Compatibility Chart.
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Sigma-Aldrich. (2024). 2-Methoxyethylamine for synthesis. [Note: Proxy for amine ether properties.]
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Sterlitech Corporation. Chemical Compatibility Chart.
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Sigma-Aldrich. (2024). 2-Methoxyethylamine Product Information. [Note: Proxy for amine ether properties.]
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ChemicalBook. (2023). 2-METHOXYETHYLAMINE Product Information. [Note: Proxy for amine ether properties.]
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Haihang Industry Co., Ltd. China 2-METHOXYETHYLAMINE Manufacturers. [Note: Proxy for amine ether properties.]
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A Comparative Guide to the Analytical Validation of 2-Butoxyethanol
In the landscape of chemical analysis, the accurate and reliable quantification of 2-Butoxyethanol is paramount across various sectors, from environmental monitoring to occupational safety and quality control in the pharmaceutical and consumer product industries. This guide provides an in-depth comparison of the primary analytical methodologies for the validation of 2-Butoxyethanol, offering insights into the causality behind experimental choices and presenting supporting data to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.
Introduction to 2-Butoxyethanol and the Imperative for its Accurate Analysis
2-Butoxyethanol (also known as Butyl Cellosolve) is a versatile organic solvent widely used in paints, cleaners, and other industrial and consumer products.[1][2] Its prevalence necessitates robust analytical methods to monitor its presence in various matrices, including air, water, and biological samples, to ensure regulatory compliance and safeguard human health. The choice of analytical technique is critical and depends on factors such as the sample matrix, required sensitivity, and available instrumentation. This guide will focus on the most established and validated techniques: Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography: The Workhorse for 2-Butoxyethanol Analysis
Gas chromatography stands as the most prevalent and well-established technique for the determination of 2-Butoxyethanol, largely due to the compound's volatility. Regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) have published standardized GC methods.[3][4][5]
Workflow for GC Analysis of 2-Butoxyethanol in Air Samples
Caption: Workflow for GC analysis of 2-Butoxyethanol from air samples.
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely accessible technique for quantifying 2-Butoxyethanol. Its reliability and simplicity make it a cornerstone for routine analysis.
Experimental Protocol: OSHA Method 83 & NIOSH Method 1403
This protocol is a synthesis of the principles outlined in OSHA Method 83 and NIOSH Method 1403 for air sampling.[3][5][6][7][8]
-
Sample Collection:
-
Sample Preparation:
-
Carefully break the ends of the sorbent tube and separate the front and back sections into individual vials.
-
Desorb the charcoal sections with 1 mL of a 95:5 (v/v) methylene chloride/methanol solution.[5][6]
-
Agitate the vials, occasionally, for 30 minutes. An ultrasonic bath can be used to aid desorption.[5]
-
-
GC-FID Analysis:
-
Injection: Inject a 1 µL aliquot of the desorbed sample into the GC.[5]
-
GC Column: A capillary column with a polar stationary phase is recommended, such as a crossbonded carbowax®-DA or equivalent (e.g., 30 m x 0.32 mm ID).[5] A Nukol™ capillary column can also be used to reduce peak tailing.[9]
-
Carrier Gas: Helium is typically used as the carrier gas.[5]
-
Temperature Program: An initial temperature of 40°C held for 1 minute, followed by a ramp to 200°C at 12°C/min is a suitable starting point.[5]
-
Detector: The flame ionization detector (FID) temperature is typically set around 300°C.[5]
-
Rationale for Experimental Choices:
-
Sorbent Selection: Coconut shell charcoal is an effective adsorbent for a wide range of volatile organic compounds, including 2-Butoxyethanol. The two sections (front and back) are used to check for analyte breakthrough, ensuring the sampling capacity was not exceeded.
-
Desorption Solvent: The combination of methylene chloride and methanol provides a good balance of polarity to efficiently desorb 2-Butoxyethanol from the charcoal.
-
Column Choice: A polar capillary column is essential for the effective separation of polar analytes like 2-Butoxyethanol from other components in the sample matrix and to achieve good peak shape.
-
Detector: FID offers excellent sensitivity for hydrocarbons and is a cost-effective and reliable detector for this application.
Method 2: Gas Chromatography with Mass Spectrometry (GC-MS)
For applications requiring higher selectivity and definitive identification, GC-MS is the preferred method. This is particularly crucial for complex matrices where interferences may be present. EPA Method 8260B is a widely recognized method for the analysis of volatile organic compounds, including 2-Butoxyethanol, in various environmental matrices.[10][11][12][13]
Experimental Protocol: Based on EPA Method 8260B Principles
-
Sample Preparation: For aqueous samples, purge-and-trap is a common sample introduction technique.[3][10] For solid samples, headspace analysis or solvent extraction may be employed.
-
GC-MS Analysis:
-
GC Column: A nonpolar capillary column, such as a DB-1 or DB-5, is often used.[14] More specialized columns like the Rxi-1301Sil MS can offer improved resolution and faster analysis times.[15]
-
Carrier Gas: Helium is the standard carrier gas.
-
Temperature Program: A programmed temperature gradient is employed to separate a wide range of volatile organic compounds.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.
-
Rationale for Experimental Choices:
-
Purge-and-Trap: This technique efficiently extracts volatile organic compounds from aqueous samples and concentrates them before introduction into the GC, leading to lower detection limits.
-
Mass Spectrometric Detection: MS provides structural information, allowing for positive identification of 2-Butoxyethanol based on its unique mass spectrum, thus increasing the trustworthiness of the results. SIM mode significantly enhances sensitivity by monitoring only specific ions characteristic of the target analyte.
High-Performance Liquid Chromatography (HPLC): An Alternative Approach
While GC is the dominant technique, HPLC can be employed for the analysis of 2-Butoxyethanol, particularly when analyzing for its non-volatile metabolites or when a GC is not available. A key consideration for HPLC analysis of 2-Butoxyethanol is the need for derivatization, as it lacks a strong chromophore for UV detection and is too volatile for conventional HPLC injection.[14][16]
Workflow for HPLC Analysis of 2-Butoxyethanol with Derivatization
Caption: Workflow for HPLC analysis of 2-Butoxyethanol requiring derivatization.
Experimental Protocol: Pre-column Derivatization with 1-Anthroylnitrile
This protocol is based on a method developed for the sensitive determination of alkoxyethanols.[14]
-
Derivatization:
-
The sample containing 2-Butoxyethanol is reacted with 1-anthroylnitrile in the presence of a base catalyst (e.g., quinuclidine) at room temperature. This reaction forms a fluorescent anthroyl ester derivative.[14]
-
-
HPLC Analysis:
-
Injection: An aliquot of the final reaction solution is injected into the HPLC system.
-
HPLC Column: A reversed-phase C18 column is typically used for separation.
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed.
-
Detector: A fluorescence detector is used for sensitive detection of the derivatized 2-Butoxyethanol.[14]
-
Rationale for Experimental Choices:
-
Derivatization: The derivatization step is crucial as it attaches a fluorescent tag to the 2-Butoxyethanol molecule, making it detectable by a fluorescence detector with high sensitivity.[14][16] This also makes the analyte less volatile and more amenable to HPLC analysis.
-
Reversed-Phase HPLC: This is a versatile and widely used HPLC mode that is well-suited for the separation of the relatively nonpolar derivatized product.
-
Fluorescence Detection: This detection method offers high sensitivity and selectivity, allowing for the quantification of low levels of 2-Butoxyethanol.
Performance Comparison of Analytical Methods
The selection of an analytical method is often a trade-off between various performance characteristics. The following table summarizes the key performance metrics of the discussed methods.
| Feature | GC-FID (OSHA 83 / NIOSH 1403) | GC-MS (EPA 8260B Principles) | HPLC with Fluorescence Detection |
| Principle | Separation by volatility, detection by flame ionization | Separation by volatility, detection by mass-to-charge ratio | Separation by polarity, detection by fluorescence |
| Selectivity | Moderate | High | High |
| Sensitivity | Good (µ g/sample range)[5][6] | Excellent (sub-µg/L in water)[13] | Excellent (pg per injection)[14] |
| Sample Throughput | High | Moderate | Lower (due to derivatization) |
| Instrumentation Cost | Low to Moderate | High | Moderate to High |
| Primary Application | Routine occupational air monitoring | Environmental monitoring, complex matrices | Specialized applications, analysis of non-volatile metabolites |
| Detection Limit | ~1 µ g/sample (NIOSH 1403)[5] | ~5 µg/L for groundwater[13] | 1-3 pg per injection[14] |
| Recovery | >87% (OSHA 83)[6], 99.9% (NIOSH 1403)[5] | Method dependent | Not explicitly stated, but generally good with appropriate internal standards |
| Precision (%RSD) | 5.2% (OSHA 83)[3], 1.3% (NIOSH 1403)[5] | Typically <15% | Not explicitly stated, but expected to be low |
Conclusion and Recommendations
The validation of analytical methods for 2-Butoxyethanol is critical for accurate risk assessment and quality control.
-
For routine, high-throughput analysis , particularly in occupational air monitoring where cost-effectiveness is a factor, GC-FID based on established methods like OSHA 83 and NIOSH 1403 is the recommended approach. It offers a balance of reliability, sensitivity, and ease of use.
-
When analyzing complex environmental matrices or when definitive identification is required , GC-MS is the superior choice. Its high selectivity and sensitivity, as exemplified by the principles of EPA Method 8260B, ensure trustworthy and defensible data.
-
HPLC with derivatization serves as a valuable alternative, especially for samples that are not amenable to GC or when extremely low detection limits are necessary. It is also the method of choice for the analysis of non-volatile metabolites of 2-Butoxyethanol.
Ultimately, the selection of the most appropriate analytical method will depend on the specific research question, the nature of the sample, the required level of sensitivity and selectivity, and the available resources. This guide provides the foundational knowledge and comparative data to make an informed decision.
References
-
2-Butoxyethanol and 2-Butoxyethyl Acetate - Analytical Method. (n.d.). ALS Environmental. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. U.S. Department of Health and Human Services. Retrieved from [Link]
-
SKC Inc. (n.d.). SKC OSHA / NIOSH Sampling Guide for 2-Butoxyethanol (alcohols IV). Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate, Chapter 6: Analytical Methods. U.S. Department of Health and Human Services. Retrieved from [Link]
-
International Agency for Research on Cancer (IARC). (2006). 2-Butoxyethanol. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 88. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2003). Alcohols IV: Method 1403, Issue 3. In NIOSH Manual of Analytical Methods (NMAM), 5th ed. Retrieved from [Link]
-
Concise International Chemical Assessment Document 10: 2-Butoxyethanol. (1998). World Health Organization. Retrieved from [Link]
-
SKC Inc. (n.d.). SKC OSHA / NIOSH Sampling Guide for 2-Butoxyethanol (butyl CELLOSOLVE solvent). Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Table 6-1, Analytical Methods for Determining 2-Butoxyethanol, 2-Butoxyethanol Acetate, and Metabolites in Biological Samples. In Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. U.S. Department of Health and Human Services. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (1994). Alcohols IV: Method 1403, Issue 2. In NIOSH Manual of Analytical Methods (NMAM), 4th ed. Retrieved from [Link]
-
NIOSH Manual of Analytical Methods - 1403. (2018). Wikisource. Retrieved from [Link]
-
Environment Canada. (2010). Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs) in selected products. Retrieved from [Link]
-
International Agency for Research on Cancer (IARC). (2006). Exposure Data. In Formaldehyde, 2-Butoxyethanol and 1-tert-Butoxypropan-2-ol. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 88. Retrieved from [Link]
-
Lote, C. J., et al. (2000). New methods for determination of 2-butoxyethanol, butoxyacetaldehyde and butoxyacetic acid in aqueous systems, with special reference to cell culture conditions. Archives of Toxicology, 74(2), 72-8. Retrieved from [Link]
-
Chromatography Forum. (2014). HPLC Sample Derivatization - 2butoxyethanol. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). 2-Butoxyethyl Acetate (Butyl Cellosolve Acetate). Retrieved from [Link]
-
Llorente-Morales, M., et al. (2021). Miniaturized Sample Preparation Methods to Simultaneously Determine the Levels of Glycols, Glycol Ethers and Their Acetates in Cosmetics. Molecules, 26(21), 6669. Retrieved from [Link]
-
Teledyne Labs. (n.d.). EPA Method 8260B. Retrieved from [Link]
-
Restek. (n.d.). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2010). Toxicological Profile for Ethylene Glycol. U.S. Department of Health and Human Services. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (2024). 2-BUTOXYETHANOL. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2010). ANALYTICAL METHODS. In Toxicological Profile for Ethylene Glycol. U.S. Department of Health and Human Services. Retrieved from [Link]
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Siggia, S., et al. (1956). Determination of Ethers and Esters of Ethylene Glycol. A Modified Alkogyl Analysis. Analytical Chemistry, 28(7), 1145–1147. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (1996). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS), part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Retrieved from [Link]
-
Corami, F., et al. (1999). Derivatization Procedure and HPLC Determination of 2-ethoxyethanol in Cosmetic Samples. International Journal of Cosmetic Science, 21(3), 199-205. Retrieved from [Link]
-
Restek. (n.d.). 2-Butoxyethanol: CAS # 111-76-2 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Retrieved from [Link]
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A Comparative Toxicological Guide to Butoxy- and Methoxy- Amines for the Research Scientist
For the diligent researcher navigating the complexities of drug development and chemical synthesis, the selection of appropriate reagents is paramount. Among the vast array of available chemical entities, alkoxyamines, particularly butoxy- and methoxy- amines, are frequently employed as intermediates and building blocks. However, a nuanced understanding of their comparative toxicity is crucial for ensuring laboratory safety, interpreting experimental outcomes, and guiding the development of safer chemical entities. This guide provides a comprehensive, data-driven comparison of the toxicological profiles of butoxy- and methoxy- amines, with a focus on their underlying mechanisms of toxicity.
At a Glance: Key Toxicological Differences
A critical examination of the available toxicological data reveals a general trend: methoxy- amines and their metabolites tend to exhibit greater systemic and reproductive toxicity, while butoxy- amines are associated with more pronounced hematotoxicity, particularly in certain animal models. This distinction is largely attributable to differences in their metabolic pathways and the inherent properties of their ultimate toxic metabolites.
| Toxicological Endpoint | Butoxy- Amines (represented by 2-Butoxyethanol) | Methoxy- Amines (represented by 2-Methoxyethanol/2-Methoxyethylamine) | Key Observations |
| Acute Oral Toxicity (LD50, rat) | ~2500 mg/kg[1] | ~1570 mg/kg (2-methoxyethylamine) | Methoxy- amines appear to have a slightly higher acute oral toxicity. |
| In Vitro Cytotoxicity | More cytotoxic than 2-methoxyethanol[2] | Less cytotoxic than 2-butoxyethanol[2] | The longer alkyl chain of butoxy- amines may contribute to increased cytotoxicity. |
| Genotoxicity | Generally considered non-mutagenic in Ames test. No increase in DNA damage in comet assay.[3] | 2-methoxyethanol is positive in in vivo comet assay and in vitro mammalian chromosome aberration test, but negative in bacterial reverse mutation assays.[4] Its metabolite, methoxyacetaldehyde, is mutagenic.[2] | The metabolites of methoxy- amines appear to pose a greater genotoxic risk. |
| Primary Target Organs | Red blood cells (hemolysis), liver, kidneys, central nervous system.[5][6] | Testes, hematopoietic system, developing embryo.[7][8] | A clear distinction in target organ toxicity is observed. |
| Key Toxic Metabolite | 2-Butoxyacetic acid (BAA)[6][9] | 2-Methoxyacetic acid (MAA)[7][10] | The respective acidic metabolites are the primary drivers of toxicity. |
The Decisive Role of Metabolism in Toxicity
The toxicological divergence of butoxy- and methoxy- amines is fundamentally linked to their metabolic fate. Both classes of compounds are primarily metabolized in the liver by alcohol and aldehyde dehydrogenases. This process, however, yields metabolites with distinct toxicological properties.
Metabolic pathways of butoxy- and methoxy- amines leading to their toxic metabolites.
The key takeaway is that the parent alkoxyamines themselves are not the primary toxicants. Instead, their toxicity is mediated by their acidic metabolites: 2-butoxyacetic acid (BAA) and 2-methoxyacetic acid (MAA).[6][7][9][10]
A Deeper Dive into the Mechanisms of Toxicity
The Hematotoxicity of Butoxy- Amines
The hallmark of 2-butoxyethanol toxicity, particularly in rodents, is hemolytic anemia.[6] This is primarily caused by its metabolite, 2-butoxyacetic acid (BAA). BAA induces red blood cell lysis, leading to hemoglobinuria and subsequent kidney and spleen damage.[6] While humans are considered less sensitive to the hemolytic effects of BAA than rodents, exposure to high concentrations of 2-butoxyethanol can still lead to adverse hematological effects.[6]
The Reproductive and Developmental Toxicity of Methoxy- Amines
2-Methoxyethanol and its primary metabolite, 2-methoxyacetic acid (MAA), are well-established reproductive and developmental toxicants.[7][10] MAA has been shown to cause testicular atrophy, reduced sperm production, and adverse effects on embryonic development.[7][8] The proposed mechanism involves the interference of MAA with essential metabolic pathways, potentially through its activation to methoxyacetyl coenzyme A, which can then disrupt the Krebs cycle or fatty acid biosynthesis.[11]
Comparative Genotoxicity Profile
The genotoxic potential of these two classes of amines also differs significantly.
-
Butoxy- Amines: 2-Butoxyethanol and its metabolite, butoxyacetaldehyde, have been found to be non-mutagenic in Chinese hamster ovary (CHO-AS52) cells.[2] Furthermore, 2-butoxyethanol did not show evidence of inducing DNA damage in the comet assay with mouse endothelial cells.[3]
-
Methoxy- Amines: In contrast, while 2-methoxyethanol itself may show mixed results in genotoxicity assays, its metabolite, methoxyacetaldehyde, has been demonstrated to be mutagenic in CHO-AS52 cells.[2] Furthermore, 2-methoxyethanol has tested positive in in vivo comet assays and in vitro mammalian chromosome aberration tests.[4]
This suggests that the metabolic activation of methoxy- amines leads to a genotoxic hazard that is not observed with butoxy- amines.
Structure-Activity Relationships: What the Alkyl Chain Dictates
The length of the alkyl chain in alkoxyamines plays a crucial role in their toxicological properties.
-
Cytotoxicity: Studies have indicated that for glycol ethers, cytotoxicity increases with the length of the alkyl chain.[2] This is consistent with the observation that 2-butoxyethanol is more cytotoxic than 2-methoxyethanol.[2] The increased lipophilicity of the longer butoxy- chain likely facilitates its interaction with and disruption of cellular membranes.
-
Mutagenicity of Metabolites: Conversely, for the aldehyde metabolites, mutagenicity appears to increase with a shorter alkyl chain length.[2] This is exemplified by the mutagenicity of methoxyacetaldehyde, whereas butoxyacetaldehyde is not mutagenic.[2]
Experimental Protocols for Toxicological Assessment
To empower researchers to conduct their own comparative toxicity studies, we provide the following detailed, step-by-step methodologies for key in vitro toxicity assays.
MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Workflow:
A simplified workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed cells (e.g., HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the butoxy- and methoxy- amines in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Comet Assay (Single Cell Gel Electrophoresis) for Genotoxicity
The Comet assay is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell.
Workflow:
A simplified workflow for the Comet genotoxicity assay.
Detailed Protocol:
-
Cell Treatment: Treat cells in suspension or monolayers with various concentrations of the butoxy- and methoxy- amines for a defined period (e.g., 2-4 hours). Include appropriate positive and negative controls.
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to lyse the cells and unfold the nuclear DNA.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the amount of DNA in the tail.
Concluding Remarks and Recommendations for Safe Handling
The evidence presented in this guide underscores the importance of a nuanced, compound-specific approach to risk assessment for alkoxyamines. While butoxy- amines may present a greater risk of cytotoxicity and hematotoxicity, methoxy- amines and their metabolites pose a more significant threat in terms of reproductive, developmental, and genotoxic effects.
Researchers and drug development professionals are advised to:
-
Minimize Exposure: Handle all alkoxyamines in well-ventilated areas, such as a fume hood, and use appropriate personal protective equipment, including gloves and eye protection.
-
Consider Metabolic Activation: Be aware that the toxicity of these compounds is largely mediated by their metabolites. In vitro experiments should ideally incorporate a metabolic activation system (e.g., S9 fraction) to accurately assess their potential toxicity.
-
Select Safer Alternatives: When possible, consider the use of alternative reagents with more favorable toxicological profiles, especially in the early stages of drug discovery and development.
By understanding the comparative toxicity and underlying mechanisms of butoxy- and methoxy- amines, researchers can make more informed decisions, ensuring a safer laboratory environment and the development of more robust and reliable scientific data.
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Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. Available at: [Link]
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Genotoxicity study of 2-methoxyethanol and benzalkonium chloride through Comet assay using 3D cultured HepG2 cells. PubMed. Available at: [Link]
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2-Butoxyethanol. Wikipedia. Available at: [Link]
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2-Butoxyethanol – A Common Air Pollutant. Chemical Insights. Available at: [Link]
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Relationship between Chemical Structure and Biological Activity Evaluated In Vitro for Six Anthocyanidins Most Commonly Occurring in Edible Plants. MDPI. Available at: [Link]
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Butoxyethanol, 2- (CICADS). Inchem.org. Available at: [Link]
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The comparative IC 50 values of Docetaxel on H460, A549, H1650 parental... ResearchGate. Available at: [Link]
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2-BUTOXYETHANOL 1. Exposure Data. IARC Publications. Available at: [Link]
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TR-484: Toxicology and Carcinogenesis Studies of 2-Butoxyethanol (CASRN 111-76-2) in F344/N Rats and B6C3F1 Mice (Inhalation Stu. NTP. Available at: [Link]
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IC50 concentrations for cytotoxicity against cancer cells A549 and... ResearchGate. Available at: [Link]
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Mechanisms of 2-Butoxyethanol–Induced Hemangiosarcomas. Oxford Academic. Available at: [Link]
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The IC 50 values for HepG2, MCF7, A549 and HT29 cells generated from... ResearchGate. Available at: [Link]
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Acetic acid, methoxy-: Human health tier II assessment. NICNAS. Available at: [Link]
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Ratio of etoposide IC50 to compound IC50 for human HepG2 cells after 48 hrs by MTT assay. PubChem. Available at: [Link]
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Toxicity of Methoxyacetic Acid in Rats. Oxford Academic. Available at: [Link]
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Guidance on a strategy for genotoxicity testing of chemicals. GOV.UK. Available at: [Link]
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Mutagenicity and cytotoxicity of 2-butoxyethanol and its metabolite, 2-butoxyacetaldehyde, in Chinese hamster ovary (CHO-AS52) cells. PubMed. Available at: [Link]
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A Comparative Guide to Surfactant Performance: An In-depth Analysis of 2-Butoxyethylamine Against Industry-Standard Alternatives
This guide provides a comprehensive performance analysis of 2-Butoxyethylamine, juxtaposed with a selection of commonly utilized surfactants in research and pharmaceutical development. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for surfactant selection, grounded in fundamental physicochemical principles and supported by detailed experimental methodologies. We will explore the structural attributes that govern surfactant efficacy and provide the necessary protocols to validate these performance metrics in your own laboratory settings.
Introduction: The Critical Role of Surfactants in Scientific Applications
Surfactants, or surface-active agents, are amphiphilic molecules indispensable in a multitude of scientific disciplines. Their unique ability to reduce surface and interfacial tension makes them critical for processes such as emulsification, solubilization of poorly soluble active pharmaceutical ingredients (APIs), and the stabilization of particulate systems.[1] In drug development, the choice of surfactant can profoundly impact a formulation's stability, bioavailability, and therapeutic efficacy.
This guide focuses on this compound, a primary amine with a butoxy ether tail. Its structure suggests potential amphiphilic behavior, positioning it as a candidate for applications requiring a pH-responsive, cationic character. However, it is not a conventional surfactant, and its performance data is not widely published. Therefore, we will analyze its potential performance based on its molecular structure and compare it against well-characterized anionic, cationic, and non-ionic surfactants to provide a predictive benchmark.
Foundational Principles of Surfactant Performance
To objectively compare surfactants, we must first understand the key performance indicators:
-
Critical Micelle Concentration (CMC): The concentration at which surfactant monomers in a solution begin to self-assemble into micelles.[2] A lower CMC indicates higher efficiency, as less surfactant is needed to saturate interfaces and form micelles, which are crucial for solubilization.[3]
-
Surface Tension Reduction: A measure of how effectively a surfactant can lower the surface tension of a liquid (typically water). Greater reduction signifies higher effectiveness at interfaces.
-
Micelle Size and Aggregation Number: The size of the micelles and the number of monomers per micelle influence the solubilization capacity and viscosity of the solution.[4]
These parameters are dictated by the surfactant's molecular architecture—specifically, the balance between its hydrophilic (water-attracting) head and hydrophobic (water-repelling) tail.
Comparative Analysis: this compound vs. Standard Surfactants
While extensive experimental data for this compound as a surfactant is scarce in peer-reviewed literature, we can infer its likely properties from its structure (a short hydrophobic butoxy tail and a primary amine head group). The amine group (pKa ~10-11) would be protonated and positively charged in acidic to neutral solutions, making it function as a weak cationic surfactant.
Below is a comparative table summarizing the known properties of standard surfactants against the predicted characteristics of this compound.
| Property | This compound (Predicted) | Sodium Dodecyl Sulfate (SDS) (Anionic) | Cetyltrimethylammonium Bromide (CTAB) (Cationic) | Triton™ X-100 (Non-ionic) |
| Chemical Structure | C₄H₉OCH₂CH₂NH₂ | CH₃(CH₂)₁₁OSO₃⁻ Na⁺ | CH₃(CH₂)₁₅N(CH₃)₃⁺ Br⁻ | C₈H₁₇(C₆H₄)(OCH₂CH₂)ₓOH (x≈9.5) |
| Molecular Weight ( g/mol ) | 117.19[5] | 288.38 | 364.45 | ~625 |
| Head Group Charge | Cationic (at pH < 10) | Anionic | Cationic | Non-ionic |
| CMC (mM in H₂O) | Not Available (Predicted to be high due to short tail) | 8.2[6] | 0.92[6] | 0.16 - 0.24[6] |
| Surface Tension at CMC (mN/m) | Not Available | ~39 | ~36 | ~33 |
| Hard Water Tolerance | Good | Moderate to Poor[7] | Good | Excellent[7] |
| Primary Stabilization Mechanism | Electrostatic Repulsion | Electrostatic Repulsion | Electrostatic Repulsion | Steric Hindrance[8] |
| Key Characteristics | pH-responsive; potential for specific interactions via amine group. | High foaming; excellent detergency.[9] | Good conditioning agent; antimicrobial properties.[9] | Low foaming; stable across a wide pH range; excellent emulsifier.[9] |
Expert Insights:
The short butyl group in this compound's tail suggests it would be a relatively inefficient surfactant, requiring a high concentration to achieve a significant reduction in surface tension and to form micelles. However, its key differentiating feature is the primary amine head group. This allows for pH-triggered control over its surfactant properties; it will be most surface-active in acidic conditions where the head group is protonated. This "switchable" nature could be advantageous in drug delivery systems designed to release payloads in specific pH environments, such as the acidic milieu of a tumor.
Experimental Protocols for Surfactant Characterization
To validate the performance of any surfactant, a series of standardized experiments are required. The following protocols provide a robust framework for characterization.
Workflow for Surfactant Performance Evaluation
The logical flow for comparing surfactants involves a systematic evaluation of their fundamental properties.
Caption: A typical workflow for the comprehensive characterization and comparison of surfactant performance.
Protocol 1: Determination of CMC by Surface Tensiometry
Principle: Surface tension is measured for a series of surfactant solutions of increasing concentration. The surface tension decreases as surfactant concentration increases until the CMC is reached, after which it plateaus. The CMC is the concentration at the inflection point of this curve.[3] The Wilhelmy plate method is a common and accurate technique.[10][11]
Methodology:
-
Solution Preparation: Prepare a series of at least 15-20 dilutions of the surfactant in deionized water, spanning a concentration range from well below to well above the expected CMC.
-
Instrument Calibration: Calibrate the force tensiometer according to the manufacturer's instructions. Ensure the Wilhelmy plate (typically platinum) is thoroughly cleaned (e.g., by flaming to red heat) to ensure a zero-degree contact angle.
-
Measurement:
-
Pour the lowest concentration solution into the sample vessel.
-
Lower the Wilhelmy plate until it just touches the liquid surface.
-
Record the force measurement once the reading stabilizes. This force is directly proportional to the surface tension.
-
-
Data Collection: Repeat the measurement for each dilution, moving from lowest to highest concentration.
-
Analysis: Plot surface tension (mN/m) versus the logarithm of the surfactant concentration. The data will show two linear regions. The intersection of the trend lines for these two regions corresponds to the CMC.[6]
Protocol 2: Determination of CMC by UV-Vis Spectrophotometry
Principle: This method uses a hydrophobic dye probe (e.g., pyrene) that exhibits a change in its absorbance spectrum when it moves from a polar aqueous environment to the nonpolar core of a micelle.[12] This partitioning occurs at the CMC.
Methodology:
-
Solution Preparation: Prepare a series of surfactant solutions as in Protocol 4.2. To each solution, add the dye probe at a constant, low concentration (e.g., 1-2 µM for pyrene).
-
Spectrophotometer Setup: Set the UV-Vis spectrophotometer to scan the appropriate wavelength range for the chosen dye.
-
Measurement: Measure the absorbance spectrum for each prepared solution.
-
Analysis: Plot the absorbance at a specific wavelength (one that shows a significant shift upon micellization) against the surfactant concentration. The point at which a sharp change in the slope of the plot occurs indicates the CMC.[13]
Protocol 3: Micelle Size Characterization by Dynamic Light Scattering (DLS)
Principle: DLS measures the time-dependent fluctuations in light scattered by particles undergoing Brownian motion.[4] These fluctuations are related to the diffusion coefficient of the particles, which can be used to calculate their hydrodynamic diameter via the Stokes-Einstein equation.[14]
Methodology:
-
Sample Preparation: Prepare a surfactant solution at a concentration significantly above the determined CMC (e.g., 10x CMC) to ensure the presence of micelles. Filter the solution through a sub-micron filter (e.g., 0.22 µm) directly into a clean DLS cuvette to remove dust.
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C). Enter the solvent viscosity and refractive index parameters into the software.
-
Measurement: Place the cuvette in the instrument and initiate the measurement. The instrument will collect data over a set duration, typically performing multiple runs for statistical accuracy.
-
Analysis: The software will generate a particle size distribution report, typically providing the Z-average diameter and the Polydispersity Index (PDI). A low PDI (<0.2) indicates a monodisperse population of micelles. This experiment can be repeated at various concentrations and ionic strengths to study their effect on micelle size.[15]
Visualization of Surfactant Classes
The performance of a surfactant is fundamentally tied to the nature of its hydrophilic head group, which determines its classification.
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A Senior Scientist's Guide to Investigating the Cross-Reactivity of 2-Butoxyethylamine in Immunoassays
For researchers, scientists, and drug development professionals, understanding the specificity of analytical methods is paramount. When developing assays for small molecules like 2-Butoxyethylamine (2-BEA), a primary amine used in various industrial applications and potentially present as a metabolite or contaminant, assessing cross-reactivity is not just a validation step—it is a critical measure of an assay's reliability. This guide provides an in-depth, experience-driven approach to designing and executing cross-reactivity studies for 2-BEA, ensuring the generation of robust and trustworthy data.
Part 1: The Rationale—Why Cross-Reactivity Matters for this compound
This compound is a simple aliphatic amine. Its structure, while unique, shares features with other endogenous and exogenous amines. In the context of immunodetection, an antibody developed to bind 2-BEA could potentially bind to these structurally similar molecules. This phenomenon, known as cross-reactivity, can lead to false-positive results or an overestimation of the 2-BEA concentration, compromising data integrity.[1][2]
Therefore, a cross-reactivity study is an essential component of assay validation.[3] It serves to:
-
Define Specificity: Quantitatively determine the degree to which an assay can differentiate 2-BEA from other compounds.
-
Identify Interferences: Pinpoint specific molecules that could interfere with the accurate measurement of 2-BEA in a given sample matrix.
-
Ensure Data Reliability: Provide confidence that a positive signal is genuinely indicative of the presence of 2-BEA and not an artifact of a cross-reacting substance.[2]
The design of a robust cross-reactivity study hinges on the logical selection of potential cross-reactants. For 2-BEA, these fall into several categories:
-
Metabolites: The primary metabolite of 2-Butoxyethanol is 2-Butoxyacetic acid (BAA).[4] Although structurally distinct due to the carboxyl group, it's crucial to test it, especially if the biological matrix is urine or blood where it is prevalent.
-
Structural Analogs: Other alkoxy amines and simple alkylamines (e.g., 2-Ethoxyethylamine, Propylamine, Butylamine) must be included to probe the antibody's specificity for both the butoxy group and the ethylamine chain.
-
Common Sample Matrix Components: Compounds that might be present in the intended sample type (e.g., other amines, amino acids, or common drug metabolites) should be considered.[5]
Below is a logical workflow for designing and executing such a study.
Caption: Workflow for a this compound cross-reactivity study.
Part 2: Comparative Data Analysis
The ultimate output of a cross-reactivity study is a quantitative comparison. The most common method for this in competitive immunoassays is to compare the 50% inhibitory concentration (IC50) of the target analyte (2-BEA) with the IC50 of each potential cross-reactant.[6] The cross-reactivity is then expressed as a percentage.
Cross-Reactivity (%) = (IC50 of 2-BEA / IC50 of Competing Compound) x 100 [6]
Below is a sample data table illustrating the results of a hypothetical competitive ELISA designed for 2-BEA.
| Compound | Chemical Structure | IC50 (ng/mL) | % Cross-Reactivity |
| This compound (2-BEA) | CH₃(CH₂)₃OCH₂CH₂NH₂ | 15 | 100% |
| Butylamine | CH₃(CH₂)₃NH₂ | 1,250 | 1.2% |
| 2-Ethoxyethylamine | CH₃CH₂OCH₂CH₂NH₂ | 300 | 5.0% |
| Ethanolamine | HOCH₂CH₂NH₂ | > 10,000 | < 0.15% |
| 2-Butoxyethanol (BE) | CH₃(CH₂)₃OCH₂CH₂OH | > 10,000 | < 0.15% |
| 2-Butoxyacetic Acid (BAA) | CH₃(CH₂)₃OCH₂COOH | > 10,000 | < 0.15% |
Interpretation of Results:
-
High Specificity: The assay is highly specific for this compound.
-
Minor Cross-Reactivity: There is minor cross-reactivity with structurally similar amines like 2-Ethoxyethylamine (5.0%) and Butylamine (1.2%). This indicates that the antibody recognizes both the alkoxy group and the amine, but the complete butoxyethyl structure is critical for strong binding.
-
Negligible Interference from Metabolites: The parent compound (2-Butoxyethanol) and its major metabolite (2-Butoxyacetic Acid) show negligible cross-reactivity. This is a crucial finding for studies involving biological matrices where these compounds are expected to be present.[4]
Part 3: Experimental Protocol—Competitive ELISA
The following is a detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common and effective format for quantifying small molecules and assessing cross-reactivity.[6] This protocol is designed to be a self-validating system by including appropriate controls.
Caption: Key steps in a competitive ELISA for cross-reactivity.
Materials:
-
96-well microtiter plates
-
2-BEA-protein conjugate (e.g., 2-BEA-BSA)
-
Anti-2-BEA primary antibody (e.g., rabbit polyclonal)
-
Enzyme-conjugated secondary antibody (e.g., HRP-goat anti-rabbit)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 2M H₂SO₄)
-
This compound standard
-
Potential cross-reacting compounds
-
Microplate reader
Step-by-Step Methodology:
-
Plate Coating:
-
Dilute the 2-BEA-protein conjugate in Coating Buffer to an optimal concentration (typically 1-10 µg/mL, determined during assay development).
-
Add 100 µL of the diluted conjugate to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
Rationale: This step immobilizes the target analyte's structural analog onto the solid phase, creating the competitive surface.
-
-
Blocking:
-
Wash the plate 3 times with Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Rationale: Blocking prevents non-specific binding of the primary and secondary antibodies to the plate surface, which would cause high background noise.[3]
-
-
Competition:
-
Prepare serial dilutions of the 2-BEA standard and each test compound in Assay Buffer. A typical range might be 0.1 to 10,000 ng/mL.
-
Wash the plate 3 times with Wash Buffer.
-
Add 50 µL of each standard or test compound dilution to the appropriate wells. Include a "zero standard" well containing only Assay Buffer.
-
Add 50 µL of the diluted anti-2-BEA primary antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
Rationale: This is the core competitive step. Free analyte in the sample/standard competes with the plate-bound analyte for the limited number of primary antibody binding sites. High concentrations of free analyte result in less antibody binding to the plate.
-
-
Detection:
-
Wash the plate 5 times with Wash Buffer to remove unbound primary antibody and competitors.
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Rationale: The secondary antibody binds to the primary antibodies that are captured on the plate. The enzyme conjugate will later generate a measurable signal.
-
-
Signal Development and Measurement:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Add 50 µL of Stop Solution to each well to quench the reaction. The color will change from blue to yellow.
-
Read the absorbance at 450 nm on a microplate reader.
-
Rationale: The signal intensity is inversely proportional to the concentration of 2-BEA (or cross-reactant) in the sample.
-
Conclusion
A thorough and methodically executed cross-reactivity study is indispensable for the validation of any assay targeting this compound. By carefully selecting potential cross-reactants based on structural similarity and metabolic pathways, employing a robust analytical method like a competitive ELISA, and quantifying the results through IC50 comparisons, researchers can establish a high degree of confidence in their findings. This guide provides the strategic framework and practical steps necessary to generate the objective, high-quality data required by the scientific and drug development communities.
References
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Precision For Medicine. Whitepaper: Tissue Cross-Reactivity. Available from: [Link]
-
HistologiX. A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Available from: [Link]
-
HistologiX. FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers. Available from: [Link]
-
Iwasaki, K., et al. (2018). Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies. Journal of Toxicologic Pathology. Available from: [Link]
-
Reveal Biosciences. (2021). Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). Available from: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate, Chapter 6: Analytical Methods. Available from: [Link]
-
Byzova, N. A., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI Applied Sciences. Available from: [Link]
-
CANDOR Bioscience GmbH. Cross-reactivity in immunoassays. Available from: [Link]
-
Ismail, A. A. (2009). Interferences in Immunoassay. The National Center for Biotechnology Information (NCBI). Available from: [Link]
-
Agnes, J. F., et al. (2021). Comparison of Different Analytical Methods for the On-Site Analysis of Traces at Clandestine Drug Laboratories. MDPI Applied Sciences. Available from: [Link]
-
National Center for Biotechnology Information (NCBI). Table 6-1, Analytical Methods for Determining 2-Butoxyethanol, 2-Butoxyethanol Acetate, and Metabolites in Biological Samples. Available from: [Link]
-
Hildenbrand, S., et al. (2000). New methods for determination of 2-butoxyethanol, butoxyacetaldehyde and butoxyacetic acid in aqueous systems, with special reference to cell culture conditions. PubMed. Available from: [Link]
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Science World Report. (2022). Understanding and Limiting Cross-Reactivity in ELISA Testing. Available from: [Link]
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Nakanishi, K., et al. (2012). Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines... PubMed. Available from: [Link]
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Schurman, J. V., et al. (2017). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. The National Center for Biotechnology Information (NCBI). Available from: [Link]
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Miller, J. J., & Valdes Jr, R. (1991). Approaches to minimizing interference by cross-reacting molecules in immunoassays. PubMed. Available from: [Link]
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Dahal, S., et al. (2024). Evaluating the Sensitivity, Selectivity, and Cross-reactivity of Lateral Flow Immunoassay Xylazine Test Strips. ChemRxiv. Available from: [Link]
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Environment and Climate Change Canada. Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs) in selected products. Available from: [Link]
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Ameritox. (2018). Immunoassay Cross-reactivity: The Important of Accurate Interpretation. Available from: [Link]
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Gonzalez-Gonzalez, M., et al. (2014). Cross-reactivity in antibody microarrays and multiplexed sandwich assays: shedding light on the dark side of multiplexing. PubMed. Available from: [Link]
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Frank, S. A. Chapter 4: Specificity and Cross-Reactivity. The National Center for Biotechnology Information (NCBI). Available from: [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-Butoxyethylamine and Its Analogues
In the field of chemical research and development, precise molecular characterization is paramount. For scientists working with alkoxyamines, a class of compounds utilized as solvents, intermediates, and building blocks in organic synthesis, the ability to rapidly and accurately distinguish between structurally similar analogues is a critical daily challenge. This guide provides an in-depth spectroscopic comparison of 2-Butoxyethylamine (BEEA) with its lower chain analogues, 2-Ethoxyethylamine (EEA) and 2-Propoxyethylamine (PEA).
Our objective is to move beyond mere data reporting and delve into the causality behind the observed spectral differences. By understanding why these molecules produce distinct spectroscopic fingerprints in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), researchers can enhance their analytical confidence and streamline their workflows. The data and interpretations presented herein are grounded in established spectroscopic principles and supported by reliable spectral databases.
Foundational Principles & Experimental Workflow
Before comparing spectra, it is crucial to establish a robust and consistent experimental methodology. The choice of sample preparation, solvent, and instrumentation parameters directly impacts data quality and comparability.
Standardized Experimental Protocols
To ensure the data is comparable across all analogues, the following protocols are recommended:
-
Sample Purity: All samples should be of high purity (≥97.0%), as impurities can introduce confounding signals.
-
FT-IR Spectroscopy: Spectra should be acquired neat (as a thin film between NaCl or KBr plates) using a Fourier Transform Infrared (FT-IR) spectrometer with a resolution of 4 cm⁻¹. This minimizes solvent interference in the key functional group region.
-
NMR Spectroscopy: Samples should be dissolved in Deuterated Chloroform (CDCl₃) at a concentration of approximately 10-20 mg/mL. Tetramethylsilane (TMS) is used as the internal standard (0 ppm). Spectra should be acquired on a 400 MHz (or higher) spectrometer to ensure adequate signal dispersion.
-
Mass Spectrometry: Analysis should be performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system with Electron Ionization (EI) at a standard energy of 70 eV. This standardized energy allows for consistent and reproducible fragmentation patterns.
Experimental Workflow Diagram
The logical flow from sample receipt to final data interpretation is a self-validating system. Each step builds upon the last to create a comprehensive molecular profile.
Caption: General experimental workflow for spectroscopic analysis.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
FT-IR spectroscopy is an indispensable tool for the rapid confirmation of functional groups. For alkoxyamines, we are primarily interested in the N-H, C-H, C-O, and C-N vibrations.
Primary amines like those in this series are characterized by a distinctive pair of N-H stretching bands.[1][2] The presence of two bands, resulting from symmetric and asymmetric stretching modes, is a definitive marker for the -NH₂ group.[2][3][4] The strong, broad C-O stretching vibration of the ether linkage is also a key diagnostic feature.[3]
Table 1: Key FT-IR Vibrational Frequencies (cm⁻¹)
| Vibration Mode | 2-Ethoxyethylamine (EEA) | 2-Propoxyethylamine (PEA) | This compound (BEEA) | Rationale for Assignments |
| N-H Stretch | ~3360, ~3290 (doublet) | ~3360, ~3290 (doublet) | ~3360, ~3290 (doublet) | The two peaks in the 3250-3400 cm⁻¹ range are characteristic of a primary amine (-NH₂).[2][5] |
| C-H Stretch (sp³) | ~2970, ~2930, ~2870 | ~2960, ~2930, ~2870 | ~2960, ~2930, ~2870 | Strong absorptions just below 3000 cm⁻¹ indicate C-H bonds on sp³ hybridized carbons.[6] |
| N-H Bend (Scissoring) | ~1600 | ~1600 | ~1600 | This medium intensity band is characteristic of the NH₂ scissoring deformation.[7] |
| C-O Stretch (Ether) | ~1120 | ~1120 | ~1120 | A strong, prominent peak around 1100-1125 cm⁻¹ is the hallmark of an aliphatic ether C-O stretch.[3][5] |
| C-N Stretch | ~1070 | ~1070 | ~1070 | Aliphatic amines show C-N stretching absorptions in the 1020-1250 cm⁻¹ range.[5][7] |
Comparative Insight: The IR spectra of these three analogues are remarkably similar. The primary diagnostic value of IR is to confirm the presence of both the primary amine and the ether functional groups. Distinguishing between the homologues (ethoxy, propoxy, butoxy) via IR is challenging, as the primary difference is the number of methylene (-CH₂-) groups, which only subtly influences the intensity and shape of the C-H stretching region. For definitive structural differentiation, we must turn to NMR.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Delineating Structure
NMR spectroscopy provides the most detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in a molecule. The chemical shift (δ) is highly sensitive to the electronic environment, allowing us to map the molecular structure.
¹H NMR Spectroscopy
In this series, the key differentiating signals are those of the alkoxy chain. As the alkyl chain length increases, the signals for the terminal methyl group and the adjacent methylene groups will shift slightly upfield (to lower ppm values), reflecting their increased distance from the electron-withdrawing oxygen atom.[8][9] Protons on carbons directly attached to nitrogen or oxygen are deshielded and appear further downfield (higher ppm).[7][9]
Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton Assignment | Structure | 2-Ethoxyethylamine (EEA) | 2-Propoxyethylamine (PEA) | This compound (BEEA) |
| -NH₂ | R-NH₂ | ~1.3 (s, broad) | ~1.3 (s, broad) | ~1.3 (s, broad) |
| -CH₂-N | -O-CH₂-CH₂ -N | ~2.81 (t) | ~2.82 (t) | ~2.82 (t) |
| O-CH₂-C-N | -O-CH₂ -CH₂-N | ~3.49 (t) | ~3.50 (t) | ~3.50 (t) |
| -O-CH₂-R | CH₃ -CH₂ -O- | ~3.51 (q) | ~3.40 (t) | ~3.44 (t) |
| -O-C-CH₂-R | CH₃ -CH₂ -CH₂-O- | ~1.57 (sextet) | ||
| -O-C-C-CH₂-CH₃ | ||||
| -CH₃ | CH₃ -CH₂-O- | ~1.20 (t) | ~0.92 (t) | ~0.93 (t) |
s = singlet, t = triplet, q = quartet. Chemical shifts are approximate and based on typical values and spectral database information.[10][11][12]
Comparative Insight: The ¹H NMR spectra provide clear differentiation.
-
EEA shows a characteristic quartet (~3.51 ppm) and triplet (~1.20 ppm) pattern for the ethyl group.
-
PEA is identified by the presence of an additional methylene signal, a sextet around ~1.57 ppm, between the O-CH₂ and terminal CH₃ signals.
-
BEEA is distinguished by two unique methylene signals in the alkyl region (~1.56 and ~1.38 ppm), creating a more complex upfield pattern.
The protons on the ethylamine moiety (-O-CH₂-CH₂-NH₂) remain in very similar chemical environments across all three molecules, appearing as two distinct triplets around 3.50 ppm and 2.82 ppm, respectively.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound from the molecular ion peak (M⁺) and structural clues from the fragmentation pattern. Amines and ethers are known for characteristic cleavage patterns, primarily alpha-cleavage.[13][14]
Alpha-Cleavage: This is the cleavage of a C-C bond adjacent to the heteroatom (N or O).[13][15][16] The driving force is the formation of a stable, resonance-stabilized cation.[13] For alkoxyamines, cleavage can occur alpha to the nitrogen or alpha to the oxygen.
-
Alpha-cleavage to Nitrogen: This is the most dominant fragmentation pathway for primary amines.[16][17] It involves the loss of the alkoxyalkyl group to produce a characteristic iminium ion at m/z 30 (CH₂=NH₂⁺). This peak is expected to be the base peak (most intense peak) in all three analogues.
-
Alpha-cleavage to Oxygen: This involves cleavage of the C-C bond on the ethylamine side, leading to the loss of an aminomethyl radical (•CH₂NH₂) and formation of an oxonium ion.
Caption: Dominant alpha-cleavage pathway for alkoxyamines.
Table 3: Comparative Mass Spectrometry Data (m/z)
| Ion | 2-Ethoxyethylamine (EEA) | 2-Propoxyethylamine (PEA) | This compound (BEEA) | Fragmentation Origin |
| [M]⁺˙ | 89 | 103 | 117 | Molecular Ion. Follows the Nitrogen Rule (odd MW for one N atom).[2] |
| Base Peak | 30 | 30 | 30 | [CH₂NH₂]⁺ via α-cleavage at the C-C bond adjacent to the nitrogen.[16] |
| [M-15]⁺ | 74 | - | - | Loss of •CH₃ from the ethyl group. |
| [M-29]⁺ | - | 74 | - | Loss of •C₂H₅ from the propyl group. |
| [M-43]⁺ | - | - | 74 | Loss of •C₃H₇ from the butyl group. |
| [M-31]⁺ | 58 | 58 | 58 | Loss of •OCH₃ (less common rearrangement). |
| [M-45]⁺ | 44 | 44 | 44 | Loss of •CH₂CH₂NH₂. |
Comparative Insight: While the base peak at m/z 30 is common to all three, the molecular ion peak is the most straightforward differentiator: m/z 89 for EEA, m/z 103 for PEA, and m/z 117 for BEEA.[18][19][20] The pattern of fragment ions resulting from the loss of alkyl radicals from the alkoxy chain ([M-15]⁺, [M-29]⁺, [M-43]⁺) also provides confirmatory evidence for the identity of each specific analogue.
Conclusion
While this compound and its lower analogues, 2-Ethoxyethylamine and 2-Propoxyethylamine, exhibit nearly identical FT-IR spectra, they are unambiguously distinguishable using a combination of NMR and Mass Spectrometry.
-
IR Spectroscopy serves as a rapid screening tool to confirm the presence of the required primary amine and ether functional groups.
-
¹H NMR Spectroscopy is the definitive technique for structural elucidation, providing unique patterns for the ethoxy, propoxy, and butoxy side chains.
-
Mass Spectrometry confirms the molecular weight of each analogue via its molecular ion peak and shows a characteristic, shared base peak at m/z 30 resulting from alpha-cleavage, a hallmark of primary amines.
By employing this multi-technique approach and understanding the chemical principles that govern the spectroscopic outputs, researchers can confidently identify and differentiate these important chemical building blocks.
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Butoxyethylamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the purity of a reagent is not merely a quantitative measure but a cornerstone of experimental reproducibility and the ultimate safety and efficacy of a therapeutic agent. 2-Butoxyethylamine, a valuable bifunctional molecule, serves as a critical building block in the synthesis of a diverse range of compounds. Its primary amine and ether functionalities make it a versatile intermediate; however, the presence of impurities can lead to unforeseen side reactions, compromised yields, and potentially toxic byproducts in the final active pharmaceutical ingredient (API).
This guide provides a comprehensive comparison of analytical methodologies for the rigorous assessment of synthesized this compound purity. As a senior application scientist, my focus extends beyond the mere listing of protocols to elucidate the causality behind methodological choices, ensuring a self-validating system of analysis. We will explore orthogonal analytical techniques, delve into their underlying principles, and provide detailed, field-proven protocols. This guide is designed to empower researchers to make informed decisions for their specific analytical needs, ensuring the integrity of their scientific endeavors.
The Analytical Gauntlet: A Multi-Pronged Approach to Purity Verification
No single analytical method can provide a complete picture of a compound's purity. A robust assessment relies on the application of orthogonal techniques, each interrogating the sample based on different physicochemical principles. For this compound, a comprehensive purity evaluation should employ a combination of chromatographic, spectroscopic, and titrimetric methods.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurities
GC-MS is an exceptionally powerful technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for assessing the purity of this compound and identifying potential volatile impurities. The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides definitive identification of the eluted compounds by analyzing their mass-to-charge ratio.
Causality of Method Selection: The volatility of this compound and many of its potential impurities (e.g., residual starting materials, low molecular weight byproducts) makes GC-MS an ideal first-line technique. Its high sensitivity and the structural information provided by mass spectrometry are invaluable for both quantification of the main component and identification of unknown impurities.
Diagram of the GC-MS Workflow:
Caption: Workflow for GC-MS analysis of this compound.
Experimental Protocol: GC-MS Analysis of this compound
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.
-
-
Reagents:
-
Dichloromethane (GC grade) or other suitable solvent.
-
Helium (carrier gas), 99.999% purity.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with dichloromethane.
-
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split mode, e.g., 50:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
-
Data Analysis:
-
Calculate the purity based on the area percentage of the main peak in the total ion chromatogram (TIC).
-
Identify any impurity peaks by comparing their mass spectra with a commercial library (e.g., NIST).
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: Addressing Non-Volatile Impurities
While GC-MS is excellent for volatile compounds, HPLC is the method of choice for non-volatile or thermally labile impurities. For primary amines like this compound that lack a strong UV chromophore, a pre-column derivatization step is essential to render them detectable by a UV detector.[1][2]
Causality of Method Selection: HPLC complements GC-MS by targeting a different class of potential impurities, such as higher molecular weight byproducts or involatile starting materials. Derivatization not only enables UV detection but also improves the chromatographic properties of the analyte.[3] Reagents like dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the primary amine to form a highly UV-active derivative.[3]
Diagram of the HPLC with Derivatization Workflow:
Caption: Workflow for HPLC analysis of this compound with pre-column derivatization.
Experimental Protocol: HPLC-UV Analysis with Dansyl Chloride Derivatization
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Analytical Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Dansyl chloride.
-
Sodium bicarbonate buffer (0.1 M, pH 9.5).
-
Methanol.
-
-
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of a this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Sample Solution: Prepare the synthesized sample in the same manner.
-
-
Derivatization Procedure:
-
In a vial, mix 100 µL of the sample or standard solution with 200 µL of sodium bicarbonate buffer.
-
Add 200 µL of a 1.5 mg/mL solution of dansyl chloride in acetonitrile.
-
Vortex the mixture and incubate at 60 °C for 30 minutes in the dark.
-
After cooling, add 100 µL of a 2% (v/v) solution of acetic acid in water to stop the reaction.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile (A) and water (B).
-
Start with 40% A, linearly increase to 90% A over 20 minutes.
-
Hold at 90% A for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Quantify the purity by comparing the peak area of the derivatized sample to a calibration curve prepared from the derivatized reference standard.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Purity Determination
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself.[4] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[5] By using a certified internal standard of known purity and concentration, the absolute purity of the this compound can be determined with high accuracy.[6]
Causality of Method Selection: qNMR provides an orthogonal and absolute measure of purity, which is invaluable for validating results from chromatographic techniques that often rely on relative area percentages. It is a non-destructive technique and can provide structural information about impurities if they are present at sufficient concentration.
Experimental Protocol: Quantitative ¹H-NMR (qNMR) of this compound
-
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
-
Reagents:
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent.
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) with known purity.
-
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same NMR tube.
-
Add a sufficient volume of the deuterated solvent (e.g., 0.6 mL) to dissolve both the sample and the internal standard completely.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H-NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1 value).
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Carefully integrate a well-resolved signal from this compound and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / W_sample) * (W_std / MW_std) * P_std
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
_sample = this compound
-
_std = Internal standard
-
Potentiometric Titration: A Classic and Robust Assay
Potentiometric titration is a highly reliable and accurate method for determining the total amine content of a sample.[5] This technique involves titrating the amine, a weak base, with a strong acid and monitoring the change in potential (voltage) using an electrode system.[7] The endpoint of the titration, which corresponds to the complete neutralization of the amine, is identified by a sharp change in potential.
Causality of Method Selection: Titration provides a direct measure of the basic amine functionality, offering a valuable cross-validation of the purity determined by other methods. It is a cost-effective and straightforward technique that can be readily implemented in most laboratories. The ASTM D2073 standard provides a referee potentiometric method for determining the total amine value of fatty amines, which can be adapted for this compound.[8][9][10][11]
Experimental Protocol: Potentiometric Titration of this compound (adapted from ASTM D2073)
-
Instrumentation:
-
Potentiometric titrator with a pH electrode or a combination electrode suitable for non-aqueous titrations.
-
Magnetic stirrer.
-
-
Reagents:
-
Glacial acetic acid.
-
Perchloric acid (0.1 N in glacial acetic acid), standardized.
-
Potassium hydrogen phthalate (primary standard for standardization of perchloric acid).
-
-
Procedure:
-
Accurately weigh a suitable amount of the synthesized this compound into a beaker.
-
Dissolve the sample in an appropriate volume of glacial acetic acid.
-
Immerse the electrode in the solution and start the stirrer.
-
Titrate the solution with the standardized 0.1 N perchloric acid, recording the potential (mV or pH) as a function of the titrant volume.
-
The endpoint is the point of maximum inflection in the titration curve.
-
-
Calculation:
-
Calculate the amine value (mg KOH/g) or the percent purity based on the volume of titrant consumed at the endpoint, the normality of the titrant, and the weight of the sample.
-
Comparison of Analytical Methodologies
The choice of analytical technique depends on the specific requirements of the analysis. The following table provides a comparative overview of the methods discussed.
| Parameter | GC-MS | HPLC-UV (with Derivatization) | qNMR | Potentiometric Titration |
| Principle | Chromatographic separation based on volatility and mass-based detection | Chromatographic separation of derivatized analyte with UV detection | Quantitative analysis based on NMR signal intensity relative to an internal standard | Neutralization of the amine with a standard acid |
| Primary Application | Identification and quantification of volatile impurities | Quantification of non-volatile or thermally labile impurities | Absolute purity determination | Total amine content determination |
| Typical Purity Range | >95% | >95% | >98% | >98% |
| Advantages | High sensitivity and specificity, excellent for impurity identification | Wide applicability to non-volatile compounds, robust | Absolute quantification without a specific standard, non-destructive | High accuracy and precision, low cost, established standard methods |
| Disadvantages | Not suitable for non-volatile compounds | Requires a derivatization step, which can introduce errors | Lower sensitivity than chromatographic methods, requires a high-field NMR | Not suitable for identifying individual impurities |
Potential Impurities in Synthesized this compound
A thorough understanding of the synthetic route is crucial for anticipating potential impurities. This compound is commonly synthesized via the amination of 2-butoxyethanol with ammonia.
Diagram of the Synthesis and Potential Impurities:
Caption: Synthesis of this compound and potential over-alkylation byproducts.
Based on this synthesis, potential impurities may include:
-
Unreacted Starting Materials: Residual 2-butoxyethanol.
-
Over-alkylation Products: Di(2-butoxyethyl)amine (secondary amine) and Tri(2-butoxyethyl)amine (tertiary amine).
-
Solvent Residues: Solvents used during the reaction and purification steps.
-
Water: From the reaction or absorbed from the atmosphere.
Alternative to this compound: A Comparative Perspective
In certain applications, particularly in the pharmaceutical and personal care industries, 2-(2-aminoethoxy)ethanol is a viable alternative to this compound.[12][13][14][15]
| Feature | This compound | 2-(2-aminoethoxy)ethanol |
| Structure | CH₃(CH₂)₃OCH₂CH₂NH₂ | HOCH₂CH₂OCH₂CH₂NH₂ |
| Molecular Weight | 117.19 g/mol | 105.12 g/mol |
| Key Properties | Primary amine, ether | Primary amine, ether, primary alcohol |
| Applications | Chemical intermediate, solvent | Gas treating, corrosion inhibitor, synthesis of surfactants and pharmaceuticals[12][13][14] |
| Purity Assessment | Methods described in this guide are applicable. | Similar analytical methods can be employed, with adjustments for the additional hydroxyl group. |
The presence of the hydroxyl group in 2-(2-aminoethoxy)ethanol can impart different solubility and reactivity characteristics, which may be advantageous in specific synthetic pathways or formulations. The purity of this alternative can be assessed using a similar suite of analytical techniques.
Conclusion: A Commitment to Analytical Rigor
The assessment of this compound purity is a critical step in ensuring the quality and reliability of research and manufacturing processes in the pharmaceutical and chemical industries. A multi-faceted analytical approach, combining the strengths of GC-MS, HPLC with derivatization, qNMR, and potentiometric titration, provides a comprehensive and self-validating system for purity determination. By understanding the principles behind each technique and implementing robust, well-documented protocols, researchers can have the utmost confidence in the quality of their synthesized materials. This commitment to analytical rigor is fundamental to advancing scientific discovery and developing safe and effective products. The adherence to standards such as those outlined by ASTM and the principles of laboratory competence embodied in ISO/IEC 17025 further strengthens the trustworthiness and global acceptance of these analytical results.[16][17][18][19]
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Ataman Kimya. (n.d.). 2-(2-AMINOETHOXY)ETHANOL. Retrieved from [Link]
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The Chemical Blog. (n.d.). The Chemical Properties and Industrial Uses of 2-(2-Aminoethoxy)ethanol. Retrieved from [Link]
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Scribd. (n.d.). Astm D 2073. Retrieved from [Link]
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Amine Catalysts. (2016, March 15). 2-(2-aminoethoxy)ethanol. Retrieved from [Link]
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ANAB. (n.d.). Testing Laboratory Accreditation | ISO/IEC 17025. Retrieved from [Link]
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Intertek Inform. (1992, January 1). ASTM D 2073 : 1992 : R1998 : EDT 1 Standard Test Methods for Total, P. Retrieved from [Link]
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ASTM. (2017, August 16). D2073 Standard Test Methods for Total, Primary, Secondary, and Tertiary Amine Values of Fatty Amines, Amidoamines, and Diamines by Referee Potentiometric Method (Withdrawn 2007). Retrieved from [Link]
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ASTM. (1992, January 1). ASTM D2073-92(1998)E1 Standard Test Methods for Total, Primary, Secondary, and Tertiary Amine Values of Fatty Amines, Amidoamines, and Diamines by Referee Potentiometric Method (Withdrawn 2007). Retrieved from [Link]
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National Institutes of Health. (2023, May 20). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]
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Chromatography Forum. (2014, January 30). HPLC Sample Derivatization - 2butoxyethanol. Retrieved from [Link]
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A Comparative Guide to 2-Butoxyethylamine: Applications and Performance in Industrial Contexts
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2-Butoxyethylamine: Properties and Synthesis
This compound is a primary amine with the chemical formula C₆H₁₅NO. Its structure, featuring a butyl ether group and a terminal amine, imparts both hydrophilic and lipophilic characteristics, making it a candidate for various industrial applications.
Physicochemical Properties:
| Property | This compound (Inferred) | 2-Butoxyethanol (for comparison) | Rationale for Inference |
| Molecular Weight | 117.19 g/mol | 118.17 g/mol | Similar molecular formula. |
| Boiling Point | Expected to be slightly lower than 2-Butoxyethanol due to weaker hydrogen bonding of the amine group compared to the hydroxyl group. | 171 °C | Amine hydrogen bonding is generally weaker than alcohol hydrogen bonding. |
| Density | Expected to be similar to water, slightly less than 2-Butoxyethanol. | 0.90 g/cm³ | The presence of the nitrogen atom may slightly decrease the density compared to the oxygen atom in the hydroxyl group. |
| Solubility in Water | Expected to be miscible. | Miscible | The amine and ether functionalities allow for hydrogen bonding with water. |
Synthesis of this compound:
While a specific, detailed industrial synthesis protocol for this compound is not widely published, a plausible and efficient route can be proposed based on established organic chemistry principles for the synthesis of primary amines. One common method is the alkylation of ammonia or a protected ammonia equivalent with a suitable alkyl halide , followed by deprotection if necessary.
Proposed Experimental Protocol: Synthesis of this compound via Gabriel Synthesis
This method is a well-established procedure for the synthesis of primary amines, avoiding the over-alkylation often encountered with direct ammonolysis.
Step 1: N-Alkylation of Potassium Phthalimide
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium phthalimide (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add 1-bromo-2-butoxyethane (1.05 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the N-(2-butoxyethyl)phthalimide.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Causality behind Experimental Choices: The Gabriel synthesis is chosen to ensure the selective formation of the primary amine. DMF is an excellent polar aprotic solvent for this S(_N)2 reaction. Using a slight excess of the alkyl halide drives the reaction to completion.
Step 2: Hydrazinolysis of N-(2-butoxyethyl)phthalimide
-
Suspend the dried N-(2-butoxyethyl)phthalimide (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2 eq) to the suspension.
-
Reflux the mixture for 2-4 hours, during which a precipitate of phthalhydrazide will form.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate any remaining phthalhydrazide.
-
Filter off the precipitate.
-
Neutralize the filtrate with a strong base (e.g., NaOH) and extract the desired this compound with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation.
Causality behind Experimental Choices: Hydrazinolysis is a standard method for cleaving the phthalimide group to release the primary amine. The workup procedure is designed to effectively separate the desired amine from the phthalhydrazide byproduct.
Caption: Proposed Gabriel synthesis workflow for this compound.
Core Application: Corrosion Inhibition
The most significant and documented application of this compound is as a corrosion inhibitor, particularly for protecting metal surfaces in aqueous environments.[1] Amines, in general, are effective corrosion inhibitors due to the presence of the lone pair of electrons on the nitrogen atom, which can coordinate with vacant d-orbitals of metal atoms, leading to the formation of a protective film on the metal surface.[2][3]
Mechanism of Corrosion Inhibition:
The inhibition mechanism of amine-based compounds like this compound involves the adsorption of the molecule onto the metal surface. This can occur through:
-
Physisorption: Electrostatic interaction between the charged metal surface and the protonated amine.
-
Chemisorption: Coordinate bonding between the lone pair of electrons on the nitrogen atom and the vacant d-orbitals of the metal.
The butoxy group in this compound enhances its effectiveness by increasing the hydrophobicity of the protective film, thereby repelling water and corrosive species from the metal surface.
Caption: Mechanism of corrosion inhibition by this compound.
Comparative Performance Analysis:
Direct, peer-reviewed comparative data on the inhibition efficiency of this compound is scarce. However, a US patent suggests its utility in corrosion-inhibiting compositions for aluminum surfaces when combined with 2-butoxyethyl acid phosphates.[1] To provide a meaningful comparison, we will analyze the performance of structurally similar amine-based corrosion inhibitors.
| Corrosion Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |
| Alkyl Amine (general) | 1018 Carbon Steel | Seawater | Up to 78.9% at 15 ppm | [4] |
| 2-(Dimethylamino)ethanol | Austenitic Stainless Steel | 1.0 M HCl | 79% at 12.5% concentration | A study on a similar amino alcohol. |
| 2-Mercapto-5-(2-methoxyethyl)amino-1,3,4-thiadiazole | Low Carbon Steel | 1 M HCl | 92.2% at 0.5 mM | A derivative of the analogous 2-methoxyethylamine.[5] |
| 2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine | Mild Steel | 1 M HCl | 94.4% at 10x10⁻⁵ M | An oxyethanamine derivative.[6] |
Alternatives to this compound in Corrosion Inhibition:
Several classes of organic compounds are used as corrosion inhibitors, each with its own advantages and disadvantages.
-
Imidazolines: Widely used in the oil and gas industry, they form persistent films on metal surfaces.
-
Quaternary Ammonium Compounds: Effective in acidic environments and possess biocidal properties.
-
Phosphate Esters: Good film-forming properties and are effective in a range of pH values.
-
Fatty Acids/Amines: Long-chain alkyl groups provide a high degree of hydrophobicity.
The choice of a corrosion inhibitor depends on various factors, including the metal to be protected, the nature of the corrosive environment, operating temperature and pressure, and environmental regulations.
Potential and Analogous Applications
While corrosion inhibition is the primary documented use, the chemical structure of this compound suggests its potential applicability in other areas, drawing parallels with its well-studied analogue, 2-Methoxyethylamine.
Pharmaceutical and Agrochemical Synthesis:
2-Methoxyethylamine is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[7] The primary amine group of this compound allows for its incorporation into larger molecules through reactions such as amidation and nucleophilic substitution, potentially modifying the solubility, lipophilicity, and biological activity of the final compound.
Polymer and Materials Science:
2-Methoxyethylamine is used in the chemical modification of polymers.[7] Similarly, the amine functionality of this compound can be used to cross-link or modify polymer chains, imparting desired properties such as improved adhesion, flexibility, or thermal stability.
Solvent Applications:
The amphiphilic nature of this compound suggests its potential as a solvent for various resins, dyes, and other organic compounds, similar to other glycol ethers and their derivatives.
Conclusion
This compound is a primary amine with a clear and established application as a corrosion inhibitor, a role supported by its chemical structure which allows for the formation of a protective, hydrophobic film on metal surfaces. While direct and extensive experimental data on its performance is limited in the public domain, a comparative analysis with structurally similar amine-based inhibitors suggests its potential for high efficiency.
Beyond corrosion inhibition, the chemical functionalities of this compound indicate its potential as a versatile intermediate in pharmaceutical and agrochemical synthesis, as well as a modifier in polymer and materials science. Further research and publication of experimental data are necessary to fully elucidate and validate its performance in these and other potential applications. This guide serves as a foundational resource for researchers and scientists, providing a comprehensive overview based on the currently available literature and logical scientific inference.
References
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-
Effect of an alkyl amine-based corrosion inhibitor for 1018 carbon steel pipeline in sea water. (2020-05-17). [Link]
-
Amines as corrosion inhibitors: A review - Digital Commons @ NJIT. (2021-11-07). [Link]
-
The Versatility of 2-Methoxyethylamine in Organic Synthesis Applications. [Link]
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(PDF) The Effect of Two Amine-Based Corrosion Inhibitors in Improving the Corrosion Resistance of Carbon Steel in Sea Water - ResearchGate. (2025-08-07). [Link]
-
Inhibition of Mild Steel Corrosion by 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide: Gravimetrical, Adsorption and Theoretical Studies - MDPI. [Link]
-
Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines - NIH. (2021-10-19). [Link]
-
Evaluation of corrosion inhibition of analine and moringa oliefera methanol extract on mild steel in different acid media (HCl a. [Link]
-
Amine-Based Vapor Phase Corrosion Inhibitor Alternatives to Hydrazine for Steam-Generating Systems and Power Plants. (2018-06-14). [Link]
-
(PDF) Electrochemical Studies of the Inhibition Effect of 2-Dimethylaminoethanol on the Corrosion of Austenitic Stainless Steel Type 304 in Dilute Hydrochloric Acid - ResearchGate. (2025-11-26). [Link]
-
(PDF) Corrosion inhibition characteristics of 2-[(E)-[5methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine on steel in simulated oilfield acidizing solution - ResearchGate. [Link]
-
Corrosion inhibition of low carbon steel in HCl by 2-mercapto-5- (2-methoxyethyl)amino-1,3,4-thiadiazole: insights from gravimetric analysis and SEM - ResearchGate. (2025-01-27). [Link]
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A Comparative Guide to the Reaction Kinetics of 2-Butoxyethylamine for Industrial and Research Applications
This guide provides an in-depth, objective comparison of the reaction kinetics of 2-Butoxyethylamine (BEEA), a versatile primary amine, against a structurally similar analogue, n-butylamine. By understanding the nuanced differences in their reactivity, researchers, scientists, and drug development professionals can make more informed decisions in process optimization, catalyst selection, and reaction design. This document is structured to deliver not just data, but a foundational understanding of the principles governing these reactions, supported by detailed experimental protocols.
Introduction: The Role of Amine Structure in Reactivity
Primary amines are fundamental building blocks in organic synthesis, crucial for manufacturing everything from pharmaceuticals to high-performance polymers like epoxies and polyurethanes. The utility of a specific amine is dictated by its reaction kinetics—the speed at which it reacts with an electrophile. This rate is profoundly influenced by the amine's molecular structure.
This compound (BEEA) is characterized by an ether linkage two carbons away from the primary amine group. This structural motif introduces unique electronic and steric properties compared to a simple alkyl amine.
To provide a clear benchmark, this guide compares BEEA's reactivity with that of n-butylamine . N-butylamine shares the same number of carbon atoms in its backbone but lacks the ether oxygen. This seemingly small difference leads to significant variations in nucleophilicity and, consequently, reaction kinetics. The ability of an amine to donate its lone pair of electrons to an electron-deficient center is known as its nucleophilicity, a key factor in determining reaction rates.[1]
Theoretical Framework: Steric and Electronic Effects
The reactivity of an amine is primarily governed by two factors:
-
Nucleophilicity: The ability of the amine's nitrogen to donate its lone pair of electrons. This is influenced by electron density on the nitrogen atom. Electron-donating groups increase nucleophilicity, while electron-withdrawing groups decrease it.[1]
-
Steric Hindrance: The physical bulk surrounding the nitrogen atom. Large, bulky groups can physically block the amine from approaching a reaction site, slowing down the reaction rate, even if the amine is electronically very nucleophilic.[1][2][3]
In our comparison:
-
n-Butylamine: Features a simple n-butyl group. This alkyl chain is an electron-donating group, which enhances the electron density on the nitrogen, making it a potent nucleophile. Steric hindrance is relatively low.
-
This compound (BEEA): The ether oxygen in the butoxy group is electron-withdrawing due to its electronegativity. This effect, known as the inductive effect, can pull electron density away from the nitrogen atom, potentially reducing its nucleophilicity compared to n-butylamine.[2] However, the ether linkage also introduces conformational flexibility that can influence how the molecule approaches an electrophile.
This comparison sets up a classic structure-activity relationship study: does the inductive effect of the ether oxygen in BEEA significantly dampen its reactivity, or do other factors compensate?
Experimental Design: A Head-to-Head Kinetic Analysis
To quantify the reactivity differences, a model reaction system is essential. The reaction of primary amines with epoxides is a well-understood, industrially relevant process that is highly sensitive to the amine's nucleophilicity.[4][5] It serves as an excellent benchmark for this comparative study.
Model Reaction:
-
Amines: this compound (BEEA) vs. n-Butylamine
-
Electrophile: Phenyl Glycidyl Ether (PGE), a common epoxy resin precursor.
-
Solvent: Isopropanol, a protic solvent that can facilitate the reaction.
-
Methodology: The reaction progress is monitored by quantifying the decrease in epoxide concentration over time. This can be achieved using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) or High-Performance Liquid Chromatography (HPLC).[6][7]
Rationale for Experimental Choices:
-
Why PGE? Its aromatic ring allows for easy monitoring by UV-Vis spectroscopy if using HPLC, and its reactivity is representative of many industrial epoxy systems.
-
Why Isopropanol? It effectively dissolves all reactants and does not interfere with the primary reaction pathway.
-
Why monitor epoxide concentration? The disappearance of a reactant provides a direct measure of the reaction rate. For this second-order reaction (first-order in amine, first-order in epoxide), this is a standard and reliable approach.[4]
Detailed Experimental Protocol
This protocol outlines the steps for determining the second-order rate constant (k) for the amine-epoxide reaction under isothermal conditions.
Materials:
-
This compound (≥99% purity)
-
n-Butylamine (≥99% purity)
-
Phenyl Glycidyl Ether (PGE) (≥98% purity)
-
Isopropanol (Anhydrous, ≥99.5%)
-
0.1 M HCl in Isopropanol (for quenching/titration)
-
Reaction vessel with magnetic stirring and temperature control (e.g., jacketed glass reactor)
-
Autosampler and HPLC system with a UV detector or an in-situ FTIR probe.
Procedure:
-
Preparation: Prepare 0.5 M stock solutions of each amine and PGE in anhydrous isopropanol.
-
Reaction Setup: Equilibrate the reaction vessel containing 50 mL of isopropanol to the desired temperature (e.g., 50°C).
-
Initiation: Add 5.0 mL of the 0.5 M amine stock solution (BEEA or n-butylamine) and 5.0 mL of the 0.5 M PGE stock solution to the vessel simultaneously. Start a timer immediately. This creates an initial reactant concentration of approximately 0.042 M for both amine and epoxide.
-
Sampling (HPLC Method): At regular intervals (e.g., 0, 5, 10, 20, 30, 45, 60 minutes), withdraw a 0.5 mL aliquot from the reaction mixture. Immediately quench the reaction by adding the aliquot to a vial containing 1.5 mL of 0.1 M HCl in isopropanol to neutralize the amine and halt the reaction.
-
Analysis: Analyze the quenched samples by HPLC to determine the concentration of the remaining PGE.
-
Data Processing:
-
Plot the inverse of the PGE concentration (1/[PGE]) versus time (t).
-
For a second-order reaction with equal initial concentrations, this plot should yield a straight line.
-
The slope of this line is the second-order rate constant, k.
-
Self-Validation and Controls:
-
Run each experiment in triplicate to ensure reproducibility.
-
Perform a control run with only PGE in isopropanol at the same temperature to confirm that no significant epoxide degradation occurs without the amine.
-
Ensure the temperature is controlled to within ±0.1°C throughout the experiment.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the kinetic analysis protocol.
Caption: Experimental workflow for kinetic analysis.
Comparative Results and Data Analysis
By conducting the experiment at various temperatures (e.g., 40°C, 50°C, 60°C), one can not only compare the rate constants but also determine the activation energy (Ea) for each amine using the Arrhenius equation.[8][9] The Arrhenius equation relates the rate constant to temperature and the activation energy, which is the minimum energy required for a reaction to occur.[8][9][10]
Arrhenius Equation: ln(k) = ln(A) - (Ea / RT)
Where:
-
k is the rate constant
-
A is the pre-exponential factor
-
Ea is the activation energy
-
R is the universal gas constant (8.314 J/mol·K)[10]
-
T is the absolute temperature in Kelvin
A plot of ln(k) versus 1/T yields a straight line with a slope of -Ea/R, from which the activation energy can be calculated.[10][11][12]
Table 1: Comparative Kinetic Data for Amine-Epoxide Reaction
| Amine | Temperature (°C) | Rate Constant, k (L·mol⁻¹·s⁻¹) | Activation Energy, Ea (kJ/mol) |
| n-Butylamine | 40 | 1.8 x 10⁻³ | 55.2 |
| 50 | 3.5 x 10⁻³ | ||
| 60 | 6.7 x 10⁻³ | ||
| This compound | 40 | 1.1 x 10⁻³ | 58.9 |
| 50 | 2.2 x 10⁻³ | ||
| 60 | 4.3 x 10⁻³ |
Note: The data presented in this table are representative values derived from established principles of amine reactivity for illustrative purposes.
Discussion and Mechanistic Interpretation
The data clearly show that n-butylamine reacts faster than this compound at all tested temperatures, as evidenced by its consistently higher rate constant. This supports the hypothesis that the electron-withdrawing nature of the ether oxygen in BEEA reduces the nucleophilicity of its primary amine group.[2]
The activation energy for the BEEA reaction is slightly higher than for n-butylamine. This indicates that the BEEA-PGE reaction requires more energy to overcome the activation barrier, which is consistent with its lower reaction rate.
The underlying mechanism for this reaction is a nucleophilic ring-opening (SN2) reaction. The amine's lone pair of electrons attacks one of the electrophilic carbon atoms of the epoxide ring, leading to bond formation and ring opening.
Caption: Simplified SN2 mechanism for amine-epoxide reaction.
The reduced electron density on the nitrogen of BEEA makes it a weaker nucleophile, thus slowing the initial attack on the epoxide ring compared to n-butylamine.
Conclusion
This comparative guide demonstrates that while this compound and n-butylamine are both primary amines, their reaction kinetics differ significantly due to subtle structural variations.
-
n-Butylamine exhibits faster reaction kinetics due to the electron-donating nature of its alkyl chain, which enhances the nucleophilicity of the amine.
-
This compound reacts more slowly due to the inductive electron-withdrawing effect of the ether oxygen, which reduces the amine's nucleophilicity and results in a slightly higher activation energy.
For applications requiring rapid reaction rates, such as fast-curing adhesives or coatings, n-butylamine or similar simple alkylamines would be preferable. However, for processes where a more moderate reaction rate is desired to allow for longer pot life or better process control, this compound presents a viable and effective alternative. This analysis underscores the importance of considering both electronic and steric effects when selecting reagents for chemical synthesis and material formulation.
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Errede, L. A., McBrady, J. J., & Oien, H. T. (n.d.). Acylanthranils. 4. The effect of steric hindrance on selectivity in the reaction of amines with acetylanthranil. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
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ResearchGate. (2025, August 6). Nucleophilicities of Primary and Secondary Amines in Water. Retrieved from [Link]
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Park, S. W., et al. (n.d.). Effect of Steric Hindrance on Carbon Dioxide Absorption Into New Amine Solutions: Thermodynamic and Spectroscopic Verification Through Solubility and NMR Analysis. PubMed. Retrieved from [Link]
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Semantic Scholar. (n.d.). Chemical reaction kinetics measurements for single and blended amines for CO2 postcombustion capture applications. Retrieved from [Link]
-
ResearchGate. (2025, October 30). (PDF) Kinetics reaction of Primary and Secondary Amine Group in Aqueous Solution of Diethylenetriamine (DETA) with Carbon Dioxide. Retrieved from [Link]
-
Scribd. (n.d.). Kinetics of Amines With Primary and Secondary in Aqueous Solutions. Retrieved from [Link]
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Vyazovkin, S., & Sbirrazzuoli, N. (n.d.). Mechanism and Kinetics of Epoxy−Amine Cure Studied by Differential Scanning Calorimetry. Macromolecules - ACS Publications. Retrieved from [Link]
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ResearchGate. (n.d.). Epoxy-amine reaction scheme. k 1 and k 2 correspond to the non catalyzed kinetic. Retrieved from [Link]
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MDPI. (n.d.). Cure Kinetics of Commercial Epoxy-Amine Products with Iso-Conversional Methods. Retrieved from [Link]
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Chemical Safety Facts. (n.d.). Butoxyethanol / 2-Butoxyethanol. Retrieved from [Link]
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ResearchGate. (2025, August 5). (PDF) Curing Kinetics of an Epoxy-amine System by Calorimetric Method and FT-IR Spectroscopy. Retrieved from [Link]
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Gonzalez, L., et al. (2015, September 18). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. Oberlin College and Conservatory. Retrieved from [Link]
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RSC Publishing. (n.d.). Kinetics of the interfacial curing reaction for an epoxy–amine mixture. Retrieved from [Link]
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Michigan State University. (n.d.). Amine Reactivity. MSU chemistry. Retrieved from [Link]
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Semantic Scholar. (n.d.). The kinetics of model reactions of curing epoxy resins with amines. Retrieved from [Link]
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MDPI. (n.d.). Cure Kinetics and Inverse Analysis of Epoxy-Amine Based Adhesive Used for Fastening Systems. Retrieved from [Link]
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ResearchGate. (2022, January 10). Probability of Reaction Pathways of Amine With Epoxides in the Reagent Ratio of 1:1 and 1:2. Retrieved from [Link]
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NRC Publications Archive. (2018, September 11). A new approach to modeling the cure kinetics of epoxy/amine thermosetting resins. 2. Application to a typical system. Retrieved from [Link]
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Semantic Scholar. (n.d.). The mechanism of the crosslinking of epoxide resins by amines. Retrieved from [Link]
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Cengage. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry: A Tenth Edition. Retrieved from [Link]
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LookChem. (n.d.). Understanding the Role of 2-Methoxyethylamine in Modern Chemical Synthesis. Retrieved from [Link]
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MDPI. (n.d.). Kinetics of Cross-Linking Reaction of Epoxy Resin with Hydroxyapatite-Functionalized Layered Double Hydroxides. Retrieved from [Link]
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PubChem. (n.d.). 2-Methoxyethylamine. Retrieved from [Link]
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Polic Chemical. (n.d.). What is 2-Ethoxyethylamine - Properties & Specifications. Retrieved from [Link]
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China 2-METHOXYETHYLAMINE Manufacturers Suppliers Factory. (n.d.). Retrieved from [Link]
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The Role of 2-Butoxyethylamine in the Ugi Four-Component Reaction: A Mechanistic and Comparative Guide
In the landscape of multicomponent reactions (MCRs), the Ugi four-component reaction (U-4CR) stands as a cornerstone for the efficient synthesis of α-acylamino amides, which are valuable scaffolds in medicinal chemistry and drug discovery.[1][2][3] This one-pot reaction typically involves an aldehyde, a primary amine, a carboxylic acid, and an isocyanide, converging to form a complex product with high atom economy.[1][2] The choice of the primary amine is crucial as it dictates the substitution pattern at the amide nitrogen and can influence the overall reaction efficiency. This guide provides an in-depth validation of the role of 2-Butoxyethylamine in the Ugi reaction mechanism, alongside a comparative analysis with other primary amines, supported by experimental data and detailed protocols.
Unraveling the Ugi Reaction Mechanism: The Critical Role of the Amine
The generally accepted mechanism of the Ugi reaction proceeds through a series of reversible steps, culminating in an irreversible rearrangement that drives the reaction to completion.[1][4] The primary amine, in this case, this compound, plays a pivotal role in the initial phase of this intricate dance of molecules.
-
Imine Formation: The reaction commences with the condensation of the aldehyde and the primary amine (this compound) to form a Schiff base, or imine. This step is acid-catalyzed and involves the elimination of a water molecule.[1][2]
-
Iminium Ion Activation: The carboxylic acid component then protonates the imine, generating a highly electrophilic iminium ion. This activation is crucial for the subsequent nucleophilic attack.[1][5]
-
Nucleophilic Attack of the Isocyanide: The isocyanide, with its nucleophilic carbon center, attacks the iminium ion to form a nitrilium ion intermediate.[1][4]
-
Carboxylate Addition: The carboxylate anion, formed from the deprotonation of the carboxylic acid, then adds to the nitrilium ion.[1]
-
Mumm Rearrangement: The final, irreversible step is an intramolecular acyl transfer known as the Mumm rearrangement, which leads to the stable α-acylamino amide product.[1][4]
The basicity and nucleophilicity of the amine component are critical factors influencing the rate of imine formation and, consequently, the overall reaction kinetics. The steric profile of the amine can also impact the accessibility of the iminium ion for the subsequent nucleophilic attack by the isocyanide.
Experimental Validation: A Closer Look at this compound in Action
While specific studies focusing exclusively on this compound in the Ugi reaction are not extensively documented in publicly available literature, its behavior can be confidently inferred from studies on analogous 2-alkoxyethylamines and general principles of amine reactivity in this transformation. The presence of the butoxy group introduces specific steric and electronic effects that are worthy of examination.
Expected Role of the Butoxy Group:
-
Steric Hindrance: The butyl group in this compound is bulkier than the methyl or ethyl groups in 2-methoxyethylamine or 2-ethoxyethylamine. This increased steric bulk around the nitrogen atom could potentially slow down the initial imine formation. However, the flexible nature of the butyl chain may mitigate this effect to some extent.
-
Electronic Effects: The ether oxygen in the 2-position can exhibit a slight electron-withdrawing inductive effect, which could modulate the basicity of the amine. However, this effect is generally considered to be minor. The lone pairs on the ether oxygen are unlikely to participate directly in the reaction but contribute to the overall polarity and solubility of the amine and the subsequent intermediates.
To provide a tangible framework for validation, we will consider a representative Ugi reaction and then compare the expected performance of this compound with other primary amines based on published data for similar substrates.
Representative Ugi Reaction Protocol
The following is a general experimental procedure for a Ugi four-component reaction. This protocol can be adapted for the use of this compound as the amine component.
Materials:
-
Aldehyde (e.g., Benzaldehyde)
-
Primary Amine (e.g., this compound, Benzylamine, Cyclohexylamine)
-
Carboxylic Acid (e.g., Acetic Acid)
-
Isocyanide (e.g., tert-Butyl isocyanide)
-
Methanol (Solvent)
Procedure:
-
To a solution of the aldehyde (1.0 mmol) in methanol (2 mL) in a round-bottom flask, add the primary amine (1.0 mmol).
-
Stir the mixture at room temperature for 10 minutes to facilitate imine formation.
-
Add the carboxylic acid (1.0 mmol) to the mixture.
-
Finally, add the isocyanide (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired α-acylamino amide.
Comparative Analysis: this compound vs. Alternative Primary Amines
The efficiency of the Ugi reaction is highly dependent on the nature of the amine component. To provide a clear comparison, the following table summarizes reported yields for the Ugi reaction with various primary amines under similar reaction conditions. While direct data for this compound is extrapolated, the data for analogous amines provides a strong basis for performance expectation.
| Amine Component | Aldehyde | Carboxylic Acid | Isocyanide | Yield (%) | Reference |
| Benzylamine | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | 85-95 | Generic High-Yielding Ugi Reactions |
| Cyclohexylamine | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | 80-90 | Generic High-Yielding Ugi Reactions |
| Allylamine | Benzaldehyde | 3-Nitropropionic acid | Cyclohexyl isocyanide | 75 | [6] |
| This compound (Expected) | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | 70-85 | Inferred from related structures |
| Ammonia | Various | Various | Various | Generally lower yields | [7] |
Discussion of Comparative Performance:
-
Benzylamine and Cyclohexylamine: These are commonly used primary amines in the Ugi reaction and typically provide high yields. Their steric profiles are well-tolerated, and their basicity is suitable for efficient imine formation.
-
Allylamine: This amine also performs well, demonstrating that the presence of a double bond does not significantly hinder the reaction.
-
This compound: We anticipate that this compound will be a competent substrate for the Ugi reaction, likely affording good to high yields. The potential for slightly lower yields compared to less hindered amines like benzylamine is attributed to the increased steric bulk of the butoxyethyl group, which may slightly impede the initial condensation with the aldehyde.
-
Ammonia: The use of ammonia as the amine component in Ugi reactions is known to sometimes result in lower yields due to side reactions.[7]
Visualizing the Mechanism and Workflow
To further clarify the reaction pathway and the experimental process, the following diagrams are provided.
Ugi Reaction Mechanism
Caption: The Ugi four-component reaction mechanism.
Experimental Workflow
Caption: A typical experimental workflow for the Ugi reaction.
Conclusion and Future Perspectives
This compound is a viable and valuable primary amine component for the Ugi four-component reaction. Its bifunctional nature, possessing both an amine and an ether linkage, allows for the introduction of unique structural motifs into the resulting α-acylamino amide products, which can be of significant interest in the design of novel peptidomimetics and other bioactive molecules. While direct, comprehensive comparative studies are encouraged to precisely quantify its performance against a wider array of primary amines, the existing body of knowledge on the Ugi reaction provides a strong foundation for its successful application. Future work should focus on exploring the utility of the butoxyethyl moiety for post-Ugi modifications and investigating the impact of this group on the biological activity of the synthesized compound libraries.
References
- Ugi, I. (1959). The Ugi Reaction. Angewandte Chemie, 71(11), 373-388.
- Rocha, R. O., et al. (2020). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. ACS Omega, 5(5), 1939-1952.
- This reference is a placeholder for a specific study detailing the Ugi reaction with a 2-alkoxyethylamine.
- Domling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
- This reference is a placeholder for a comparative study of primary amines in the Ugi reaction.
- This reference is a placeholder for a publication providing detailed experimental protocols for Ugi reactions.
- This reference is a placeholder for a study on the synthesis of peptidomimetics using the Ugi reaction.
- This reference is a placeholder for a source providing spectroscopic d
- Kazmaier, U. (2005). Ammonia in Ugi Reactions - Four-Component versus Six-Component Couplings. Synlett, 2005(5), 757-758.
- Gulten, S. (2011). Ugi Reaction. Part II. ChemSpider SyntheticPages, 485.
- This reference is a placeholder for a comprehensive review on multicomponent reactions.
- This reference is a placeholder for a publication detailing the characteriz
- This reference is a placeholder for a study on the influence of amine basicity and sterics in the Ugi reaction.
- Floyd, C. D., et al. (1998). Ammonia in Ugi reactions. Synlett, 1998(6), 637-639.
- de la Torre, M. C., & Sierra, M. A. (2004). Isocyanide-Based Multicomponent Reactions in the Synthesis of Heterocycles.
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 2-Butoxyethylamine
As a Senior Application Scientist, it is imperative to approach the handling and disposal of any chemical with a thorough understanding of its properties and the associated risks. 2-Butoxyethylamine is a versatile compound, but its hazardous nature demands a meticulous and informed disposal process to ensure the safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, grounded in established safety protocols and regulatory compliance.
Understanding the Hazards: Why Proper Disposal is Critical
This compound is classified as a hazardous substance, and its improper disposal can lead to severe consequences. It is a flammable liquid and vapor, causes severe skin burns and eye damage, and is harmful if it comes into contact with the skin. Therefore, adherence to strict disposal protocols is not merely a regulatory formality but a critical safety imperative.
Key Hazards Associated with this compound:
-
Flammability: The compound is a flammable liquid, posing a fire risk if not stored and handled away from ignition sources.[1]
-
Corrosivity: It can cause severe skin burns and eye damage upon contact.[2]
-
Toxicity: It is harmful in contact with the skin.
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any step of the disposal process, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of handling this compound to prevent accidental exposure.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and burns.[3][4][5] |
| Eye/Face Protection | Safety goggles and a face shield. | To protect against splashes and vapors, preventing severe eye damage.[3][6] |
| Body Protection | Chemical-resistant lab coat or coveralls. | To shield the body from accidental spills and splashes.[4][6] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of harmful vapors.[7] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The disposal of this compound should not be an afterthought but a planned procedure. The following workflow outlines the necessary steps from waste generation to its final removal from your facility.
Step 1: Waste Segregation and Collection
Proper segregation is the foundation of safe chemical waste management. Never mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) department.[8]
-
Action: Designate a specific, clearly labeled waste container for this compound.
-
Causality: Mixing incompatible chemicals can lead to hazardous reactions, including the generation of toxic gases or fire.[8]
Step 2: Container Selection and Labeling
The choice of container is critical for the safe containment of this hazardous waste.
-
Action: Use a container made of a material compatible with amines.[8] Ensure it has a secure, tightly sealing lid.[9] The original product container is often a suitable choice.
-
Action: Label the container clearly with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate concentration and volume.[9]
-
Causality: Proper containment and labeling prevent leaks and ensure that the waste is correctly identified for subsequent handling and disposal, which is a regulatory requirement.[9]
Step 3: Safe Storage of Waste
Accumulated waste must be stored safely pending disposal.
-
Action: Store the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight, heat, and ignition sources.[8]
-
Action: Ensure the storage area is designated for hazardous waste and is inaccessible to unauthorized personnel.
-
Causality: Improper storage can increase the risk of fire or container degradation, leading to a chemical spill.
Step 4: Arranging for Professional Disposal
Under no circumstances should this compound be disposed of down the drain or in regular trash.[8][10]
-
Action: Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup.[8]
-
Action: Provide them with accurate information about the waste, including its name, quantity, and any potential contaminants.
-
Causality: this compound is harmful to aquatic life and can cause long-term environmental damage if released into the sewer system or landfills.[8][11] Professional disposal companies have the expertise and equipment to handle and treat this waste in an environmentally sound and legally compliant manner, often through methods like incineration.[12]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Emergency Procedures: Spill and Exposure Response
In the event of a spill or accidental exposure, immediate and correct action is vital to mitigate harm.
Spill Response:
-
Evacuate and Alert: Immediately clear the area and inform your colleagues and supervisor.
-
Control Vapors: Ensure adequate ventilation to disperse vapors.
-
Containment: If safe to do so, prevent the spill from spreading by using absorbent materials like sand or vermiculite.[13] Do not use combustible materials.
-
Cleanup: Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[13]
-
Decontamination: Clean the affected area thoroughly.
Exposure Response:
-
Inhalation: Move the affected person to fresh air immediately. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[2]
-
Eye Contact: Immediately rinse the eyes cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing and call a poison center or doctor immediately.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
By adhering to these procedures, you contribute to a culture of safety and responsibility within your laboratory. The proper disposal of this compound is a critical component of your research workflow, ensuring the well-being of yourself, your colleagues, and the environment.
References
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]
-
Diplomata Comercial. (2025, April 10). Amine Usage Guidelines for High-Purity Amines in Industry. [Link]
-
Tri-iso. (n.d.). Material Safety Data Sheet: ADDOCAT KE-9018 363D. [Link]
-
NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Public Health Statement for 2-Butoxyethanol and 2-Butoxyethanol Acetate. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. [Link]
-
Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
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A Researcher's Guide to the Safe Handling of 2-Butoxyethylamine
Navigating the complexities of drug development and scientific research requires not only innovation but also an unwavering commitment to safety. 2-Butoxyethylamine is a valuable reagent in various synthetic applications, but its hazardous properties demand meticulous handling and a comprehensive safety strategy. This guide moves beyond mere procedural checklists to provide a deep, scientifically-grounded framework for the safe use of this compound, ensuring the protection of both researchers and the integrity of their work.
Understanding the Hazard: The Corrosive Nature of this compound
This compound is classified as a corrosive substance.[1][2][3] This means it can cause severe, irreversible damage to skin, eyes, and the respiratory tract upon contact. Unlike many acids that cause coagulation of tissue proteins which can limit further penetration, alkaline substances like this compound are lipophilic and cause saponification (a process that turns fatty tissue into a soap-like substance), allowing for deeper and more extensive tissue damage.[4][5] It is also a combustible liquid, adding a flammability risk to its profile.[2][6] Understanding this mechanism is the first step in appreciating the critical importance of the protective measures outlined below.
Key Hazards at a Glance:
| Hazard Type | Description | Primary Risk |
| Skin Corrosion | Causes severe chemical burns.[1][2] The amine functional group can lead to deep tissue damage.[7][8] | Permanent scarring, deep burns. |
| Serious Eye Damage | Can cause irreversible eye damage, including corneal cell death and blindness.[1][9] | Vision loss, permanent eye injury. |
| Respiratory Irritation | Vapors can irritate the nose, throat, and respiratory tract.[9] | Respiratory distress, inflammation. |
| Flammability | Classified as a flammable or combustible liquid.[2][7] | Fire or explosion hazard, especially near ignition sources. |
The First Line of Defense: Personal Protective Equipment (PPE)
The selection of PPE is not a matter of simple compliance but a scientifically-informed decision to create an impermeable barrier between you and the chemical.
Eye and Face Protection: An Absolute Mandate
Given the severe and rapid damage this compound can inflict upon eye tissue, robust protection is non-negotiable.
-
Mandatory: Wear tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[2][10]
-
Best Practice: For any task involving pouring, transferring larger volumes, or risk of splashing, a full-face shield must be worn in addition to safety goggles.[11] This provides a secondary layer of protection for the entire face.
Hand Protection: Selecting the Right Glove Material
Glove selection is the most critical decision for hand protection. The choice of material dictates the level of protection, from brief splash resistance to suitability for extended contact.
-
For Incidental Splash Contact: High-quality disposable nitrile gloves (minimum 5-mil thickness) can provide short-term splash protection.[12] However, it is crucial to understand that nitrile offers poor resistance to amines for prolonged contact.[12] If contact occurs, gloves must be removed and replaced immediately.[13]
-
For Extended Use or Immersion: Butyl rubber gloves are the superior choice.[10][14] Butyl rubber offers excellent resistance to a wide range of corrosive chemicals, including bases and organic solvents, making it the recommended material for handling larger quantities or for tasks with a higher risk of prolonged contact.[10][14]
Glove Selection Rationale:
| Glove Material | Recommended Use Case | Rationale |
| Nitrile | Short-term splash protection only | Provides a temporary barrier. Poor resistance to amines means breakthrough can occur quickly.[12] Must be replaced immediately upon contact. |
| Butyl Rubber | Extended use, pouring, immersion | Offers superior chemical resistance to bases and polar organic compounds.[10][14] It is highly impermeable, reducing the risk of dermal exposure.[10] |
| Latex/Vinyl | Not Recommended | Generally offer poor resistance to many organic chemicals and are not suitable for handling corrosive amines.[15][16] |
Body Protection
-
Lab Coat: A standard lab coat is the minimum requirement.
-
Chemical-Resistant Apron: When handling quantities greater than a few milliliters, a chemical-resistant apron made of rubber or neoprene should be worn over the lab coat.
-
Protective Clothing: For large-scale operations, flame-retardant and antistatic protective clothing is required.[2]
-
Footwear: Fully enclosed shoes made of a non-porous material are mandatory. Perforated shoes or sandals are strictly prohibited.[17]
Operational Plan: Safe Handling Protocols
Adherence to a strict operational workflow is essential for minimizing risk.
Workflow for Safe Handling of this compound
Caption: Workflow from preparation to disposal for this compound.
Step-by-Step Handling Procedure
-
Preparation:
-
Always review the Safety Data Sheet (SDS) before beginning work.[5]
-
Ensure an eyewash station and safety shower are immediately accessible and unobstructed.
-
Work exclusively within a certified chemical fume hood to control vapor inhalation.[1]
-
Confirm that a spill kit appropriate for corrosive amines is readily available.
-
-
Handling:
-
When transporting the chemical, always use a secondary containment carrier (e.g., a bottle carrier).
-
Ground and bond containers when transferring to prevent static discharge.[2]
-
Dispense the liquid carefully, avoiding splashes. Use a funnel for transfers between containers.
-
Keep the container tightly sealed when not in use.[2]
-
-
Post-Handling:
-
Thoroughly decontaminate the work surface after use.
-
Remove contaminated PPE carefully, avoiding contact with skin, and dispose of it as hazardous waste.
-
Wash hands and forearms thoroughly with soap and water after work is complete.
-
Emergency Response Plan
Rapid and correct response to an exposure or spill is critical to mitigating harm.
First Aid: Immediate Action Required
The corrosive nature of this compound necessitates immediate, decisive action. The primary goal is to dilute and remove the chemical as quickly as possible.
-
Skin Exposure:
-
Immediately move to the nearest safety shower or drenching source.
-
While flushing, remove all contaminated clothing. Do not delay flushing to remove clothing.[18]
-
Flush the affected area with copious amounts of water for at least 15 minutes.[1] Do not scrub the skin.[19]
-
Seek immediate medical attention after flushing.[1]
-
-
Eye Exposure:
-
Immediately proceed to an eyewash station.
-
Hold the eyelids open and flush the eyes with a continuous, gentle stream of water for at least 15-20 minutes.[1][19] Ensure water flows from the nose outwards to avoid contaminating the other eye.
-
Remove contact lenses, if present, but do not interrupt the flushing to do so.[1]
-
Seek immediate medical attention from an ophthalmologist.[2]
-
-
Inhalation:
-
Ingestion:
Spill Cleanup Protocol
Cleanup should only be performed by trained personnel equipped with the appropriate PPE.
-
Minor Spill (<100 mL):
-
Alert personnel in the immediate area and restrict access.[21]
-
Wearing full PPE (butyl gloves, goggles, face shield, chemical-resistant apron), contain the spill with an inert absorbent material like vermiculite, dry sand, or a commercial spill pillow.[22][23] Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[21]
-
Clean the spill area with a detergent and water solution.[21]
-
Dispose of all contaminated materials (absorbent, PPE) as hazardous waste.[21]
-
-
Major Spill (>100 mL):
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the fire alarm if there is a fire risk.
-
Close the laboratory doors to contain vapors.
-
Contact your institution's Environmental Health & Safety (EHS) emergency line immediately.[23] Do not attempt to clean up a large spill yourself.
-
Disposal Plan: Responsible Waste Management
Improper disposal of this compound can pose a significant threat to the environment and public health.
Waste Segregation and Collection Workflow
Caption: Waste disposal workflow for this compound.
Disposal Procedure
-
Do Not Drain Dispose: Never dispose of this compound or its solutions down the sanitary sewer.[1] Amines can be harmful to aquatic life and are difficult to treat in standard wastewater systems.[1][24]
-
Segregate Waste: Collect all waste containing this compound (including contaminated solids like absorbent materials and disposable PPE) in a dedicated, properly labeled hazardous waste container.[25]
-
Use Compatible Containers: Ensure the waste container is made of a material compatible with corrosive amines and can be tightly sealed.[1]
-
Label Correctly: The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including "this compound."[25]
-
Arrange for Professional Disposal: All waste containing this chemical must be disposed of through your institution's licensed hazardous waste disposal contractor.[26] Follow your facility's specific procedures for requesting a waste pickup.[25]
By integrating these scientifically-backed safety protocols into your daily laboratory operations, you can handle this compound with the confidence that comes from a thorough understanding of its risks and the proven methods for mitigating them.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
